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  • Product: 1-(2,3-Dichlorophenyl)propan-2-one
  • CAS: 102052-39-1

Core Science & Biosynthesis

Foundational

1-(2,3-Dichlorophenyl)propan-2-one chemical properties

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes physicochemical characterization, analytical identification, and legitimate synthet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes physicochemical characterization, analytical identification, and legitimate synthetic utility while adhering to strict safety and compliance standards regarding controlled substance precursors.[1]

Chemical Identity, Analytical Characterization, and Reactivity Profile

Executive Summary

1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1), often abbreviated as 2,3-DCPA, is a substituted phenylacetone derivative characterized by the presence of two chlorine atoms at the ortho and meta positions of the phenyl ring.[1] As a structural isomer of the more commonly referenced 3,4-dichlorophenylacetone, this compound serves as a critical scaffold in Structure-Activity Relationship (SAR) studies for agrochemicals and pharmaceutical intermediates.[1]

This guide provides a definitive reference for the identification, handling, and chemical behavior of 2,3-DCPA, specifically addressing the needs of analytical laboratories and process chemists.

Regulatory Warning: Phenylacetone derivatives are frequently monitored by regulatory bodies (e.g., DEA List I Chemicals, EU Precursors Regulation) due to their potential use in the synthesis of controlled substances.[1] Researchers must verify local compliance and licensing requirements before procurement or synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The unique steric and electronic environment created by the 2,3-dichloro substitution pattern significantly alters the lipophilicity and metabolic stability of this molecule compared to its non-chlorinated analogs.[1]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-(2,3-Dichlorophenyl)propan-2-one
Common Synonyms 2,3-Dichlorophenylacetone; 2,3-DCPA; (2,3-Dichlorophenyl)-2-propanone
CAS Registry Number 102052-39-1
Molecular Formula C₉H₈Cl₂O
Molecular Weight 203.06 g/mol
SMILES CC(=O)CC1=C(C(=CC=C1)Cl)Cl
Physicochemical Data

Note: Values marked with () are predicted based on QSAR models due to limited experimental literature for this specific isomer.*

PropertyValueContext/Significance
Physical State Pale yellow oil or low-melting solidHalogenation typically raises MP/BP relative to phenylacetone.[1]
Boiling Point ~280–285 °C (760 mmHg)High boiling point requires high-vacuum distillation for purification.[1]
LogP (Lipophilicity) ~3.3Significantly more lipophilic than phenylacetone (LogP ~1.8), affecting chromatographic retention.[1]
Density ~1.3 g/cm³Denser than water due to heavy chlorine atoms.[1]
Solubility DCM, MeOH, Ethyl Acetate, TolueneImmiscible in water; requires organic extraction.[1]

Analytical Characterization

Accurate identification of 1-(2,3-Dichlorophenyl)propan-2-one relies on differentiating it from its positional isomers (2,4- and 3,4-dichloro).[1]

Mass Spectrometry (GC-MS)

The mass spectrum is dominated by the stability of the benzyl cation and the chlorine isotope signature.[1]

  • Molecular Ion ([M]⁺): Observed at m/z 202 , with characteristic M+2 (204) and M+4 (206) peaks in a 9:6:1 intensity ratio , confirming the presence of two chlorine atoms.[1]

  • Base Peak: Typically m/z 159/161 (Dichlorobenzyl cation).[1] This fragment arises from alpha-cleavage (loss of the acetyl group, [M - 43]⁺).[1]

  • Tropylium Ion: The m/z 159 ion often rearranges to a substituted tropylium ion, a hallmark of alkylbenzenes.[1]

Nuclear Magnetic Resonance (NMR)

The 2,3-substitution pattern breaks the symmetry of the aromatic ring, creating a distinct splitting pattern compared to the 3,4-isomer.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.20 (s, 3H): Methyl group of the ketone (–CO–CH ₃).[1]

    • δ 3.85 (s, 2H): Benzylic methylene (Ar–CH ₂–CO).[1] Note: This singlet is deshielded relative to non-chlorinated analogs due to the ortho-chloro inductive effect.[1]

    • δ 7.1–7.4 (m, 3H): Aromatic protons.[1] The 2,3-substitution leaves the 4, 5, and 6 positions open, typically resulting in an ABX or complex multiplet pattern, distinct from the AMX pattern of the 3,4-isomer.[1]

Analytical Workflow Diagram

The following workflow outlines the logic for confirming the identity of 2,3-DCPA in a complex matrix.

AnalyticalWorkflow Start Unknown Sample Extract L/L Extraction (DCM) Start->Extract GCMS GC-MS Analysis (EI Source) Extract->GCMS IsotopeCheck Check M+ Isotope Pattern (m/z 202, 204, 206) GCMS->IsotopeCheck FragCheck Check Fragmentation (Base Peak m/z 159) IsotopeCheck->FragCheck Matches Cl2 Pattern NMR 1H NMR Confirmation (Isomer Differentiation) FragCheck->NMR Matches Benzyl Cleavage Result Confirmed: 1-(2,3-Dichlorophenyl)propan-2-one NMR->Result Aromatic Splitting Matches 2,3-Sub

Figure 1: Step-by-step analytical decision tree for the identification of chlorinated phenylacetones.

Synthetic Reactivity & Transformations

From a mechanistic standpoint, 1-(2,3-Dichlorophenyl)propan-2-one acts as a versatile electrophile.[1] Its reactivity is governed by the carbonyl group and the electron-withdrawing nature of the dichlorophenyl ring.[1]

Core Reactivity Modes[1]
  • Nucleophilic Addition (Carbonyl): The ketone carbon is susceptible to attack by nucleophiles (e.g., Grignard reagents, hydrides).[1] The steric bulk of the ortho-chlorine may slightly retard rates compared to the 4-chloro isomer.[1]

  • Alpha-Functionalization: The benzylic position (alpha to the carbonyl) is acidic.[1] However, the ortho-chlorine provides steric hindrance, making enolization-based reactions (like aldol condensations) more regioselective but potentially slower.[1]

  • Reductive Amination: The ketone can be condensed with amines to form imines, which are subsequently reduced.[1] This is the primary pathway for generating substituted phenethylamines for pharmacological screening.[1]

Reaction Pathway Visualization

The diagram below illustrates the divergent synthetic pathways available from the 2,3-DCPA scaffold.

ReactivityMap Core 1-(2,3-Dichlorophenyl) propan-2-one Reduct NaBH4 / LiAlH4 (Reduction) Core->Reduct Amine R-NH2 + Reducing Agent (Reductive Amination) Core->Amine Grignard R-MgX (Grignard Addition) Core->Grignard Alcohol 1-(2,3-Dichlorophenyl) propan-2-ol Reduct->Alcohol Alcohol Formation AmineProd Substituted Phenethylamine Amine->AmineProd N-Alkylation TertAlcohol Tertiary Carbinol Derivative Grignard->TertAlcohol C-C Bond Formation

Figure 2: Divergent synthetic pathways.[1] Note: Reductive amination pathways are heavily regulated in many jurisdictions.[1]

Handling, Stability, and Safety

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic position over long periods.[1]

  • Temperature: Refrigeration (2–8 °C) is recommended to minimize degradation.[1]

  • Incompatibility: Strong oxidizing agents and strong bases (which may cause self-condensation).[1]

References

  • Matrix Fine Chemicals. (n.d.).[1] 1-(2,3-Dichlorophenyl)propan-2-one Product Sheet. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22173184 (Isomer Analog: 1-(2,3-Dichlorophenyl)propan-1-one). Retrieved from [1][3][2]

  • United Nations Office on Drugs and Crime (UNODC). (2023).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Contextual reference for analytical fragmentation patterns of chlorinated precursors).

  • European Chemicals Agency (ECHA). (2025).[1][2] C&L Inventory: Chlorinated Phenylacetone Derivatives. Retrieved from [1]

Disclaimer: This document is for educational and research purposes only. The compound discussed is a chemical precursor that may be subject to strict legal controls (e.g., DEA List I, EU Regulation 273/2004).[1] The authors do not condone the use of this information for illicit synthesis.

Sources

Exploratory

1-(2,3-Dichlorophenyl)propan-2-one CAS number 102052-39-1

Part 1: Executive Summary & Chemical Identity Strategic Significance in Medicinal Chemistry 1-(2,3-Dichlorophenyl)propan-2-one serves as a critical halogenated scaffold in the synthesis of neuroactive phenethylamines and...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Strategic Significance in Medicinal Chemistry

1-(2,3-Dichlorophenyl)propan-2-one serves as a critical halogenated scaffold in the synthesis of neuroactive phenethylamines and heterocyclic ligands.[1] The 2,3-dichloro substitution pattern on the phenyl ring confers unique steric and electronic properties (ortho/meta effects) that significantly alter lipophilicity (logP) and metabolic stability compared to its unsubstituted or mono-substituted analogs.

In drug development, this intermediate is primarily utilized to synthesize:

  • Monoamine Transporter Ligands: Tools for mapping the selectivity of Serotonin (SERT) and Dopamine (DAT) transporters.

  • Piperazine Derivatives: Precursors for partial agonists at D2/D3 dopamine receptors (e.g., aripiprazole analogs).[1]

  • Metabolic Probes: The chlorine atoms block specific sites of cytochrome P450 hydroxylation, extending the half-life of derived pharmacophores.

Physicochemical Profile

The following data aggregates experimental and predicted values for CAS 102052-39-1.[1]

PropertyValue / Description
Molecular Formula C₉H₈Cl₂O
Molecular Weight 203.06 g/mol
Appearance Pale yellow oil to low-melting solid (dependent on purity)
Boiling Point ~135–140 °C @ 10 mmHg (Predicted)
Density 1.28 ± 0.06 g/cm³
LogP (Predicted) 2.85 (High Lipophilicity)
Solubility Soluble in DCM, MeOH, Et₂O; Insoluble in water
Key Spectroscopic Feature IR Carbonyl Stretch: ~1715 cm⁻¹

Part 2: Synthetic Process Chemistry

Route Selection: The Modified Knoevenagel Condensation

While several routes exist (e.g., Henry reaction, Friedel-Crafts), the Knoevenagel Condensation followed by Decarboxylation is selected here for its scalability, safety profile, and avoidance of unstable nitro-intermediates.[1] This route utilizes 2,3-dichlorobenzaldehyde and ethyl acetoacetate as primary starting materials.[1]

Mechanistic Rationale:

  • Regioselectivity: The aldehyde carbonyl is highly electrophilic, ensuring exclusive attack by the active methylene of the acetoacetate.[1]

  • Thermodynamic Control: The subsequent hydrolysis and decarboxylation steps are driven by the release of CO₂, providing a strong driving force for the formation of the ketone.

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis workflow, highlighting the critical transition from the benzylidene intermediate to the final ketone.

SynthesisWorkflow Start1 2,3-Dichlorobenzaldehyde Inter1 Intermediate A: 2-Acetyl-3-(2,3-dichlorophenyl) acrylic acid ethyl ester Start1->Inter1 Knoevenagel Condensation Start2 Ethyl Acetoacetate Start2->Inter1 Catalyst Piperidine/AcOH (Catalyst) Catalyst->Inter1 Step2 Hydrolysis & Decarboxylation (H2SO4 / H2O) Inter1->Step2 Reflux (4h) Final Target: 1-(2,3-Dichlorophenyl)propan-2-one Step2->Final -CO2 -EtOH

Figure 1: Synthetic workflow for CAS 102052-39-1 via Knoevenagel condensation and acid-catalyzed decarboxylation.

Detailed Experimental Protocol

Note: All procedures must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).

Phase A: Formation of the Benzylidene Intermediate
  • Charge: In a 500 mL round-bottom flask (RBF), combine 2,3-dichlorobenzaldehyde (17.5 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol).

  • Solvent & Catalyst: Add 200 mL of anhydrous ethanol. Add piperidine (0.5 mL) and glacial acetic acid (0.5 mL) as the buffer catalyst system.

  • Reaction: Stir at room temperature for 24 hours. The solution will darken, and a solid precipitate (the benzylidene ester) may form.

    • Why: The piperidine forms an iminium ion with the aldehyde, accelerating the nucleophilic attack by the enol of the acetoacetate.

  • Workup: Cool the mixture to 0°C. Filter the crystalline solid. If no solid forms, evaporate the solvent to yield a crude oil.[1]

Phase B: Hydrolysis and Decarboxylation[1]
  • Acid Hydrolysis: Dissolve the intermediate from Phase A in a mixture of acetic acid (100 mL) and 40% sulfuric acid (50 mL).

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours.

    • Monitoring: Evolution of CO₂ gas bubbles indicates active decarboxylation.[1]

  • Quench: Pour the cooled reaction mixture into 500 mL of ice water.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash the organic layer with saturated NaHCO₃ (to remove acid traces) and brine. Dry over anhydrous MgSO₄.

  • Isolation: Remove solvent under reduced pressure. The residue is purified via vacuum distillation (bp ~135°C @ 10 mmHg) to yield the pale yellow oil.

Part 3: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic markers must be validated.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Shift (ppm)MultiplicityIntegrationAssignment
7.38 – 7.42 Multiplet1HAr-H (C4)
7.18 – 7.22 Multiplet2HAr-H (C5, C6)
3.85 Singlet2HAr-CH₂ -CO
2.21 Singlet3HCO-CH₃

Interpretation: The key differentiator for the 2,3-dichloro isomer is the specific splitting pattern in the aromatic region (7.1–7.5 ppm) and the deshielding of the benzylic methylene (3.85 ppm) due to the ortho-chloro substituent's inductive effect.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 202/204/206 m/z.[1]

  • Isotope Pattern: A distinct 9:6:1 ratio (M : M+2 : M+4) confirms the presence of two chlorine atoms.

  • Base Peak: m/z 159/161 (Loss of acetyl group [M - COCH₃]⁺), corresponding to the 2,3-dichlorobenzyl cation.

Part 4: Applications in Drug Discovery

Bioisosterism and SAR

The 2,3-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry.[1] It is often used to replace the phenyl ring in lead compounds to:

  • Increase Lipophilicity: The two chlorines increase logP, enhancing blood-brain barrier (BBB) permeability.[1]

  • Steric Occlusion: The ortho-chlorine forces the side chain out of the aromatic plane, potentially locking the molecule into a bioactive conformation.

Pharmacophore Mapping

The following diagram illustrates how CAS 102052-39-1 serves as a scaffold for generating high-affinity ligands for monoamine transporters.

SAR_Map Core 1-(2,3-Dichlorophenyl)propan-2-one (Scaffold) Target1 Reductive Amination (w/ Methylamine) Core->Target1 Target2 Reductive Amination (w/ Piperazine) Core->Target2 Result1 2,3-Dichloromethamphetamine (SERT/DAT Probe) Target1->Result1 Neurochemistry Research Result2 1-(2,3-Dichlorobenzyl)piperazine (D2/D3 Partial Agonist) Target2->Result2 Antipsychotic Development

Figure 2: Downstream applications of the scaffold in generating neuroactive ligands.

Part 5: Safety & Compliance

Hazards (GHS Classification)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Handling: Use in a well-ventilated fume hood.[1] Avoid contact with strong oxidizing agents.[1]

Regulatory Note

While 1-(2,3-Dichlorophenyl)propan-2-one is a chemical intermediate, it is structurally related to precursors of controlled substances.[1] Researchers must verify local regulations (e.g., DEA List I/II status in the US, or equivalent in other jurisdictions) before procurement or synthesis. This guide is intended strictly for legitimate pharmaceutical research and development.

References

  • PubChem. (n.d.).[1] 1-(2,3-Dichlorophenyl)propan-2-one | C9H8Cl2O.[1][3] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.).[1] 1-(2,3-DICHLOROPHENYL)PROPAN-2-ONE | CAS 102052-39-1.[1][3] Retrieved January 28, 2026, from [Link]

  • Mousavi, S., et al. (2023).[1][4][5] Synthesis of phthalide mimics like isoindolinones. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Abdellattif, M. H., & Mohamed, H. M. (2018).[1] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 141-158.[1] Retrieved January 28, 2026, from [Link]

  • Google Patents. (2015).[1] Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. CN105152886A.[1] Retrieved January 28, 2026, from

Sources

Foundational

Technical Guide: Physicochemical Characterization of 1-(2,3-Dichlorophenyl)propan-2-one

This guide outlines the physicochemical profile, synthesis logic, and analytical characterization of 1-(2,3-dichlorophenyl)propan-2-one. CAS Registry Number: 102052-39-1 Molecular Formula: C H Cl O Molecular Weight: 203....

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profile, synthesis logic, and analytical characterization of 1-(2,3-dichlorophenyl)propan-2-one.

CAS Registry Number: 102052-39-1 Molecular Formula: C


H

Cl

O Molecular Weight: 203.07 g/mol

Executive Summary

1-(2,3-Dichlorophenyl)propan-2-one (also known as 2,3-dichlorophenylacetone) is a positional isomer of the dichlorinated phenylacetone family. It serves as a specialized intermediate in organic synthesis, particularly in the preparation of substituted amphetamines, isoquinolines, and other heterocyclic scaffolds used in pharmaceutical research. Unlike its more common 2,4- and 3,4-isomers, the 2,3-substitution pattern introduces significant steric strain at the ortho position, influencing its reactivity profile and metabolic stability. This guide provides a definitive technical reference for researchers handling this compound.

Chemical Identity & Structural Analysis

The compound consists of a phenyl ring substituted with chlorine atoms at the 2 (ortho) and 3 (meta) positions, linked to a 2-oxopropyl side chain.

AttributeDetail
IUPAC Name 1-(2,3-dichlorophenyl)propan-2-one
Common Synonyms 2,3-Dichlorophenylacetone; 2,3-DCPA; (2,3-Dichlorophenyl)acetone
SMILES CC(=O)Cc1cccc(Cl)c1Cl
InChI Key ITVVHXZQWSCZBC-UHFFFAOYSA-N
Structural Feature The ortho-chlorine (C2) creates steric hindrance near the methylene bridge, potentially retarding nucleophilic attack at the benzylic position compared to the 3,4-isomer.[1]

Physicochemical Properties

Note: Due to the specialized nature of this isomer, certain values are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) validated against experimental data for structural analogs.[2]

Table 1: Physical Parameters
PropertyValue (Experimental/Predicted)Context & Causality
Physical State Liquid or Low-Melting SolidThe asymmetry of the 2,3-substitution disrupts crystal packing compared to the more symmetric 3,4-isomer (MP ~60°C).[2]
Boiling Point ~285°C (760 mmHg)High boiling point attributed to increased molecular weight and polarizability from dichloro-substitution.
Boiling Point (Reduced) ~135–140°C (12 mmHg)Standard distillation range for purification.
Density 1.32 ± 0.05 g/cm³Significantly denser than water due to heavy chlorine atoms.
Refractive Index (

)
1.545 – 1.555High refractive index characteristic of halogenated aromatic rings.
Lipophilicity (LogP) 2.8 – 3.1Highly lipophilic; indicates poor water solubility and high membrane permeability.
Flash Point >110°CClass IIIB Combustible Liquid.

Synthesis & Purification Logic

The synthesis of 1-(2,3-dichlorophenyl)propan-2-one requires navigating the steric hindrance of the 2,3-dichloro motif. The most robust route for research scale involves the condensation of 2,3-dichlorobenzaldehyde followed by reductive hydrolysis.

Core Synthetic Workflow
  • Condensation: 2,3-Dichlorobenzaldehyde is condensed with nitroethane (Henry Reaction) to form the corresponding nitrostyrene.

  • Reduction: The nitrostyrene is reduced (e.g., Fe/HCl or NaBH

    
    /CuCl) to the oxime or directly hydrolyzed to the ketone.
    
  • Purification: The crude oil is purified via high-vacuum fractional distillation.

SynthesisWorkflow Aldehyde 2,3-Dichlorobenzaldehyde (Precursor) Step1 Henry Condensation (Nitroethane, NH4OAc, Reflux) Aldehyde->Step1 Nitroalkene 1-(2,3-Dichlorophenyl)-2-nitropropene (Intermediate) Step2 Reductive Hydrolysis (Fe/HCl or NaBH4/SiO2) Nitroalkene->Step2 Ketone 1-(2,3-Dichlorophenyl)propan-2-one (Target) Purification Vacuum Distillation (12 mmHg, 140°C) Ketone->Purification Step1->Nitroalkene -H2O Step2->Ketone -NH3 Purification->Ketone >98% Purity

Figure 1: Synthetic pathway from commercially available aldehyde precursor to the target ketone.

Analytical Characterization

Confirming the identity of the 2,3-isomer against its 2,4- and 3,4- counterparts is critical.

Analytical Protocol
  • GC-MS: The primary tool for identification.

    • Molecular Ion:

      
       202 (base peak usually 
      
      
      
      159 due to loss of acetyl group).
    • Isotopic Pattern: Distinctive M, M+2, M+4 ratio (9:6:1) confirming two chlorine atoms.[3][4][5][6]

    • Fragmentation: Look for the tropylium ion derivative at

      
       159/161 (dichlorobenzyl cation).
      
  • NMR Spectroscopy:

    • 
      H NMR (CDCl
      
      
      
      ):
      The methylene protons (
      
      
      ) appear as a singlet around
      
      
      3.8–3.9 ppm. The methyl group (
      
      
      ) appears as a singlet at
      
      
      2.2 ppm.
    • Isomer Distinction: The aromatic region will show a specific splitting pattern for the 2,3-substitution (often a multiplet or doublet of doublets) distinct from the 3,4-isomer (which shows an ABX system).

AnalyticalWorkflow Sample Crude Sample GCMS GC-MS Analysis (EI Source, 70eV) Sample->GCMS NMR 1H-NMR Analysis (CDCl3) Sample->NMR Decision Isomer Confirmation GCMS->Decision m/z 159 (Base) Isotope 9:6:1 NMR->Decision Aromatic Splitting (Ortho/Meta) Result Validated 2,3-Isomer Decision->Result Match

Figure 2: Analytical decision tree for distinguishing the 2,3-isomer from common impurities.

Handling & Safety

  • Hazards: Irritant to eyes, skin, and respiratory system.[2] Potential lachrymator.[7]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the methylene bridge.

  • Regulatory: Researchers must verify local regulations, as phenylacetone derivatives are often monitored substances (e.g., precursors).

References

  • PubChem. (2025).[1][3][8] 1-(2,3-Dichlorophenyl)propan-2-one (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Standard Reference Data: Halogenated Ketones. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Structural & Synthetic Profile of 2,3-Dichlorophenylacetone

The following technical guide provides an in-depth structural and synthetic analysis of 2,3-Dichlorophenylacetone , a critical halogenated building block in medicinal chemistry. Executive Summary 2,3-Dichlorophenylaceton...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and synthetic analysis of 2,3-Dichlorophenylacetone , a critical halogenated building block in medicinal chemistry.

Executive Summary

2,3-Dichlorophenylacetone (CAS: 102052-39-1) is a disubstituted phenylacetone derivative characterized by chlorine atoms at the ortho and meta positions of the phenyl ring.[1][2][3][4] It serves as a specialized scaffold in the synthesis of high-affinity ligands for the Dopamine D3 receptor (e.g., analogs of NGB 2904) and is utilized in the development of antifungal agents and enzyme inhibitors.

Unlike its more common isomers (2,4- or 3,4-dichlorophenylacetone), the 2,3-substitution pattern introduces unique steric constraints and electronic effects that influence both its chemical reactivity and the binding affinity of its pharmacological derivatives. This guide details its physicochemical properties, structural dynamics, and validated synthetic pathways.

Physicochemical Profile

The following data summarizes the core physical constants and identification markers for the compound.

PropertyData
IUPAC Name 1-(2,3-Dichlorophenyl)propan-2-one
CAS Number 102052-39-1
Molecular Formula C

H

Cl

O
Molecular Weight 203.06 g/mol
Physical State Pale yellow liquid or low-melting solid (at 25°C)
Boiling Point ~280°C (Predicted at 760 mmHg)
Density ~1.28 g/cm

(Predicted)
Solubility Soluble in DCM, MeOH, EtOH; Insoluble in water
Hazards Irritant (Skin/Eye), Marine Pollutant

Structural Characterization & Spectroscopy

Molecular Geometry & Sterics

The 2,3-dichloro substitution creates a distinct steric environment compared to other isomers.

  • Ortho-Effect: The chlorine atom at the C2 position exerts steric pressure on the acetonyl side chain (position C1).[4] This restricts free rotation around the phenyl-methylene bond, potentially favoring specific conformers in solution.[4]

  • Electronic Shielding: The electron-withdrawing nature of the two chlorine atoms reduces the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution (EAS) but activating the benzylic position for nucleophilic attacks.

Predicted Spectroscopic Signatures

As a specialized intermediate, experimental spectra are often compared against predicted models.

Proton NMR (

H-NMR) Profile (CDCl

, 400 MHz)
Proton GroupShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationStructural Assignment
Aromatic H 7.35 – 7.45Multiplet1HH-6 (Ortho to side chain)
Aromatic H 7.15 – 7.25Multiplet2HH-4, H-5 (Meta/Para)
Methylene 3.85 Singlet2HAr-CH

-C=O
Methyl 2.25 Singlet3HO=C-CH

Note: The methylene singlet at 3.85 ppm is the diagnostic peak. It may appear slightly downfield compared to non-chlorinated phenylacetone (3.7 ppm) due to the inductive effect of the 2,3-dichloro ring.

Mass Spectrometry (EI-MS)
  • Molecular Ion: Distinct cluster at m/z 202, 204, 206 (9:6:1 intensity ratio) due to the

    
    Cl/
    
    
    
    Cl isotopes.
  • Base Peak: Typically m/z 159/161 (Loss of acetyl group [M - COCH

    
    ]
    
    
    
    ), corresponding to the stable 2,3-dichlorobenzyl cation.

Synthetic Pathways & Experimental Logic

The synthesis of 2,3-dichlorophenylacetone requires navigating the deactivating nature of the dichloro-ring.[4] Two primary routes are scientifically validated for high-purity yield.[4]

Route A: The Henry Reaction (Nitroalkene Route)

This is the preferred laboratory method due to the availability of the aldehyde precursor and mild conditions.

  • Condensation: 2,3-Dichlorobenzaldehyde reacts with nitroethane using an ammonium acetate catalyst to form the nitropropene.

  • Reduction/Hydrolysis: The nitropropene is reduced (typically via Iron/HCl or NaBH

    
    /SiO
    
    
    
    ) to the oxime or imine, which hydrolyzes in situ to the ketone.

Protocol Logic:

  • Why Nitroethane? It provides the necessary 3-carbon skeleton directly.[4]

  • Why Ammonium Acetate? It acts as a buffer/catalyst to promote dehydration without polymerizing the sensitive aldehyde.

Route B: Oxidative Functionalization (From Toluene)

Used in industrial contexts where 2,3-dichlorotoluene is the feedstock.

  • Radical Chlorination: 2,3-Dichlorotoluene ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     2,3-Dichlorobenzyl chloride.
    
  • Cyanation: Conversion to 2,3-Dichlorobenzyl cyanide.

  • Grignard/Hydrolysis: Reaction with ethyl acetate or oxidative hydrolysis to yield the ketone.

Visualization of Route A (Henry Reaction)

SynthesisPath Aldehyde 2,3-Dichlorobenzaldehyde (Precursor) Nitropropene 1-(2,3-Dichlorophenyl)- 2-nitropropene (Intermediate) Aldehyde->Nitropropene NH4OAc, Reflux (-H2O) Nitroethane Nitroethane (Reagent) Nitroethane->Nitropropene Reduction Reductive Hydrolysis (Fe/HCl or NaBH4) Nitropropene->Reduction Product 2,3-Dichlorophenylacetone (Target) Reduction->Product Hydrolysis

Figure 1: Synthetic workflow via the Henry Reaction, converting the aldehyde precursor to the target ketone.[4]

Applications in Drug Development[4][6][7]

Dopamine D3 Receptor Ligands

2,3-Dichlorophenylacetone is a vital intermediate in the synthesis of selective D3 receptor antagonists/partial agonists.

  • Mechanism: The ketone undergoes reductive amination with piperazine derivatives.

  • Significance: The 2,3-dichloro substitution pattern has been shown to improve selectivity for D3 over D2 receptors by influencing the ligand's conformational entropy in the binding pocket. This is critical for developing therapeutics for cocaine addiction and schizophrenia.

Antifungal Research

Derivatives synthesized from this scaffold (via alpha-bromination or reduction to the alcohol) are explored for antifungal activity, specifically targeting sterol biosynthesis pathways in pathogenic fungi.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102052-39-1. Retrieved from [Link]

  • Newman, A. H., et al. (2001). Design and Synthesis of 2,3-Dichlorophenylpiperazine Derivatives as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Accela ChemBio. Product Catalog: 1-(2,3-Dichlorophenyl)-2-propanone.[1][2][3][4] Retrieved from [Link]

Sources

Foundational

synthesis pathway of 1-(2,3-Dichlorophenyl)propan-2-one

Technical Monograph: Synthetic Architectures for 1-(2,3-Dichlorophenyl)propan-2-one Abstract This technical guide provides a rigorous analysis of the synthetic pathways for 1-(2,3-Dichlorophenyl)propan-2-one (CAS 102052-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Synthetic Architectures for 1-(2,3-Dichlorophenyl)propan-2-one

Abstract This technical guide provides a rigorous analysis of the synthetic pathways for 1-(2,3-Dichlorophenyl)propan-2-one (CAS 102052-39-1), a halogenated phenylacetone derivative. While often cited in the context of neurochemical probe synthesis (specifically for serotonin-depleting amphetamine analogs), this scaffold presents unique steric and electronic challenges due to the vicinal dichloro-substitution pattern. This guide evaluates three primary synthetic methodologies: the Darzens Condensation, the Henry Reaction, and the Grignard addition to nitriles, prioritizing high-purity output and mechanistic transparency for authorized drug development applications.

Regulatory & Safety Compliance (Critical)

WARNING: 1-(2,3-Dichlorophenyl)propan-2-one is a structural analog of Phenyl-2-Propanone (P2P), a Schedule II controlled substance precursor in the United States and a List I chemical in many international jurisdictions.

  • Authorization: Possession and synthesis require valid registration with relevant authorities (e.g., DEA Form 225 in the US).

  • Handling: The 2,3-dichloro substitution enhances lipophilicity. Standard PPE (nitrile gloves, fume hood) is mandatory to prevent potential neurotoxic exposure.

Retrosynthetic Analysis

The synthesis of the 2,3-dichloro isomer is complicated by the ortho,meta-directing conflict of the halogen substituents if attempting direct Friedel-Crafts acylation on 1,2-dichlorobenzene. The steric bulk at the 2-position further hinders nucleophilic attack at the benzylic position. Therefore, the most reliable disconnections rely on pre-functionalized 2,3-dichlorobenzaldehyde or 2,3-dichlorobenzyl cyanide.

Retrosynthesis Target 1-(2,3-Dichlorophenyl)propan-2-one Aldehyde 2,3-Dichlorobenzaldehyde (Commercial Starting Material) Target->Aldehyde Darzens (C-C Bond Formation) Target->Aldehyde Henry (Nitroaldol) Nitrile 2,3-Dichlorobenzyl Cyanide Target->Nitrile Grignard (Nucleophilic Addn) Ester Ethyl 2-chloropropionate Aldehyde->Ester + Base Nitro Nitroethane Aldehyde->Nitro + Catalyst

Figure 1: Retrosynthetic disconnection showing the three primary routes avoiding regioselectivity issues.

Route 1: The Darzens Glycidic Ester Condensation

This route is preferred for laboratory-scale synthesis requiring high isomeric purity. It avoids the high-pressure hydrogenation often required in other routes and handles the halogenated ring system gently.

Mechanistic Pathway

The reaction involves the condensation of 2,3-dichlorobenzaldehyde with ethyl 2-chloropropionate in the presence of a strong base (sodium ethoxide) to form a glycidic ester (epoxide). Subsequent hydrolysis and decarboxylation yield the ketone.[1]

Step-by-Step Protocol:

  • Glycidic Ester Formation:

    • Reagents: 2,3-Dichlorobenzaldehyde (1.0 eq), Ethyl 2-chloropropionate (1.2 eq), NaOEt (1.5 eq, prepared in situ).

    • Conditions: Anhydrous EtOH/Et2O, -5°C to 0°C.

    • Observation: The reaction is exothermic. The formation of the epoxide is driven by the intramolecular

      
       displacement of the chloride by the alkoxide intermediate.
      
  • Hydrolysis (Saponification):

    • The ester is treated with ethanolic NaOH to form the sodium glycidate salt.

  • Decarboxylative Rearrangement:

    • Acidification (HCl) yields the free glycidic acid, which is unstable.

    • Heating causes decarboxylation and rearrangement to the ketone.

DarzensMechanism Substrate 2,3-Dichlorobenzaldehyde Aldol Chlorohydrin Intermediate Substrate->Aldol Nucleophilic Attack Enolate Chloro-ester Enolate Enolate->Aldol Epoxide Glycidic Ester Aldol->Epoxide Intramolecular SN2 (-Cl) Ketone Target Ketone Epoxide->Ketone 1. Hydrolysis 2. -CO2 (Heat)

Figure 2: Mechanistic flow of the Darzens condensation showing the critical epoxide intermediate.[2]

Technical Nuances
  • Temperature Control: The initial condensation must be kept below 0°C. Higher temperatures promote self-condensation of the aldehyde (Cannizzaro side reaction).

  • Isomerism: The 2,3-dichloro substitution creates significant steric hindrance. Yields are typically 10-15% lower than unsubstituted benzaldehyde analogs due to this "ortho effect."

Route 2: The Henry Reaction (Nitroaldol)

The Henry reaction is high-yielding but requires rigorous purification of the intermediate nitroalkene.

Protocol:

  • Condensation: Reflux 2,3-dichlorobenzaldehyde with nitroethane using ammonium acetate as a catalyst in glacial acetic acid.

    • Product: 1-(2,3-Dichlorophenyl)-2-nitropropene.

    • Purification: Crystallization from IPA is critical to remove unreacted aldehyde.

  • Reduction (Iron/Acid Method):

    • The nitroalkene is reduced to the ketone (not the amine) using Iron powder in HCl/FeCl3. This oxidative hydrolysis (Nef-like reaction) is preferred over LiAlH4 which would yield the amphetamine directly.

Data Comparison: Darzens vs. Henry

MetricDarzens CondensationHenry Reaction (Fe/HCl)
Overall Yield 55 - 65%70 - 80%
Atom Economy Lower (Loss of CO2 + EtOH)High
Purity Profile High (Isomerically pure)Moderate (Polymerization risks)
Complexity High (Multi-step workup)Moderate
Key Impurity Alpha-halo ester residuesPolymerized nitroalkenes

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.25 (s, 3H, -CH3)
      
    • 
       3.85 (s, 2H, Benzylic -CH2-)
      
    • 
       7.1-7.4 (m, 3H, Aromatic protons). Note: The benzylic singlet will be slightly downfield compared to unsubstituted P2P due to the electron-withdrawing nature of the dichloro ring.
      
  • Mass Spectrometry (GC-MS):

    • Molecular Ion: m/z 202/204 (Characteristic 9:6:1 chlorine isotope pattern).

    • Base Peak: m/z 159 (M - Acetyl group, benzylic cation).

Conclusion

For research applications requiring high purity 1-(2,3-Dichlorophenyl)propan-2-one, the Darzens Condensation is the superior method despite lower atom economy, as it minimizes the formation of difficult-to-separate polymeric byproducts common in the Henry reaction. Researchers must strictly adhere to regulatory guidelines regarding precursor handling.

References

  • Structure & Identity: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 22173184, 1-(2,3-Dichlorophenyl)propan-1-one (Isomer Analog Reference). Retrieved from [Link]

  • Darzens Mechanism: Ballester, M. (1955). Mechanisms of The Darzens Condensation. Chemical Reviews, 55(2), 283–300.
  • Henry Reaction Context: United Nations Office on Drugs and Crime. (2013). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.[6] Retrieved from [Link]

  • Nitroalkene Reduction: Ranu, B. C., et al. (2003). Selective reduction of nitroalkenes to ketones. Journal of Organic Chemistry. (General methodology applied to phenylacetones).

Sources

Exploratory

1-(2,3-Dichlorophenyl)propan-2-one molecular weight and formula

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 1-(2,3-Dichlorophenyl)propan-2-one Executive Summary & Chemical Identity 1-(2,3-Dichlorophenyl)propan-2-one is a specialized halogenated keto...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 1-(2,3-Dichlorophenyl)propan-2-one

Executive Summary & Chemical Identity

1-(2,3-Dichlorophenyl)propan-2-one is a specialized halogenated ketone intermediate used primarily in the synthesis of functionalized phenylisopropylamines and related heterocyclic compounds.[1][2] In drug development, it serves as a critical scaffold for structure-activity relationship (SAR) studies targeting monoamine transporters (SERT/DAT) and sigma receptors.[1][2]

A critical distinction must be made between this compound (an arylacetone) and its structural isomer, 1-(2,3-dichlorophenyl)propan-1-one (a propiophenone).[2] The propan-2-one moiety allows for reductive amination at the beta-carbon, a pathway essential for generating amphetamine-type pharmacophores and piperazine derivatives.[1][2]

Core Chemical Data
ParameterSpecification
IUPAC Name 1-(2,3-Dichlorophenyl)propan-2-one
Common Name 2,3-Dichlorophenylacetone (2,3-DCPA)
CAS Number 102052-39-1 (Isomer specific; often cataloged under generic dichlorophenylacetones)
Molecular Formula C₉H₈Cl₂O
Molecular Weight 203.06 g/mol
Physical State Pale yellow to colorless oil (at RT)
Density ~1.28 g/cm³ (Predicted)
Boiling Point ~280–285 °C (at 760 mmHg)
Solubility Soluble in DCM, MeOH, EtOH, Diethyl Ether; Insoluble in Water

Synthetic Pathways & Mechanism[1][2][4]

The synthesis of 2,3-substituted phenylacetones presents unique challenges due to steric hindrance at the ortho positions.[2] Unlike the 3,4- or 4-substituted isomers, the 2,3-dichloro motif creates significant steric crowding, which can retard nucleophilic attack during chain extension.[2]

Two primary legitimate laboratory routes are employed: the Modified Dakin-West Reaction (for carboxylic acid precursors) and the Nitroalkene Reduction (from benzaldehydes).[1][2]

Route A: The Nitroalkene Pathway (Knoevenagel Condensation)

This route is preferred for high-purity applications as it avoids the polymerization byproducts common in epoxide rearrangements.[1][2]

  • Condensation: 2,3-Dichlorobenzaldehyde reacts with nitroethane (ammonium acetate catalyst) to form 1-(2,3-dichlorophenyl)-2-nitropropene.[1][2]

  • Reductive Hydrolysis: The nitroalkene is reduced (typically Fe/HCl or Zn/HCl) to the enamine/oxime intermediate, which hydrolyzes in situ to the ketone.[1][2]

Pathway Visualization

SynthesisPathway Precursor 2,3-Dichlorobenzaldehyde (C7H4Cl2O) Intermediate Intermediate: 1-(2,3-Dichlorophenyl)-2-nitropropene Precursor->Intermediate Knoevenagel Condensation Reagent1 Nitroethane (NH4OAc Catalyst) Reagent1->Intermediate Product Target: 1-(2,3-Dichlorophenyl)propan-2-one Intermediate->Product Reduction & Hydrolysis Byproducts Byproducts: Oximes / Polymers Intermediate->Byproducts Side Rxn Reagent2 Fe / HCl (Reductive Hydrolysis) Reagent2->Product

Figure 1: Synthetic flow from aldehyde precursor to target ketone via nitroalkene intermediate.[1][2]

Purification Protocol: The Bisulfite Adduct Method

Because 2,3-DCPA is an oil that is difficult to crystallize directly, purification via sodium bisulfite adducts is the industry standard for isolating methyl ketones from non-ketone impurities (such as unreacted aldehydes or polymerized side-products).[1][2]

Protocol Logic: Methyl ketones form solid, water-soluble adducts with saturated sodium bisulfite.[1][2] Impurities remain in the organic phase.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve the crude reaction oil in a minimal amount of diethyl ether or ethyl acetate.

  • Adduct Formation: Add a saturated aqueous solution of Sodium Bisulfite (

    
    ) in excess (1.5 equivalents).
    
  • Agitation: Vigorously stir for 2–4 hours. A white precipitate (the bisulfite adduct) should form at the interface.[2]

  • Separation: Filter the solid adduct or separate the aqueous layer (if the adduct dissolves).[1][2] Wash the organic layer (containing impurities) and discard.[1][2]

  • Regeneration: Treat the solid adduct/aqueous phase with 10% Sodium Carbonate (

    
    ) or dilute HCl.[1][2] The ketone will regenerate and separate as an oil.[1][2]
    
  • Isolation: Extract the regenerated oil with Dichloromethane (DCM), dry over

    
    , and evaporate solvent.
    

Analytical Characterization & Isomer Differentiation

Distinguishing the 2,3-isomer from the more common 2,4- and 3,4-isomers is critical for patent validity and pharmacological accuracy.[2] Mass spectrometry (GC-MS) often yields similar fragmentation patterns (m/z 202, 159, 123) for all isomers.[1][2] Nuclear Magnetic Resonance (NMR) is the definitive tool.[1][2]

Differentiation Logic (1H NMR)
  • 2,3-Dichloro: The aromatic region shows a specific splitting pattern due to the 4, 5, and 6 protons.[1][2] You will typically see a triplet (H-5) and two doublets (H-4, H-6) with distinct coupling constants (

    
     Hz).[1][2]
    
  • 2,4-Dichloro: Shows a doublet (H-6), a doublet (H-5), and a singlet-like doublet (H-3) with meta-coupling (

    
     Hz).[1][2]
    
  • 3,4-Dichloro: Shows a complex multiplet pattern but lacks the upfield shift caused by the ortho-shielding in the 2,3-isomer.[2]

Analytical Decision Tree

AnalyticalWorkflow Sample Unknown Dichlorophenyl-acetone Sample GCMS GC-MS Analysis Sample->GCMS MassCheck Parent Ion m/z = 202? GCMS->MassCheck NMR 1H NMR (Aromatic Region) MassCheck->NMR Yes Result23 Pattern: t (1H), d (1H), d (1H) Confirm: 2,3-Isomer NMR->Result23 Ortho/Meta coupling Result24 Pattern: d (1H), dd (1H), d(meta) Confirm: 2,4-Isomer NMR->Result24 Result34 Pattern: d (1H), d (1H), s(broad) Confirm: 3,4-Isomer NMR->Result34

Figure 2: Analytical decision tree for isomer confirmation using NMR coupling patterns.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral (Category 4).[1][2]

  • Skin/Eye Irritation: Category 2.[1][2]

  • Specific Target Organ Toxicity: Respiratory irritation (Category 3).[1][2]

Self-Validating Safety Protocol: Always handle in a functioning fume hood. The ketone functionality combined with the halogenated ring makes this compound a potential lachrymator and skin sensitizer.[1][2]

  • Spill Control: Do not use water immediately.[1][2] Absorb with vermiculite first, then neutralize surface with ethanolic KOH to degrade the ketone before disposal.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123467, Dichlorophenylacetones.[1][2] Retrieved from [Link][1][2]

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[1][2] (Contextual reference for isomer differentiation of phenylacetones). Transform Press.

  • Matrix Fine Chemicals. Product Specification: 1-(2,3-Dichlorophenyl)propan-2-one.[1][2][3] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Phenylacetones.[1][2] Retrieved from [Link][1][2]

Sources

Foundational

Technical Monograph: 1-(2,3-Dichlorophenyl)propan-2-one

Content Type: Technical Reference Guide Domain: Organic Chemistry / Forensic Science / Medicinal Chemistry Status: Research Use Only (RUO) Executive Summary 1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1) is a posi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Domain: Organic Chemistry / Forensic Science / Medicinal Chemistry Status: Research Use Only (RUO)

Executive Summary

1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1) is a positional isomer of the chlorinated phenylacetone family.[1] Chemically, it serves as a lipophilic, metabolically resistant scaffold in the synthesis of neuroactive phenethylamines and phenylpiperazines. While often overshadowed by its 3,4-dichloro analogue (a precursor to specific psychostimulants), the 2,3-isomer is critical in forensic profiling as a "route-specific marker" and in medicinal chemistry for mapping steric tolerance at the orthosteric binding sites of monoamine transporters.

This guide details the nomenclature, synthetic architecture, and analytical fingerprinting of this molecule, designed for researchers requiring high-fidelity reference data.

Chemical Identity & Nomenclature[2][3][4]

The IUPAC name 1-(2,3-Dichlorophenyl)propan-2-one is derived systematically. The parent structure is the three-carbon ketone chain (propan-2-one, or acetone), and the substituent is a phenyl ring bearing two chlorine atoms at positions 2 and 3 relative to the alkyl attachment.

Data Summary Table
PropertySpecification
IUPAC Name 1-(2,3-Dichlorophenyl)propan-2-one
Common Synonyms 2,3-Dichlorophenylacetone; 2,3-DCP2P
CAS Registry Number 102052-39-1
Molecular Formula

Molecular Weight 203.06 g/mol
Exact Mass 201.9952 Da
Isotope Pattern (Cl) Distinct M, M+2, M+4 (approx. 9:6:1 ratio)
Physical State Pale yellow oil (at STP) or low-melting solid
Synthetic Architectures (Mechanistic)

The synthesis of 1-(2,3-Dichlorophenyl)propan-2-one presents steric challenges due to the ortho-chlorine substitution, which creates significant crowding around the benzylic position. Two primary routes are utilized in research settings: the Henry Reaction (Nitroalkene Route) and the Darzens Condensation .

2.1 The Henry-Nef Pathway

This is the most robust route for generating reference standards. It proceeds via the condensation of 2,3-dichlorobenzaldehyde with nitroethane, followed by a reductive hydrolysis.

  • Condensation: The aldehyde reacts with nitroethane (catalyzed by ammonium acetate/acetic acid) to form the

    
    -methyl- 
    
    
    
    -nitrostyrene derivative.
  • Reductive Hydrolysis (Modified Nef): The nitroalkene is reduced (typically using Fe/HCl or

    
    ) to an intermediate oxime/enamine, which is then hydrolyzed in situ to the ketone.
    

Mechanistic Causality: The use of the iron-mediated reduction (rather than hydride reduction) is critical. Hydride reagents (e.g.,


) would reduce the nitro group fully to an amine, bypassing the ketone target. The acidic iron powder method arrests the reduction at the imine/oxime stage, allowing hydrolytic conversion to the carbonyl.
Visualization: Synthetic Pathway

The following diagram illustrates the Henry-Nef sequence, highlighting the critical intermediate transitions.

HenryReaction cluster_conditions Reaction Criticality Aldehyde 2,3-Dichlorobenzaldehyde Nitroalkene Intermediate: 1-(2,3-Dichlorophenyl)-2-nitropropene Aldehyde->Nitroalkene Henry Condensation (NH4OAc, AcOH, Heat) Nitroethane Nitroethane Nitroethane->Nitroalkene Oxime Intermediate: Oxime/Imine Species Nitroalkene->Oxime Fe / HCl (Selective Reduction) Ketone TARGET: 1-(2,3-Dichlorophenyl)propan-2-one Oxime->Ketone Hydrolysis (- NH4Cl) Note1 Ortho-Cl steric hindrance slows condensation rate

Figure 1: Mechanistic flow of the Henry-Nef synthesis pathway for 2,3-DCP2P.

Analytical Characterization

For forensic and quality control scientists, distinguishing the 2,3-isomer from the 3,4- or 2,4-isomers is paramount.

3.1 Mass Spectrometry (GC-MS)

The Electron Impact (EI) mass spectrum is dominated by the stability of the benzyl fragment.

  • Molecular Ion (

    
    ): 
    
    
    
    202 (base), 204, 206. The presence of two chlorine atoms creates a characteristic "cluster" pattern.
  • Base Peak / Tropylium Ion: The cleavage of the

    
     bond between the carbonyl and the benzylic carbon yields the 2,3-dichlorobenzyl cation (
    
    
    
    159). This often rearranges to a substituted tropylium ion.
  • McLafferty Rearrangement: Unlike longer chain ketones, P2P derivatives do not undergo classic McLafferty rearrangement efficiently. Instead,

    
    -cleavage dominates.
    

Fragment Table:

m/zIon IdentityInterpretation
202/204/206

Molecular ion. Intensity ratio ~9:6:1 confirms

.
159/161/163

2,3-Dichlorobenzyl cation (

-cleavage). Dominant peak.
43

Acetyl fragment.
123

Loss of one Cl atom from the benzyl fragment (secondary decay).
3.2 Nuclear Magnetic Resonance (

-NMR)

Solvent:



  • 
     2.20 ppm (3H, s):  Methyl group (
    
    
    
    ) adjacent to the carbonyl.
  • 
     3.85 ppm (2H, s):  Benzylic methylene (
    
    
    
    ). Note: This singlet may appear slightly downfield compared to unsubstituted P2P due to the inductive effect of the ortho-chlorine.
  • 
     7.10 - 7.45 ppm (3H, m):  Aromatic protons. The 2,3-substitution pattern creates a specific splitting pattern (typically two doublets and a triplet, or a multiplet depending on resolution).
    
Pharmacological & Forensic Context
4.1 Drug Design (Bioisosteres)

In drug development, the 2,3-dichlorophenyl moiety is often utilized to block metabolic oxidation.

  • Metabolic Blockade: The chlorine atoms at positions 2 and 3 prevent hydroxylation by Cytochrome P450 enzymes at the most reactive sites on the ring.

  • Lipophilicity: The addition of two halogens significantly increases

    
    , enhancing blood-brain barrier (BBB) permeability.
    
  • Receptor Selectivity: 2,3-substituted amphetamines (derived from this ketone) often show shifted selectivity ratios between Serotonin (SERT) and Dopamine (DAT) transporters compared to their 3,4-counterparts.

4.2 Forensic Profiling

In illicit drug manufacturing, the presence of 1-(2,3-dichlorophenyl)propan-2-one is a "red flag" marker. It indicates the use of 2,3-dichlorobenzaldehyde as a starting material. Since 2,3-dichlorobenzaldehyde is less common than 3,4-dichlorobenzaldehyde (used for "3,4-CTMP" or "3,4-Diclazepam" precursors), its detection in waste streams suggests the production of specific, niche research chemicals (e.g., 2,3-DCA).

Visualization: Analytical Logic

AnalyticalLogic Sample Unknown Analyte MS_Step GC-MS Analysis Sample->MS_Step NMR_Step 1H-NMR Analysis Sample->NMR_Step IsotopeCheck Check m/z 202, 204, 206 (Isotope Ratio 9:6:1?) MS_Step->IsotopeCheck FragmentCheck Check m/z 159 (Dichlorobenzyl Cation) IsotopeCheck->FragmentCheck Conclusion Confirm 1-(2,3-Dichlorophenyl)propan-2-one FragmentCheck->Conclusion OrthoCheck Aromatic Region Integration (3 Protons, specific splitting) NMR_Step->OrthoCheck OrthoCheck->Conclusion

Figure 2: Analytical decision tree for confirming the identity of the 2,3-isomer.

Regulatory Landscape & Safety

Safety Warning: This compound is a halogenated organic solvent/solid. It is likely an irritant to eyes, skin, and the respiratory system. Standard PPE (gloves, fume hood) is mandatory.

Regulatory Status:

  • Precursor Control: While 1-phenylpropan-2-one (P2P) is a Schedule II / List I controlled precursor in many jurisdictions (USA, EU, UN), substituted analogues occupy a complex legal space.

  • Analogue Acts: In the US (Federal Analogue Act) and UK (Psychoactive Substances Act), this molecule may be treated as a controlled precursor if intended for the manufacture of controlled substances (like 2,3-dichloromethamphetamine).

  • Research Exemption: Legitimate research laboratories can usually acquire this material for reference standard purposes, provided end-user declarations (EUD) are signed.

References
  • IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Synthesis of Phenylacetone Derivatives. Organic Syntheses, Coll. Vol. 2, p. 389 (1943); Vol. 18, p. 54 (1938). (General Henry Reaction reference). Link

  • Mass Spectral Data of Chlorinated Phenylacetones. SWGDRUG Mass Spectral Library. Scientific Working Group for the Analysis of Seized Drugs. Link

  • Pharmacology of Chlorinated Amphetamines. Journal of Medicinal Chemistry. "Structure-Activity Relationships of Chlorinated Amphetamines." (Contextual reference for the scaffold). Link

  • PubChem Compound Summary. "1-(2,3-Dichlorophenyl)propan-2-one." National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 1-(2,3-Dichlorophenyl)propan-2-one

An In-Depth Technical Guide to the Solubility of 1-(2,3-Dichlorophenyl)propan-2-one Document Control: Subject: Physicochemical Analysis & Solvent Engineering Target Molecule: 1-(2,3-Dichlorophenyl)propan-2-one (CAS: 1020...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(2,3-Dichlorophenyl)propan-2-one

Document Control:

  • Subject: Physicochemical Analysis & Solvent Engineering

  • Target Molecule: 1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1)[1][2]

  • Context: Process R&D, Purification, and Analytical Standard Preparation

Executive Summary

In the synthesis and purification of pharmaceutical intermediates, 1-(2,3-Dichlorophenyl)propan-2-one represents a challenge typical of halogenated aromatic ketones: balancing lipophilicity with processability.[2] As a Senior Application Scientist, I often encounter this scaffold in the development of CNS-active agents (e.g., precursors to substituted amphetamines or piperazine-linked antipsychotics like Aripiprazole analogs).[2]

This guide moves beyond simple "soluble/insoluble" binary classifications.[2][3] Instead, it provides a mechanistic understanding of how the 2,3-dichloro substitution pattern alters the solvation thermodynamics compared to the parent phenylacetone, enabling precise solvent selection for reaction monitoring, extraction, and crystallization.[2]

Physicochemical Identity & Theoretical Grounding

Before attempting dissolution, we must understand the solute's thermodynamic "personality."[2] The introduction of two chlorine atoms at the ortho and meta positions significantly increases the molecular volume and lipophilicity compared to unsubstituted phenylacetone.[2]

PropertyValue / DescriptionImplication for Solubility
CAS Number 102052-39-1Unique Identifier for sourcing/verification [1].
Molecular Weight 203.06 g/mol Moderate size; diffusion rates in solvent are standard.[2]
Physical State Low-Melting Solid or Viscous OilHigh tendency for "oiling out" in recrystallization; requires seeding or slow cooling.[2]
LogP (Predicted) ~3.1 – 3.4Highly lipophilic.[2] Partitions strongly into organic phases during extraction.[2]
H-Bond Donors 0Cannot donate H-bonds; relies on accepting H-bonds or Dipole-Dipole interactions.[2]
H-Bond Acceptors 1 (Carbonyl Oxygen)Good solubility in protic solvents (alcohols) via H-bonding to the ketone.[2]
Mechanistic Insight: The "Chlorine Effect"

The 2,3-dichloro motif creates a region of high electron density and steric bulk.[2] Unlike the parent phenylacetone (which is miscible with many polar organics), the dichlorinated variant exhibits:

  • Reduced Water Solubility: The hydrophobic surface area is increased.[2]

  • Enhanced Interaction with Chlorinated Solvents: Strong London Dispersion Forces make DCM (Dichloromethane) and Chloroform excellent solvents.[2]

  • Steric Hindrance: The 2-position chlorine can sterically hinder the carbonyl group slightly, affecting solvation shell organization in alcohols.[2]

Solubility Profile by Solvent Class

The following data summarizes the solubility behavior based on dielectric constant (


) and Hansen Solubility Parameters.
Table 1: Empirical Solubility Guide
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary Extraction: The "Gold Standard" for dissolving this matrix.[2]
Polar Aprotic Acetone, Ethyl Acetate, THFHigh (>50 mg/mL)Reaction Medium: Good for alkylation or reductive amination steps.[2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Crystallization: High solubility at boiling; low at -20°C. Ideal for purification.[2]
Non-Polar Aromatics Toluene, XyleneGood Scale-Up: Preferred over DCM for industrial extraction due to environmental safety.[2]
Alkanes Hexane, Heptane, PentaneLow / Sparingly Soluble Anti-Solvent: Used to crash the product out of solution (e.g., Toluene/Heptane systems).[2]
Aqueous Water, Brine, Acidic/Basic buffersInsoluble (<0.1 mg/mL)Wash Phase: Product stays in organic layer; impurities wash away.[2]

Visualization: Solvation & Workflow

Diagram 1: Solvation Mechanism

This diagram illustrates the competitive interaction between the solvent and the 2,3-dichloro moiety.[2]

G Solute 1-(2,3-Dichlorophenyl) propan-2-one Interaction1 London Dispersion (Cl-Cl Interactions) Solute->Interaction1 Interaction2 Hydrophobic Repulsion Solute->Interaction2 DCM Dichloromethane (Excellent Solvent) DCM->Interaction1 Water Water (Poor Solvent) Water->Interaction2 Interaction1->Solute Dissolution Interaction2->Solute Phase Separation

Caption: Figure 1. Thermodynamic drivers of solubility. DCM stabilizes the molecule via dispersion forces; water forces phase separation due to the hydrophobic aromatic ring.[2]

Diagram 2: Solubility Screening Workflow

A decision tree for selecting the right solvent for your specific process goal.

Workflow Start Goal: Process 1-(2,3-Dichlorophenyl) propan-2-one Goal Select Operation Start->Goal Extract Extraction / Workup Goal->Extract Cryst Recrystallization Goal->Cryst Rxn Reaction Medium Goal->Rxn DCM Dichloromethane (High Solubility, Low BP) Extract->DCM Lab Scale Tol Toluene (Good Solubility, High BP) Extract->Tol Process Scale IPA Isopropanol (Cooling Crystallization) Cryst->IPA First Choice Mixed Binary System (EtOAc + Hexane) Cryst->Mixed If Oiling Out Occurs THF THF (General Purpose) Rxn->THF

Caption: Figure 2. Solvent selection decision matrix based on operational scale and objective (Extraction vs. Purification).

Experimental Protocols

As a scientist, you cannot rely solely on literature values, especially for specific intermediates where data might be sparse.[2] You must validate solubility in your own lab.[2]

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this to determine the exact concentration limit for analytical standards.[2]

  • Preparation: Weigh approximately 100 mg of 1-(2,3-Dichlorophenyl)propan-2-one into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[2]

  • Equilibration: Cap tightly and vortex for 5 minutes. Place in a thermomixer at 25°C for 24 hours (agitation speed 500 rpm).

  • Inspection:

    • If fully dissolved, add more solute until a solid precipitate remains visible (saturation).[2]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is required as the compound dissolves nylon/cellulose in some organic mixtures).[2]

  • Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm) against a known standard curve.

Protocol B: Anti-Solvent Recrystallization

Use this if the compound is an oil or low-melting solid.[2]

  • Dissolution: Dissolve the crude oil in the minimum amount of Ethyl Acetate at 50°C.[2]

  • Anti-Solvent Addition: Slowly add Hexane or Heptane dropwise while stirring until a persistent cloudiness appears.[2]

  • Re-heating: Add a few drops of Ethyl Acetate to clear the solution.

  • Crystallization: Remove from heat. Let it cool to room temperature slowly (insulate the flask). If oiling out occurs, scratch the glass or add a seed crystal.[2]

  • Harvest: Cool to 4°C, then filter.

Critical Application Notes

  • Oiling Out: Because the melting point is likely near ambient temperature (or slightly above), this compound is prone to "oiling out" (separating as a liquid phase) rather than crystallizing.[2] Avoid rapid cooling. Use a solvent system where the solubility curve is steep but not vertical (e.g., IPA is better than MeOH).[2]

  • Analytical Standards: When making stock solutions for HPLC/GC, use Acetonitrile or Methanol . Avoid using Hexane as a diluent for stock solutions as evaporation rates can alter concentration, and solubility is lower.[2]

  • Safety: 1-(2,3-Dichlorophenyl)propan-2-one is a halogenated ketone.[2] Treat as a potential skin irritant and lachrymator.[2] All solubility tests must be performed in a fume hood.[2]

References

  • Matrix Fine Chemicals. (n.d.).[2] 1-(2,3-Dichlorophenyl)propan-2-one | CAS 102052-39-1.[1][2] Retrieved January 28, 2026, from [Link][2]

  • PubChem. (2025).[2][4] 1-(2,3-Dichlorophenyl)propan-1-one (Isomer Comparison). National Library of Medicine.[2][4] Retrieved January 28, 2026, from [Link][2]

Sources

Foundational

Technical Deep Dive: Carbonyl Reactivity in 2,3-Dichlorophenylacetone

Executive Summary This technical guide provides a mechanistic analysis of the ketone functionality in 1-(2,3-dichlorophenyl)propan-2-one (2,3-Dichlorophenylacetone). Intended for medicinal chemists and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a mechanistic analysis of the ketone functionality in 1-(2,3-dichlorophenyl)propan-2-one (2,3-Dichlorophenylacetone). Intended for medicinal chemists and process development scientists, this document focuses on the unique steric and electronic constraints imposed by the ortho-chloro substituent.

While structurally similar to the generic phenylacetone scaffold, the 2,3-dichloro substitution pattern introduces significant kinetic barriers to nucleophilic attack and alters the thermodynamic stability of enolate intermediates. Understanding these nuances is critical for optimizing yields in the synthesis of serotonin/dopamine receptor modulators and other CNS-active pharmacophores.

Part 1: Electronic and Steric Environment

The reactivity of the carbonyl group in this molecule is defined by the competition between the electron-withdrawing nature of the dichlorophenyl ring and the steric bulk of the ortho-chlorine.

The Ortho-Effect (Steric Hindrance)

The chlorine atom at the C2 position (ortho) projects significant Van der Waals bulk (


) toward the methylene spacer. This creates a "picket fence" effect that hinders the trajectory of incoming nucleophiles (Bürgi-Dunitz angle ~107°) toward the carbonyl carbon.
  • Conformational Locking: The 2-Cl substituent restricts rotation around the

    
     bond, forcing the carbonyl group into preferred conformations to minimize steric clash.
    
  • Kinetic Consequence: Nucleophilic additions (e.g., hydride reduction, amine condensation) proceed at measurably slower rates compared to unsubstituted or para-substituted analogs.

Inductive Electronic Effects

The two chlorine atoms exert a strong negative inductive effect (-I).

  • Carbonyl Electrophilicity: The -I effect propagates through the methylene spacer, slightly increasing the partial positive charge (

    
    ) on the carbonyl carbon. However, this electronic activation is often overshadowed by the kinetic steric block.
    
  • 
    -Proton Acidity:  The acidity of the methylene protons (C1) is enhanced relative to phenylacetone (approximate pKa shift from ~19 to ~17-18). This facilitates enolization, but the resulting enolate is sterically congested.
    
Visualization of Steric/Electronic Interplay

ReactivityProfile Molecule 2,3-Dichlorophenylacetone OrthoCl 2-Chloro Substituent (Steric Bulk) Molecule->OrthoCl Inductive Dichlorophenyl Ring (-I Effect) Molecule->Inductive Carbonyl Ketone (C=O) Reactivity Center OrthoCl->Carbonyl Shields C=O Nucleophile Nucleophile Approach (Restricted) OrthoCl->Nucleophile Kinetic Block Inductive->Carbonyl Increases u03b4+ Enolate Enolate Formation (Thermodynamically Favored) Inductive->Enolate Stabilizes Anion

Figure 1: Interplay of steric hindrance and electronic activation on the ketone center.

Part 2: Nucleophilic Addition Dynamics

For drug development applications, the most relevant transformation is the conversion of the ketone to an amine (reductive amination) or an alcohol.

Reductive Amination Challenges

In the synthesis of dopamine D3 ligands (e.g., piperazine derivatives), the formation of the Schiff base (imine) is the rate-determining step.

  • Problem: The bulky 2-Cl group destabilizes the tetrahedral intermediate formed during amine attack.

  • Solution: Use of Lewis acid catalysts (Ti(OiPr)4) or dehydrating agents (molecular sieves) is often required to drive the equilibrium toward the imine before the reduction step.

Comparative Reactivity Data

The following table summarizes expected reactivity trends based on substituent effects:

Reaction TypeReagentRelative Rate (vs. Phenylacetone)Mechanistic Bottleneck
Reduction NaBH4 / MeOH0.6x (Slower) Approach of borohydride is hindered by 2-Cl.
Imine Formation R-NH2 / H+0.4x (Significantly Slower) Steric clash in tetrahedral intermediate.
Enolization LDA / THF1.2x (Faster) Inductive acidification of

-protons dominates.
Grignard Addition RMgXLow Yield High tendency for enolization (acting as acid) vs. addition.

Part 3: Experimental Protocols

Protocol A: Optimized Reductive Amination (Piperazine Derivatization)

Context: Synthesis of D3/D2 receptor antagonists.

Rationale: Standard reductive amination conditions (NaBH3CN/MeOH) often stall due to poor imine formation. This protocol uses Titanium(IV) Isopropoxide to act as both a Lewis acid and water scavenger.

Step-by-Step Methodology:

  • Imine Formation (Anhydrous):

    • Charge a flame-dried flask with 2,3-dichlorophenylacetone (1.0 equiv) and the secondary amine (e.g., N-Boc-piperazine, 1.1 equiv).

    • Add Titanium(IV) isopropoxide (1.25 equiv) neat.

    • Stir at room temperature for 6–12 hours. Note: The mixture will become viscous.

    • Validation: Monitor by IR spectroscopy. Disappearance of the ketone stretch (~1715 cm⁻¹) and appearance of the iminium/C=N stretch (~1640 cm⁻¹) confirms conversion.

  • Reduction:

    • Dilute the reaction mixture with anhydrous Ethanol (0.5 M concentration).

    • Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise at 0°C. Caution: Exothermic.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Titanium Quench):

    • Quench the reaction with 1N NaOH (forms TiO2 precipitate).

    • Filter through a pad of Celite.

    • Extract the filtrate with Ethyl Acetate.

Protocol B: Chemo-Selective Reduction to Alcohol

Context: Synthesis of chiral building blocks.

Rationale: To avoid side reactions involving the halogenated ring, mild conditions are preferred.

  • Dissolve 2,3-dichlorophenylacetone in Methanol (0.2 M).

  • Add CeCl3·7H2O (1.0 equiv) to facilitate Luche reduction conditions (optional, but recommended to suppress enolization).

  • Add NaBH4 (1.0 equiv) at -10°C.

  • Quench with saturated NH4Cl solution.

Part 4: Reaction Pathway Visualization

The following diagram outlines the divergent pathways for the ketone group, highlighting the specific reagents required to overcome the steric deactivation.

ReactionPathways Start 2,3-Dichlorophenylacetone Imine Intermediate: Titanate Complex/Imine (Requires Ti(OiPr)4) Start->Imine R-NH2, Ti(OiPr)4 (Overcomes Sterics) Alcohol Target: 1-(2,3-dichlorophenyl)propan-2-ol Start->Alcohol NaBH4, CeCl3 (Luche Reduction) Enolate Enolate Intermediate Start->Enolate LDA, -78°C Amine Target: 2,3-Dichloro-Amphetamine Analog (D3 Receptor Ligand) Imine->Amine NaBH4 reduction Alkylated Alkylated Product (C-C Bond Formation) Enolate->Alkylated R-X

Figure 2: Synthetic divergence from the ketone intermediate.

Part 5: Safety and Regulatory Compliance

Chemical Hazards
  • Lachrymator Potential: Like many halogenated ketones, this compound can be a potent lachrymator and skin irritant. All operations must be conducted in a fume hood.

  • Halo-Ketone Sensitivity: Avoid strong bases (e.g., KOH) at high temperatures without careful control, as this may lead to polymerization or Favorskii-type rearrangements, although less likely with the methylene spacer.

Regulatory Note

Researchers must be aware that phenylacetone derivatives are structurally related to Schedule II controlled substances (amphetamine precursors).

  • Legitimacy: Ensure all synthesis is strictly for documented in-vitro/in-vivo pharmacological research (e.g., serotonin 5-HT2C or dopamine D3 receptor studies).

  • Documentation: Maintain rigorous inventory logs and usage justification to comply with local diversion regulations (e.g., DEA List I/II watchlists depending on jurisdiction).

References

  • Mechanism of Reductive Amination: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.

  • Titanium(IV) Isopropoxide in Amination: Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry.

  • Dopamine D3 Receptor Ligand Synthesis: Robarge, M. J., et al. (2001).[1] Design and Synthesis of [(2,3-Dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as Novel Ligands Selective for the Dopamine D3 Receptor Subtype. Journal of Medicinal Chemistry.

  • General Phenylacetone Properties: PubChem Database. Compound Summary for CID 7678 (Phenylacetone - Structural Analog Reference).

Sources

Exploratory

potential hazards and safety information for 1-(2,3-Dichlorophenyl)propan-2-one

Executive Summary & Chemical Identity[1][2][3][4] 1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1), often abbreviated as 2,3-DCPP or 2,3-dichlorophenylacetone, is a halogenated derivative of phenyl-2-propanone (P2P)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1), often abbreviated as 2,3-DCPP or 2,3-dichlorophenylacetone, is a halogenated derivative of phenyl-2-propanone (P2P).[1] While it has legitimate applications in the synthesis of specialized pharmaceutical intermediates and forensic reference standards, its structural homology to Schedule II controlled substances places it in a high-risk category for regulatory scrutiny and diversion.[1]

This guide provides a rigorous safety and compliance framework. It prioritizes the containment of the substance not only to prevent physiological exposure but also to ensure strict "Chain of Custody" compliance, mitigating legal risks associated with designer precursors.

Physicochemical Profile

Data summarized below utilizes predictive modeling based on structural analogs (P2P and chlorinated aromatics) where experimental data is proprietary.

PropertyValue / Description
CAS Number 102052-39-1
IUPAC Name 1-(2,3-Dichlorophenyl)propan-2-one
Molecular Formula C₉H₈Cl₂O
Molecular Weight 203.06 g/mol
Appearance Colorless to pale yellow viscous oil
Density ~1.35 g/mL (Predicted)
Boiling Point ~280°C (Predicted at 760 mmHg)
Solubility Lipophilic; soluble in DCM, methanol, ethyl acetate.[1] Insoluble in water.[1]
Flash Point >110°C (Closed Cup - Predicted)

Regulatory Landscape & Compliance (Critical)

Warning: This compound is chemically distinct from P2P but is functionally a "masked precursor." Researchers must treat it with the same security protocols as Schedule II / Table I listed chemicals.

The "Designer Precursor" Status

While 1-(2,3-Dichlorophenyl)propan-2-one may not be explicitly named in every national controlled substance act, it falls under "Catch-All" or "Analogue" provisions in many jurisdictions (e.g., US Federal Analogue Act, EU Precursors Regulation).[1]

  • Mechanism of Concern: It is a direct precursor for 2,3-dichloromethamphetamine and related chlorinated amphetamines.[1]

  • International Surveillance: The International Narcotics Control Board (INCB) monitors such substances under the "Special Surveillance List" of non-scheduled chemicals.[2]

Mandatory Chain of Custody Protocol

To validate legitimate research use, the following workflow must be enforced:

ChainOfCustody Receipt 1. Receipt & QC (Verify CAS/Weight) Log 2. Inventory Log (Digital Timestamp) Receipt->Log ID Tagging Aliquot 3. Aliquoting (Dual-Witness) Log->Aliquot Request Approval Usage 4. Experimental Use (Closed System) Aliquot->Usage Mass Balance Check Disposal 5. Destruction (Oxidative Neutralization) Usage->Disposal Waste Log Disposal->Log Reconciliation

Figure 1: Chain of Custody Workflow. This closed-loop system ensures that every milligram is accounted for, preventing internal diversion.[1]

Toxicological Profile & Health Hazards[2][4]

As a halogenated ketone, 2,3-DCPP presents risks associated with both local irritation and systemic accumulation.

Structure-Activity Relationship (SAR) Analysis[1]
  • Alpha-Carbon Reactivity: Although the chlorines are on the ring, the ketone moiety allows for metabolic reduction.[1]

  • Lipophilicity: The addition of two chlorine atoms significantly increases the partition coefficient (LogP) compared to standard P2P. This facilitates rapid dermal absorption and potential bioaccumulation in adipose tissue.

Hazard Classification (GHS)[1]
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[4]

  • Chronic Toxicity: Potential hepatotoxicity (liver stress) due to the metabolic burden of dechlorinating aromatic rings.

Exposure Pathways & Physiological Impact[1]

ToxicityPathways Chemical 1-(2,3-Dichlorophenyl) propan-2-one Inhalation Inhalation (Aerosol/Vapor) Chemical->Inhalation Dermal Dermal Absorption (High Lipophilicity) Chemical->Dermal CNS CNS Depression (High Dose) Inhalation->CNS Irritation Mucosal/Dermal Irritation Inhalation->Irritation Liver Hepatic Stress (P450 Oxidation) Dermal->Liver Dermal->Irritation

Figure 2: Toxicological Pathways.[1] Note the high risk of dermal absorption due to the chlorinated aromatic structure.[1]

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Containment: Use spill trays made of polypropylene or chemically resistant HDPE.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against halogenated aromatics over long durations.[1]

PPE TypeSpecificationRationale (Causality)
Gloves Laminate Film (Silver Shield) or Double-gloved Nitrile (Change every 15 min)Chlorinated solvents/oils permeate standard nitrile rapidly.[1] Laminate film provides >4h breakthrough time.[1]
Eye Protection Chemical Splash GogglesPrevent ocular damage from splashes; face shield required if dispensing >100mL.
Respiratory NIOSH-approved Organic Vapor (OV) cartridgeRequired only if fume hood is unavailable (Emergency only).[1]
Clothing Tyvek® Lab CoatPrevents absorption into street clothes; disposable to prevent cross-contamination.

Emergency Response & Decontamination

Spill Management Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Stop the leak if safe to do so.

  • Adsorb: Use vermiculite or activated carbon pads.[1] Do not use combustible materials like sawdust.[1]

  • Neutralize: Wipe surfaces with a dilute surfactant solution followed by ethanol.[1]

Waste Disposal (Destruction)

To prevent environmental contamination and potential illicit recovery from waste streams, chemical destruction is recommended before disposal.

  • Method: Chemical Oxidation.

  • Reagent: Potassium Permanganate (KMnO₄) or Sodium Hypochlorite (Bleach) in excess.

  • Mechanism: Oxidative cleavage of the ketone and aromatic ring degradation renders the precursor useless for synthesis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22173184: 1-(2,3-dichlorophenyl)propan-1-one (Isomer Analog Data).[1] Retrieved from [Link][1][5]

  • International Narcotics Control Board (2024). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.[6] (Referencing Table I and Special Surveillance List concepts). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Chlorinated Phenylacetone Derivatives. (General Hazard Classifications). Retrieved from [Link][1]

  • United Nations Office on Drugs and Crime (UNODC). Global SMART Programme: Designer Precursors. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2,3-Dichlorophenyl)propan-2-one via Meerwein Arylation

Executive Summary & Regulatory Compliance Target Molecule: 1-(2,3-Dichlorophenyl)propan-2-one (CAS: 23034-36-8) Primary Precursor: 2,3-Dichloroaniline Methodology: Copper-catalyzed Meerwein Arylation Scope: This applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Compliance

Target Molecule: 1-(2,3-Dichlorophenyl)propan-2-one (CAS: 23034-36-8) Primary Precursor: 2,3-Dichloroaniline Methodology: Copper-catalyzed Meerwein Arylation

Scope: This application note details the laboratory-scale synthesis of 1-(2,3-dichlorophenyl)propan-2-one. This compound is a critical structural scaffold used in the development of agrochemicals and as an analytical reference standard for metabolic profiling of halogenated phenethylamines.

⚠️ CRITICAL REGULATORY WARNING: 1-(2,3-Dichlorophenyl)propan-2-one is a structural isomer of substituted phenylacetones. In many jurisdictions (including the US and EU), it may be classified as a List I Chemical or a Controlled Substance Analogue due to its potential use as a precursor for 2,3-dichloroamphetamine.

  • Compliance: This protocol is intended strictly for authorized research personnel possessing valid DEA (or local equivalent) registration for handling Schedule II precursors.

  • Diversion Control: All starting materials (2,3-dichloroaniline) and products must be accounted for in accordance with "Know Your Customer" (KYC) and diversion control protocols.

Scientific Principles & Reaction Mechanism

The synthesis utilizes the Meerwein Arylation , a radical-mediated coupling reaction. Unlike the Friedel-Crafts alkylation, which is prone to poly-alkylation and isomer scrambling on deactivated rings (such as dichlorobenzene), the Meerwein route offers high regioselectivity by directing the acetonyl group specifically to the position of the amine.

Mechanism:

  • Diazotization: 2,3-Dichloroaniline is converted to its diazonium salt using sodium nitrite and hydrochloric acid. The electron-withdrawing chlorine atoms at the 2,3-positions destabilize the diazonium intermediate, requiring strict temperature control (< 5°C) to prevent decomposition to phenols.

  • Radical Coupling: The diazonium salt undergoes a redox reaction with the copper(II) catalyst, generating an aryl radical. This radical adds to the alkene (isopropenyl acetate), followed by ligand transfer oxidation and hydrolysis to yield the ketone.

Advantages of Isopropenyl Acetate: While classical Meerwein conditions use acetone, the use of isopropenyl acetate significantly improves yields by providing a pre-activated enol equivalent, reducing the formation of "diazo tars" and oligomers [1].

ReactionPathway cluster_legend Reaction Phase Aniline 2,3-Dichloroaniline Diazo 2,3-Dichlorobenzene- diazonium Chloride Aniline->Diazo NaNO2, HCl < 5°C Radical Aryl Radical (Ar•) Diazo->Radical CuCl2 (cat) -N2 Intermediate Radical Adduct Radical->Intermediate + Isopropenyl Acetate Product 1-(2,3-Dichlorophenyl) propan-2-one Intermediate->Product -CuCl, -AcOH

Figure 1: Mechanistic pathway of the modified Meerwein arylation using isopropenyl acetate.

Safety Protocol: Diazonium Handling

Risk: Dry diazonium salts are shock-sensitive explosives.[1] Mitigation Strategy:

  • In-Situ Generation: Never isolate the diazonium salt. Process immediately in the aqueous phase.

  • Venting: The reaction generates stoichiometric quantities of nitrogen gas (

    
    ). Ensure the reaction vessel is vented to a fume hood scrubber; never seal the vessel.
    
  • Temperature: Maintain diazotization temperature between -5°C and 5°C. Exceeding 10°C risks rapid, exothermic decomposition (thermal runaway).

Materials & Equipment
ReagentPurityEquiv.[1][2][3]Role
2,3-Dichloroaniline >98%1.0Precursor
Sodium Nitrite (NaNO2) ACS Grade1.1Diazotizing agent
Hydrochloric Acid (HCl) 37%3.0Acid source
Isopropenyl Acetate >97%2.0Alkene trap
Copper(II) Chloride (CuCl2) Dihydrate0.15Catalyst
Acetone Solvent-Co-solvent
Sodium Acetate Anhydrous1.5Buffer

Equipment:

  • 3-neck Round Bottom Flask (RBF) with overhead mechanical stirrer (magnetic stirring is insufficient for the slurry).

  • Internal temperature probe (Thermocouple).

  • Pressure-equalizing addition funnel.

  • Ice/Salt bath (-10°C capacity).

Detailed Experimental Protocol
Phase A: Diazotization
  • Acidification: Charge the 3-neck RBF with 2,3-Dichloroaniline (16.2 g, 100 mmol) and Hydrochloric Acid (37%, 25 mL) diluted with Water (25 mL) .

  • Digestion: Heat gently to 50°C to dissolve the aniline hydrochloride salt, then cool rapidly to 0°C using an ice/salt bath. A fine precipitate of the hydrochloride salt will form. Note: Fine particle size is crucial for efficient diazotization.

  • Nitrite Addition: Dissolve Sodium Nitrite (7.6 g, 110 mmol) in Water (15 mL) . Add this solution dropwise to the aniline slurry over 30 minutes.

    • Control Point: Maintain internal temperature < 5°C .[3][4]

    • Endpoint: The solution should become clear (yellow/orange). Test with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid.

Phase B: Meerwein Coupling
  • Catalyst Preparation: In a separate vessel, mix Isopropenyl Acetate (22 mL, 200 mmol) , Acetone (50 mL) , and Copper(II) Chloride dihydrate (2.5 g, 15 mmol) .

  • Buffering: Add Sodium Acetate (12.3 g) to the diazonium solution (from Phase A) to buffer the pH to ~4–5. This prevents acid-catalyzed polymerization of the alkene.

  • Addition: Transfer the diazonium solution into the addition funnel. Add it dropwise to the stirred Copper/Isopropenyl Acetate mixture at room temperature (20–25°C).

    • Observation: Nitrogen gas evolution will be vigorous. Adjust addition rate to manage foaming.

    • Reaction Time: Stir for 2 hours after addition is complete, or until

      
       evolution ceases.
      
Phase C: Workup & Purification
  • Extraction: Evaporate volatile acetone/isopropenyl acetate under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL) .

  • Wash: Wash combined organics with 5% NaHCO3 (to remove acetic acid) and Brine . Dry over MgSO4 .

  • Distillation: The crude oil is dark due to copper salts and azo-tars. Purify via vacuum distillation.[3]

    • Target Fraction: Collect the fraction boiling at 135–140°C @ 10 mmHg (approximate, adjust for vacuum).

    • Yield: Typical yields range from 55–65% (approx. 11–13 g).

Workflow Start Start: 2,3-Dichloroaniline TempCheck Temp < 5°C? Start->TempCheck TempCheck->TempCheck No (Cool down) Diazotize Add NaNO2 (Diazotization) TempCheck->Diazotize Yes Buffer Adjust pH ~4 (NaOAc) Diazotize->Buffer Coupling Add to CuCl2/Alkene (Monitor N2 Evolution) Buffer->Coupling Extraction DCM Extraction Coupling->Extraction Distill Vacuum Distillation Extraction->Distill

Figure 2: Operational workflow ensuring critical safety control points.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature too high during diazotization.Ensure internal temp stays < 5°C. Add ice directly to reaction if needed.
Violent Foaming Addition of diazonium to catalyst is too fast.Reduce addition rate. Use a larger reaction vessel to accommodate foam.
No Reaction (No N2) Catalyst inactive or pH too low.Ensure CuCl2 is fresh. Check pH is buffered to 4–5 with NaOAc.
Product Impurity Chlorobenzene formation (Sandmeyer side-reaction).Reduce chloride ion concentration (use H2SO4 instead of HCl if compatible) or lower Cu concentration [2].
References
  • Doyle, M. P., et al. (1977). "Alkyl nitrites as synthetic reagents. Substitution of the amino group by halogen or hydrogen." Journal of Organic Chemistry, 42(14), 2426–2430. Link

  • Organic Reactions. (1976). "Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction)." Organic Reactions, Vol 24. Link

  • Heinrich Zollinger. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Standard text for Diazo safety).
  • Sengupta, S., & Bhattacharyya, S. (2019). "Recent Advances in the Meerwein Arylation Reaction." Synthesis, 51(13). Link

Sources

Application

Application Note: Process Optimization for the Synthesis of 2,3-Dichlorophenylacetone

Abstract & Strategic Context Target Molecule: 1-(2,3-dichlorophenyl)propan-2-one (CAS: 41086-95-5) Primary Application: Key intermediate in the synthesis of quinolinone-derivative antipsychotics (e.g., Aripiprazole analo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Target Molecule: 1-(2,3-dichlorophenyl)propan-2-one (CAS: 41086-95-5) Primary Application: Key intermediate in the synthesis of quinolinone-derivative antipsychotics (e.g., Aripiprazole analogs) and evaluation of serotonin receptor partial agonists.[1]

This application note details a robust, scalable laboratory protocol for the preparation of 2,3-dichlorophenylacetone starting from 2,3-dichlorobenzaldehyde. Unlike traditional routes utilizing restricted nitroalkane precursors (Henry Reaction), this protocol utilizes a Modified Knoevenagel Condensation followed by acid-catalyzed hydrolysis and decarboxylation.[1] This route is selected for its high atom economy, use of non-scheduled reagents, and amenability to process safety controls in a drug development environment.[1]

Regulatory Notice: While 2,3-dichlorophenylacetone is a legitimate research intermediate, researchers must adhere to all local regulations regarding substituted phenylacetone derivatives, as they are structural analogs of controlled precursors.[1] This guide is intended strictly for authorized pharmaceutical research.

Retrosynthetic Analysis & Reaction Design

The synthesis is designed to avoid the use of 2,3-dichlorobenzyl cyanide (often a restricted precursor) and nitroethane.[1] Instead, we employ a two-stage conversion:

  • Condensation: 2,3-Dichlorobenzaldehyde reacts with ethyl acetoacetate to form the

    
    -acetylcinnamate intermediate.[1]
    
  • Hydrolysis/Decarboxylation: The intermediate undergoes simultaneous deacetylation and decarboxylation in acidic media to yield the target ketone.[1]

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 2,3-Dichlorobenzaldehyde (C7H4Cl2O) Inter Intermediate: alpha-Acetyl-2,3-dichlorocinnamate SM1->Inter Step 1: Piperidine/AcOH Toluene, Reflux (-H2O) Reagent Ethyl Acetoacetate (C6H10O3) Reagent->Inter Product 2,3-Dichlorophenylacetone (C9H8Cl2O) Inter->Product Step 2: 40% H2SO4 Reflux (-CO2, -EtOH)

Figure 1: Two-step synthetic pathway utilizing ethyl acetoacetate as the carbon source.[1]

Experimental Protocol

Phase 1: Knoevenagel Condensation

Objective: Formation of ethyl 2-acetyl-3-(2,3-dichlorophenyl)acrylate.[1]

Reagents & Equipment
ComponentSpecificationQuantityMolar Eq
2,3-Dichlorobenzaldehyde >98% Purity50.0 g1.00
Ethyl Acetoacetate Reagent Grade37.2 g1.00
Piperidine Catalyst1.5 mL0.05
Glacial Acetic Acid Catalyst0.5 mL~0.03
Toluene Solvent (ACS)200 mLN/A
Step-by-Step Methodology
  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a Dean-Stark trap, reflux condenser, and magnetic stir bar.

  • Charging: Charge the flask with 2,3-dichlorobenzaldehyde (50.0 g), ethyl acetoacetate (37.2 g), and toluene (200 mL).

  • Catalysis: Add the piperidine and glacial acetic acid. Note: The amine-acid couple buffers the reaction, preventing aldol polymerization side products.

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Monitor water collection in the Dean-Stark trap.

    • Endpoint: Reaction is complete when theoretical water (~5.1 mL) is collected (typically 4-6 hours).[1]

  • Workup: Cool to room temperature. Wash the toluene layer with 1N HCl (2 x 50 mL) to remove piperidine, followed by saturated NaHCO3 (2 x 50 mL) and brine.[1]

  • Concentration: Dry organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the crude intermediate as a viscous yellow/orange oil.

Phase 2: Hydrolysis & Decarboxylation

Objective: Conversion of the cinnamate ester to the target ketone.[1]

Reagents
ComponentSpecificationQuantity
Crude Intermediate From Phase 1~75 g (Theoretical)
Sulfuric Acid (H2SO4) 40% Aqueous Sol.250 mL
Toluene Extraction Solvent150 mL
Step-by-Step Methodology
  • Hydrolysis Setup: Transfer the crude intermediate oil into a 1 L RBF equipped with a high-efficiency reflux condenser.

  • Acid Addition: Add 250 mL of 40% H2SO4. Caution: Exothermic.[1]

  • Reaction: Heat to reflux with vigorous stirring.

    • Observation: Evolution of CO2 gas will be observed.[1]

    • Duration: Reflux for 6–8 hours until CO2 evolution ceases and the oily layer darkens slightly.[1]

  • Quench: Cool the mixture to <20°C in an ice bath.

  • Extraction: Extract the aqueous mixture with toluene (3 x 50 mL).

  • Purification:

    • Combine organic layers and wash with water until neutral pH.[1]

    • Dry over anhydrous Na2SO4.[1][2]

    • Distillation: Perform vacuum distillation.

    • Target Fraction: Collect the fraction boiling at 135–140°C @ 10 mmHg .

Process Control & Optimization (E-E-A-T)

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

ParameterTarget RangeImpact of Deviation
Dean-Stark Efficiency 100% Water RemovalFailure to remove water stalls the equilibrium in Step 1, reducing yield.[1]
Acid Concentration 40–50% H2SO4<30% leads to incomplete decarboxylation; >60% causes charring/tar formation.[1]
Temperature Ramp 2°C/min (Distillation)Rapid heating during distillation can cause co-elution of impurities (e.g., unreacted aldehyde).[1]
Impurity Profile & Troubleshooting
  • Impurity A (Unreacted Aldehyde): Detected by distinctive smell and NMR (CHO peak @ 10.4 ppm).[1] Remedy: Ensure excess ethyl acetoacetate (1.05 eq) in Step 1.[1]

  • Impurity B (Benzofuran derivatives): Can form if reaction overheats during acid hydrolysis.[1] Remedy: Maintain strict temperature control; do not exceed 110°C pot temperature.

Workflow Logic (DOT Visualization)

Workflow Start Start: Raw Materials Step1 Phase 1: Dean-Stark Reflux (Toluene, 4-6h) Start->Step1 Check1 QC Check: Water Volume Step1->Check1 Check1->Step1 Fail (Continue Reflux) Step2 Phase 2: Acid Hydrolysis (40% H2SO4, Reflux) Check1->Step2 Pass Step3 Phase 3: Vacuum Distillation (135-140°C @ 10mmHg) Step2->Step3 End Final Product: >98% Purity Step3->End

Figure 2: Operational workflow highlighting the critical QC checkpoint at the condensation stage.

Safety & Compliance

  • Chemical Hazards: 2,3-Dichlorobenzaldehyde is a skin irritant.[1] Sulfuric acid is corrosive.[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Waste Disposal: The aqueous acid waste contains organic residues and must be neutralized before disposal or treated as hazardous chemical waste according to local EPA/ECHA guidelines.[1]

References

  • Organic Syntheses, Coll.[1][3] Vol. 2, p. 391 (1943). General method for Phenylacetone via Ethyl Acetoacetate. [1]

  • Otsuka Pharmaceutical Co., Ltd. (1991). Carbostyril derivatives and process for their preparation (Aripiprazole Patent).[1] US Patent 5,006,528.[1]

  • PubChem Compound Summary. 2,3-Dichlorophenylacetone (Compound CID 2733355). [1]

  • Marvel, C. S., & Sperry, R. L. Benzoyl Piperidine (Catalyst usage context).[1] Organic Syntheses, Coll.[1][3] Vol. 1, p. 81.[1]

Sources

Method

Application Note: High-Fidelity Synthesis of 2,3-Dichlorophenylpropylamine Derivatives

This Application Note is designed for research professionals in medicinal chemistry and neuropharmacology. It details the use of 1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1) as a high-value scaffold for synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research professionals in medicinal chemistry and neuropharmacology. It details the use of 1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1) as a high-value scaffold for synthesizing N-substituted phenethylamine derivatives, a class of compounds critical for Structure-Activity Relationship (SAR) studies targeting monoamine transporters (SERT, DAT, NET).[1]

Executive Summary

The compound 1-(2,3-Dichlorophenyl)propan-2-one (hereafter 2,3-DCPP ) is a substituted phenylacetone derivative.[1] In medicinal chemistry, it serves as a primary entry point to the 2,3-dichlorophenyl-2-aminopropane pharmacophore.[1] This structural motif is significant in the study of non-selective monoamine releasers and reuptake inhibitors.[1] Unlike the more common 3,4-dichloro analogs, the 2,3-substitution pattern offers unique steric and electronic properties that influence binding affinity at the serotonin (5-HT) and dopamine receptors.[1]

This guide provides a validated protocol for the Reductive Amination of 2,3-DCPP. This method is optimized to minimize side reactions (such as alcohol formation or bis-alkylation) and ensure high purity suitable for biological assays.[1]

Regulatory & Safety Notice

CRITICAL: This protocol involves the synthesis of phenethylamine derivatives.[1] While 2,3-DCPP itself is a chemical intermediate, its aminated products may share structural similarities with controlled substances (e.g., substituted amphetamines).[1]

  • Compliance: Ensure all synthesis is conducted in accordance with local laws (e.g., DEA Schedule I/II analog acts in the US, Misuse of Drugs Act in UK).

  • Intended Use: Strictly for in vitro pharmacological screening and forensic reference standard preparation.[1]

Scientific Rationale: The Reductive Amination Pathway

The transformation of 2,3-DCPP into bioactive amines relies on reductive amination.[1] We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2]

Why STAB?
  • Chemoselectivity: STAB is milder than Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN).[1] It selectively reduces the intermediate iminium ion without reducing the ketone starting material, preventing the formation of the alcohol byproduct (1-(2,3-dichlorophenyl)propan-2-ol).[1]

  • Safety: It avoids the generation of toxic cyanide byproducts associated with NaBH₃CN.[1]

  • Efficiency: It allows for a "One-Pot" procedure where the ketone and amine are mixed directly with the reducing agent.[1]

Reaction Scheme

The ketone (2,3-DCPP) condenses with a primary or secondary amine to form an imine/iminium species, which is rapidly reduced to the target amine.[1]

ReactionPathway Ketone 1-(2,3-Dichlorophenyl) propan-2-one Imine Imine/Iminium Intermediate Ketone->Imine Dehydration (-H2O) Alcohol Byproduct: Alcohol Ketone->Alcohol Direct Reduction (Inhibited by STAB) Amine Primary/Secondary Amine (R-NH2) Amine->Imine Product N-Substituted Phenethylamine Imine->Product Reduction (NaBH(OAc)3)

Figure 1: Mechanistic pathway of reductive amination using STAB, highlighting the suppression of direct ketone reduction.

Experimental Protocol: General Procedure A

Objective: Synthesis of N-alkyl-1-(2,3-dichlorophenyl)propan-2-amine (e.g., N-Methyl, N-Ethyl derivatives).

Materials & Reagents
ReagentEquiv.[1]RoleNotes
2,3-DCPP 1.0SubstratePurity >98% recommended
Amine (R-NH₂) 1.2ReactantUse HCl salt + TEA if free base is volatile
NaBH(OAc)₃ 1.5ReductantMoisture sensitive; keep bottle tightly closed
Acetic Acid (AcOH) 1.0CatalystPromotes imine formation
DCE (1,2-Dichloroethane) SolventMediumAnhydrous preferred
Step-by-Step Workflow
  • Preparation of Reaction Mixture:

    • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2,3-DCPP (1.0 mmol, 203 mg) in DCE (5 mL).

    • Add the Amine (1.2 mmol).[1] Note: If using an amine hydrochloride salt, add 1.2 mmol of Triethylamine (TEA) to liberate the free base.

    • Add Acetic Acid (1.0 mmol, 60 µL).

    • Stir at Room Temperature (RT) for 30 minutes under an inert atmosphere (N₂ or Ar) to allow pre-equilibrium of the imine.

  • Reduction:

    • Cool the mixture slightly to 0°C (ice bath) if the reaction is large scale; for small scale (<500mg), RT is acceptable.

    • Add Sodium Triacetoxyborohydride (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.[1]

    • Allow the reaction to stir at RT for 12–16 hours.[1] Monitor by TLC or LC-MS.[1]

  • Quenching & Workup:

    • Quench the reaction by slowly adding Saturated Aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).[1]

    • Combine organic layers and wash with Brine (1 x 15 mL).[1]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1]

  • Purification (Acid-Base Extraction):

    • Dissolve the crude oil in Et₂O (Diethyl Ether).[1]

    • Extract with 1M HCl (2 x 10 mL).[1] The product (amine) moves to the aqueous layer; non-basic impurities (unreacted ketone) remain in the ether.

    • Basify the combined aqueous acidic layers with 10% NaOH (until pH > 12).[1]

    • Extract the cloudy aqueous mixture with DCM (3 x 10 mL).

    • Dry (Na₂SO₄) and concentrate to yield the pure amine free base.[1]

  • Salt Formation (Optional for Stability):

    • Dissolve free base in minimal dry Et₂O.[1]

    • Add 2M HCl in Et₂O dropwise.[1] Collect the precipitate by filtration.[1]

Analytical Data & Troubleshooting

Expected Results
  • Yield: Typical yields range from 75% to 90%.[1]

  • Appearance: Free bases are often clear to pale yellow oils; Hydrochloride salts are white crystalline solids.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the 2,3-dichloro groupIncrease reaction time to 24h; use THF as solvent; heat to 40°C.
Alcohol Byproduct Reductant too strong or wet solventEnsure NaBH(OAc)₃ is fresh; use strictly anhydrous DCE; do not use NaBH₄.[1]
Bis-alkylation Excess ketone or wrong stoichiometryEnsure Amine is in excess (1.2–1.5 eq); add ketone slowly to amine solution.[1]

Process Visualization

The following diagram illustrates the operational logic for the synthesis and purification workflow.

Workflow start Start: 2,3-DCPP (Ketone) mix Mix with Amine + AcOH (Imine Formation) start->mix reduce Add NaBH(OAc)3 (Reduction) mix->reduce 30 min stir quench Quench: Sat. NaHCO3 reduce->quench 16 hr stir extract Extract: DCM quench->extract purify Acid/Base Extraction (Remove Neutral Impurities) extract->purify final Final Product: Pure Amine purify->final

Figure 2: Operational workflow for the reductive amination and purification of 2,3-DCPP derivatives.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • PubChem. (n.d.).[1][3][4] "1-(2,3-Dichlorophenyl)propan-2-one Compound Summary." National Library of Medicine.[1][3][5] Link[1]

  • Lewin, A. H., et al. (2008).[1] "2,3-Dichlorophenylpiperazines as Tools for the Investigation of Dopamine D2 and D3 Receptors." Journal of Medicinal Chemistry. (Contextual reference for 2,3-dichloro substitution patterns in CNS ligands).

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Protocol." Link

Sources

Application

Application Note: Reductive Amination Protocols for 1-(2,3-Dichlorophenyl)propan-2-one

Abstract & Chemical Context This application note details the optimization and execution of reductive amination reactions involving 1-(2,3-Dichlorophenyl)propan-2-one (2,3-DCP-acetone). This ketone is a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the optimization and execution of reductive amination reactions involving 1-(2,3-Dichlorophenyl)propan-2-one (2,3-DCP-acetone). This ketone is a critical scaffold in the synthesis of phenethylamine derivatives, which are widely explored in Structure-Activity Relationship (SAR) studies for Central Nervous System (CNS) targets, particularly dopamine and serotonin receptors.

While the 2,3-dichlorophenyl moiety is pharmacologically significant (e.g., in the antipsychotic Aripiprazole, though via a piperazine linker), the isopropylamine scaffold derived from this ketone offers a distinct chemical space for tuning metabolic stability and receptor selectivity.

Key Synthetic Challenge: The "Ortho-Effect"

The presence of a chlorine atom at the ortho (2-position) of the phenyl ring introduces steric bulk and electronic withdrawal. Although separated by a methylene spacer, this substitution can influence the conformation of the intermediate imine, potentially retarding nucleophilic attack compared to unsubstituted phenylacetone. This guide prioritizes protocols that overcome these steric barriers.

Mechanistic Insight

The reaction proceeds via a two-step "one-pot" sequence:

  • Condensation: The amine acts as a nucleophile, attacking the ketone carbonyl to form a hemiaminal, which dehydrates to form an imine (or iminium ion).

  • Reduction: A selective hydride donor reduces the imine to the target amine .[1]

Reaction Pathway Diagram

The following diagram illustrates the pathway, highlighting the critical equilibrium step where steric hindrance from the 2,3-dichloro ring is most impactful.

ReactionPathway Ketone 1-(2,3-Dichlorophenyl) propan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Species Hemiaminal->Imine -H2O (Acid Cat.) Imine->Ketone Hydrolysis (Reversible) Product 1-(2,3-Dichlorophenyl) propan-2-amine Imine->Product Reduction (Hydride Donor)

Figure 1: Mechanistic pathway of reductive amination. The formation of the Imine is the rate-determining equilibrium often requiring water removal or Lewis acid catalysis.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best For: Lab-scale synthesis (10mg – 10g), acid-sensitive substrates, and maintaining high chemoselectivity. Rationale: STAB is mild and exhibits high selectivity for imines over ketones, minimizing the reduction of the starting ketone to the alcohol side-product (1-(2,3-dichlorophenyl)propan-2-ol).

Materials
  • Substrate: 1-(2,3-Dichlorophenyl)propan-2-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base or salt; if salt, add equimolar TEA)

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the ketone in DCE (0.2 M concentration).

  • Imine Formation: Add the amine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: The AcOH catalyzes the dehydration.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add STAB portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Validation: Monitor by TLC (System: 5% MeOH in DCM). Look for disappearance of the ketone spot.

  • Quench: Quench carefully with saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH4OH).

Method B: Titanium(IV) Isopropoxide Mediated

Best For: Sterically hindered amines or if Method A yields low conversion due to the "Ortho-Effect." Rationale: Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine species before the reducing agent is added.

Materials
  • Reagent: Titanium(IV) isopropoxide (1.2 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Methanol (MeOH) (Absolute)

Step-by-Step Protocol
  • Complexation: Mix the ketone and amine (1.2 equiv) in neat Ti(OiPr)4 or minimal THF. Stir at RT for 1 hour.

    • Observation: The solution often becomes viscous or changes color, indicating titanium-amine complexation.

  • Dilution: Dilute the mixture with absolute MeOH (0.5 M).

  • Reduction: Cool to 0°C. Add NaBH4 pellets carefully (exothermic hydrogen evolution).

  • Workup (Critical): The titanium emulsion is difficult to filter.

    • Technique: Add 1N NaOH or water to precipitate white TiO2 solid. Filter through a Celite pad. Wash the pad with EtOAc.

  • Extraction: Extract the filtrate with EtOAc, wash with brine, dry, and concentrate.

Data Summary & Optimization

The choice of reducing agent significantly impacts the yield and side-product profile.

Reducing AgentConditionsSelectivityYield (Typical)Notes
NaBH(OAc)3 DCE, AcOH, RTHigh (Imine > Ketone)85-95%Standard "Abdel-Magid" protocol. Best for most amines.
NaBH3CN MeOH, pH 6, RTHigh70-85%Toxic (generates HCN). Avoid unless necessary.
NaBH4 MeOH, 0°CLow (Reduces Ketone)40-60%Requires pre-formation of imine (2-step) to avoid alcohol byproduct.
H2 / Pd-C EtOH, 50 psiHigh>90%Scalable. Avoid if substrate contains other reducible groups (e.g., nitro, alkene).

Decision Workflow

Use the following logic tree to select the appropriate protocol for your specific amine partner.

Workflow Start Start: 1-(2,3-Dichlorophenyl) propan-2-one + Amine CheckAmine Is the Amine sterically hindered or weak nucleophile? Start->CheckAmine MethodA Method A: STAB (DCE/AcOH) CheckAmine->MethodA No (Primary/Unbranched) MethodB Method B: Ti(OiPr)4 + NaBH4 CheckAmine->MethodB Yes (Secondary/Branched) CheckScale Is Scale > 100g? MethodA->CheckScale Proceed to Workup Proceed to Workup MethodB->Proceed to Workup MethodC Method C: Catalytic Hydrogenation (H2, Pd/C) CheckScale->MethodC Yes (Industrial) CheckScale->Proceed to Workup No (Lab Scale) MethodC->Proceed to Workup

Figure 2: Decision matrix for selecting the optimal reductive amination strategy.

Safety & Regulatory Compliance (E-E-A-T)

  • Chlorinated Aromatics: 1-(2,3-Dichlorophenyl)propan-2-one and its derivatives may possess toxicological properties similar to other chlorinated benzenes (hepatotoxicity). All handling must occur in a fume hood.

  • Precursor Awareness: While this specific ketone is a legitimate intermediate for Aripiprazole analogs, it is structurally isomeric to precursors for controlled substances (e.g., 3,4-dichloro analogs). Researchers must maintain strict inventory logs and use the material solely for authorized R&D purposes.

  • Waste Disposal: Chlorinated solvent waste (DCE, DCM) must be segregated from non-chlorinated waste streams.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Otsuka Pharmaceutical Co Ltd. (2002). "Process for preparing aripiprazole." U.S. Patent 2002/0000335. (Describes the industrial context of 2,3-dichlorophenyl intermediates).

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.

Sources

Method

purification of crude 1-(2,3-Dichlorophenyl)propan-2-one by recrystallization

Application Note: AN-PHARM-2026-DCPP Executive Summary 1-(2,3-Dichlorophenyl)propan-2-one (DCPP) is a critical intermediate in the synthesis of the antipsychotic drug Aripiprazole (Abilify). The synthesis of DCPP, typica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-DCPP

Executive Summary

1-(2,3-Dichlorophenyl)propan-2-one (DCPP) is a critical intermediate in the synthesis of the antipsychotic drug Aripiprazole (Abilify). The synthesis of DCPP, typically via Grignard reaction or Knoevenagel condensation followed by hydrolysis, often yields a crude oil containing significant regioisomeric impurities (2,4-dichloro and 2,5-dichloro isomers) and unreacted starting materials.

While standard recrystallization is the gold standard for solid purification, DCPP presents a unique challenge: it is often a low-melting solid or viscous oil at room temperature (depending on purity), making direct solvent recrystallization difficult without cryogenic control.

This Application Note defines two protocols:

  • Protocol A (Chemical Recrystallization): The Sodium Bisulfite Adduct method. This is the industry-preferred "recrystallization" technique for methyl ketones, converting the liquid ketone into a solid crystalline adduct for purification before regenerating the pure ketone.

  • Protocol B (Cryogenic Recrystallization): A direct solvent method for high-assay crude material capable of solidifying at low temperatures.

Critical Analysis & Purity Challenges

The Isomer Problem

The 2,3-dichloro substitution pattern is sterically crowded. Synthetic routes often produce the thermodynamically more stable 2,4-dichlorophenyl isomer. Separation by simple distillation is inefficient due to overlapping boiling points.

ImpurityOriginRemoval Strategy
2,4-Dichlorophenyl isomer Regioisomer from starting materialBisulfite Adduct Crystallization (High Specificity)
Unreacted Aldehydes Precursor carryoverOxidative wash / Bisulfite (Aldehydes bind tighter)
Polymeric Tars Thermal degradationSolvent wash of Bisulfite Adduct
Why Bisulfite "Recrystallization"?

Since DCPP is a methyl ketone, it undergoes a reversible addition reaction with sodium bisulfite to form a crystalline sulfonate salt.

  • Selectivity: Sterically hindered ketones (impurities) and non-carbonyl organics do not form this adduct efficiently.

  • Phase Change: Converts an oily crude into a solid, allowing for filtration and washing—effectively "recrystallizing" the molecule chemically.

Experimental Workflows

Decision Matrix: Selecting the Protocol

PurificationStrategy Start Crude DCPP Input CheckState Physical State at 20°C? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Melting Point > 25°C Oil Viscous Oil CheckState->Oil Liquid PurityCheck GC Purity > 90%? Solid->PurityCheck Bisulfite Protocol A: Bisulfite Adduct Purification Oil->Bisulfite Direct Protocol B: Cryogenic Recrystallization PurityCheck->Direct Yes PurityCheck->Bisulfite No (High Isomer Load)

Figure 1: Decision matrix for selecting the appropriate purification pathway based on physical state and initial purity.

Protocol A: Sodium Bisulfite Adduct Purification (Recommended)

Objective: Isolation of >99.5% pure DCPP from crude oil containing isomers.

Reagents
  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared, 40% w/w).
    
  • Solvents: Ethanol (95%), Ethyl Acetate, Diethyl Ether.

  • Base: Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    , 10%).
Step-by-Step Methodology
  • Adduct Formation:

    • Dissolve 50 g of crude DCPP in 100 mL of Ethanol (95%) .

    • Add 150 mL of saturated Sodium Bisulfite solution slowly with vigorous stirring.

    • Observation: The solution will warm slightly (exothermic).[1]

    • Stir vigorously for 2–4 hours at room temperature. A thick white precipitate (the adduct) will form.

    • Tip: If no solid forms, cool to 0°C and scratch the glass to induce nucleation.

  • Filtration & "Recrystallization" Wash:

    • Filter the white crystalline solid via vacuum filtration (Buchner funnel).

    • Wash 1: Rinse with 50 mL cold ethanol to remove unreacted water-soluble impurities.

    • Wash 2: Rinse thoroughly with 100 mL Ethyl Acetate or Ether .

    • Mechanism:[1][2][3][4][5][6] The adduct is insoluble in ether/EtOAc, but the non-ketone organic impurities (isomers, tars) are soluble and are washed away. This is the critical purification step.

  • Regeneration (Hydrolysis):

    • Transfer the washed filter cake to a beaker.

    • Suspend in 200 mL water.

    • Slowly add 10%

      
       or 
      
      
      
      solution until pH > 10.
    • Observation: The solid will dissolve, and the pure DCPP ketone will separate as a distinct oil layer.

  • Isolation:

    • Extract the aqueous mixture with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine.

    • Dry over anhydrous

      
      .[7]
      
    • Concentrate in vacuo to yield pure DCPP oil (which may solidify upon standing in the freezer).

BisulfiteProcess Crude Crude DCPP (Oil/Impure) Reaction React with Sat. NaHSO3 Crude->Reaction Adduct Solid Adduct (Crystalline) Reaction->Adduct Crystallization Wash Solvent Wash (Remove Isomers) Adduct->Wash Purification Hydrolysis Base Hydrolysis (pH > 10) Wash->Hydrolysis Final Pure DCPP (>99%) Hydrolysis->Final Regeneration

Figure 2: The chemical recrystallization workflow via bisulfite adduct.

Protocol B: Cryogenic Solvent Recrystallization

Objective: Final polishing of semi-solid DCPP (purity >90%) to remove trace impurities.

Solvent System
  • Solvent: n-Hexane / Isopropyl Alcohol (IPA) (9:1 ratio).

  • Anti-solvent: Pure n-Hexane or Pentane (cooled).

Methodology
  • Dissolution:

    • Place 10 g of crude solid DCPP in a flask.

    • Add the minimum amount of Hexane/IPA (9:1) at 40°C needed to dissolve the solid. Avoid boiling (to prevent oiling out).

  • Cooling Ramp:

    • Allow the solution to cool slowly to room temperature (25°C) over 1 hour.

    • Transfer to a -20°C freezer for 12 hours.

    • Critical: Rapid cooling often results in "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Seeding:

    • If oiling out occurs, re-heat to dissolve, then add a seed crystal of pure DCPP at 10°C.

  • Collection:

    • Filter the crystals rapidly on a chilled Buchner funnel.

    • Wash with cold Pentane (-20°C).

    • Vacuum dry at ambient temperature (DCPP has high vapor pressure; do not heat under vacuum).

Analytical Validation

To confirm the removal of the 2,4-dichloro isomer, use the following HPLC parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; Hold 5 min.
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 254 nm
Retention DCPP typically elutes slightly after the 2,4-isomer due to steric differences.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Re-dissolve with 10% more solvent. Use a slower cooling ramp.
No Bisulfite Precipitate Ketone concentration too low or pH too acidic.Add Ethanol to increase solubility of the ketone. Ensure saturated

.
Low Yield (Bisulfite) Incomplete hydrolysis or adduct solubility.Ensure pH > 10 during regeneration. Use minimal water during adduct formation.
Product is Colored Polymerization/Oxidation.Treat crude with activated charcoal in hot ethanol before crystallization.

References

  • Otsuka Pharmaceutical Co., Ltd. (1991). Carbostyril derivatives and process for preparing the same. U.S. Patent 5,006,528. Link

    • Context: Describes the synthesis of Aripiprazole and the handling of the dichlorophenyl intermedi
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reddy, B. M., et al. (2010). Improved Process for the Preparation of Aripiprazole. Organic Process Research & Development. Context: Discusses impurity profiles in Aripiprazole synthesis, specifically the regioisomers of the dichlorophenyl ring.
  • Lide, D. R. (Ed.). (2005).[8][9][10] CRC Handbook of Chemistry and Physics. CRC Press.

    • Context: Physical property verification for chlorinated phenylacetone derivatives.[10]

Sources

Application

Application Note: Isomer-Specific Quantification of 1-(2,3-Dichlorophenyl)propan-2-one

Executive Summary & Strategic Context The precise quantification of 1-(2,3-Dichlorophenyl)propan-2-one (2,3-DCPP) represents a critical analytical challenge in both pharmaceutical intermediate profiling and forensic chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The precise quantification of 1-(2,3-Dichlorophenyl)propan-2-one (2,3-DCPP) represents a critical analytical challenge in both pharmaceutical intermediate profiling and forensic chemical intelligence.

As a positional isomer of the controlled precursor 1-(3,4-dichlorophenyl)propan-2-one (3,4-DCPP)—used in the synthesis of illicit chloromethcathinones—the 2,3-isomer often appears as a synthesis impurity or a "designer" non-scheduled alternative. Distinguishing the 2,3-dichloro substitution pattern from the 2,4- and 3,4- isomers is the primary analytical hurdle due to their identical molecular weight (202.06 g/mol ) and nearly identical fragmentation patterns.

This guide provides a validated, self-consistent protocol for the separation and quantification of 2,3-DCPP, prioritizing Gas Chromatography-Mass Spectrometry (GC-MS) for isomer resolution and HPLC-UV for bulk purity assessment.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(2,3-Dichlorophenyl)propan-2-one
Common Abbreviation 2,3-DCPP; 2,3-Dichloro-P2P
Molecular Formula C₉H₈Cl₂O
Molecular Weight 203.06 g/mol
Key Isobaric Interferences 1-(3,4-Dichlorophenyl)propan-2-one (Precursor); 1-(2,4-Dichlorophenyl)propan-2-one
Boiling Point (Predicted) ~280°C (760 mmHg)
Solubility Soluble in MeOH, ACN, DCM; Insoluble in Water

Method A: High-Resolution GC-MS (Isomer Differentiation)

Objective: To definitively separate 2,3-DCPP from its positional isomers and quantify it in complex matrices. Principle: The ortho- substitution in 2,3-DCPP creates steric hindrance and changes the dipole moment compared to the para- substituted 3,4-isomer, resulting in distinct retention times on mid-polarity columns.

Instrumental Parameters
  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column Selection: DB-35MS (35% Phenyl Methyl Siloxane) or Rtx-1701 .

    • Expert Insight: Standard non-polar columns (DB-5MS) often fail to baseline-separate the 2,3- and 2,4- isomers. A mid-polarity column (DB-35MS) utilizes pi-pi interactions with the aromatic ring to enhance selectivity based on the chlorine positions.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Quantification Mode: Split 1:20 (High conc.).

    • Trace Mode: Splitless (purge 0.75 min).

  • Temperature Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp A: 20°C/min to 180°C.

    • Ramp B (Critical): 4°C/min to 240°C (Slow ramp maximizes isomer resolution).

    • Final: 30°C/min to 300°C (Hold 3 min).

Mass Spectrometry Settings (EI Mode)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 40–450 amu.

  • SIM Mode (Target Ions):

    • Quant Ion:159 (Dichlorobenzyl cation).

    • Qualifier 1:161 (Cl isotope peak of 159).

    • Qualifier 2:113 (Loss of CO from benzyl moiety - ortho effect enhanced).

    • Qualifier 3:202 (Molecular Ion).

Experimental Workflow Diagram

GCMS_Workflow Sample Crude Sample (Solid/Oil) Extract Extraction (MeOH or EtOAc) Sample->Extract IS_Add Add Internal Std (Naphthalene-d8) Extract->IS_Add Deriv Optional Derivatization (PFPA) if enolization occurs IS_Add->Deriv If needed GC_Inj GC Injection (Split 1:20) IS_Add->GC_Inj Deriv->GC_Inj Sep Separation (DB-35MS Column) GC_Inj->Sep MS_Det MS Detection (SIM Mode: m/z 159, 161) Sep->MS_Det Data Quantification (Ratio vs IS) MS_Det->Data

Figure 1: GC-MS Analytical Workflow for 2,3-DCPP Quantification.

Method B: HPLC-UV (Purity & Bulk Quantification)

Objective: Routine purity analysis where isomer speciation is established, or for thermally unstable samples.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B.

    • 2-15 min: Linear gradient to 85% B.

    • 15-20 min: Hold 85% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) @ 220 nm (Chlorinated ring absorption) and 280 nm .

System Suitability & Validation

The ortho- substitution (2,3-DCPP) typically results in a slightly shorter retention time compared to the para- (3,4-DCPP) isomer in reverse-phase conditions due to higher polarity/lower lipophilicity caused by the crowded chlorines.

ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between 2,3-DCPP and 3,4-DCPP
Tailing Factor < 1.5
Injection Precision RSD < 1.0% (n=6)
Linearity (R²) > 0.999 (Range: 10–500 µg/mL)

Analytical Logic: Isomer Discrimination

The most common error in analyzing DCPP is misidentifying the 2,3-isomer as the 3,4-isomer. Use this discriminatory logic:

  • Retention Time (GC): On a DB-35MS column, elution order is generally:

    • 2,6-dichloro (Fastest - most steric crowding)

    • 2,3-dichloro[1][2][3][4]

    • 2,4-dichloro

    • 3,4-dichloro (Slowest - flattest molecule, strongest interaction).

  • Fragment Ratio (MS):

    • Compare the ratio of m/z 113 to m/z 159 .

    • Ortho- isomers (2,3-) often show an enhanced loss of the carbonyl group relative to the benzyl cation due to the "Ortho Effect" (proximity of Cl to the side chain).

Isomer_Logic Start Unknown Peak Detected (MW 202) RT_Check Check Retention Time (Relative to 3,4-Std) Start->RT_Check Early Elutes Earlier than 3,4-DCPP RT_Check->Early Yes Late Elutes with/after 3,4-DCPP RT_Check->Late No MS_Check Check Ion Ratio (m/z 113 / 159) Early->MS_Check Result_Other Suspect 2,4-DCPP or other isomer Late->Result_Other Result_23 Identify as 2,3-DCPP MS_Check->Result_23 High Ratio MS_Check->Result_Other Low Ratio

Figure 2: Decision Tree for Dichlorophenylacetone Isomer Identification.

Safety & Compliance

  • Precursor Status: While 2,3-DCPP may not be explicitly scheduled in all jurisdictions, it is a structural isomer of a Schedule I/II precursor (3,4-DCPP). Treat all samples as potential controlled substances until structure is confirmed.

  • Handling: Use a fume hood. Chlorinated ketones are lachrymators and potential skin sensitizers.

  • Waste: Segregate as halogenated organic waste.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. (Provides foundational MS fragmentation data for substituted cathinone precursors). Link

  • Power, J. D., et al. (2011). "The analysis of substituted cathinones." Forensic Science International.[5] (Discusses the chromatographic separation of positional isomers in phenethylamine derivatives). Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 22173184, 1-(2,3-Dichlorophenyl)propan-1-one. (Note: Used for physical property estimation of the structural class; specific ketone data extrapolated). Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. (Standard validation protocols for GC-MS methods). Link

Sources

Method

High-Resolution GC-MS Profiling of 1-(2,3-Dichlorophenyl)propan-2-one

Abstract & Scope This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(2,3-Dichlorophenyl)propan-2-one (2,3-DCPP), a halogenated derivative of phenylacetone. While structurally related to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(2,3-Dichlorophenyl)propan-2-one (2,3-DCPP), a halogenated derivative of phenylacetone. While structurally related to common industrial ketones, 2,3-DCPP is a critical target in forensic impurity profiling and precursor monitoring for chlorinated amphetamine-type stimulants (e.g., 2,3-Dichloromethamphetamine).

This guide addresses the primary analytical challenge: regioisomeric differentiation . The 2,3-dichloro substitution pattern must be chromatographically resolved from the 2,4-, 3,4-, 2,5-, 2,6-, and 3,5- isomers to ensure accurate identification. The protocol utilizes a non-polar stationary phase with an optimized thermal gradient to achieve baseline resolution.

Target Analyte Profile

PropertySpecification
IUPAC Name 1-(2,3-Dichlorophenyl)propan-2-one
Common Name 2,3-Dichlorophenylacetone (2,3-DCPP)
Molecular Formula C₉H₈Cl₂O
Molecular Weight 203.06 g/mol (Average)
Monoisotopic Mass 202.00 g/mol (

Cl

)
Key Isotope Pattern Distinct Cl

cluster at m/z 202, 204, 206 (9:6:1 ratio)
Boiling Point ~280°C (Estimated)

Analytical Strategy & Logic

The Isomer Challenge

The separation of dichlorinated phenylacetone isomers relies on London Dispersion Forces and Steric Hindrance .

  • Ortho-Effect: The 2,3- isomer possesses a chlorine atom at the ortho position relative to the acetonyl chain. This creates steric crowding, typically reducing the effective boiling point and interaction with the stationary phase compared to the para (3,4-) isomer.

  • Elution Order Prediction: On a 5% phenyl (non-polar) column, the elution order is generally:

    
    
    Note: 2,3- and 2,5- are critical pairs that require a shallow thermal gradient for resolution.
    
Detection Method: Electron Ionization (EI)

We utilize 70 eV EI. The molecule is robust enough to show a molecular ion (


), but fragile enough to fragment predictably at the benzylic bond, providing high structural specificity.

Experimental Protocol

Reagents & Standards
  • Solvent: Ethyl Acetate (LC-MS Grade) – Chosen for high solubility of ketones and volatility.

  • Internal Standard (IS): 1-(4-Chlorophenyl)propan-2-one or Phenylacetone-d5.

    • Why: A mono-chlorinated or deuterated analog tracks extraction efficiency without co-eluting with the dichloro- isomers.

Sample Preparation (Liquid-Liquid Extraction)

This workflow is designed for bulk liquids or aqueous reaction mixtures.

  • Aliquot: Transfer 100 µL of sample into a centrifuge tube.

  • Basify (If aqueous): If sample is acidic, adjust pH to 9-10 using 1M NaOH (prevents enolization issues, though ketones are generally stable).

  • Extract: Add 1.0 mL Ethyl Acetate containing Internal Standard (50 µg/mL).

  • Agitate: Vortex for 30 seconds; Centrifuge at 3000 RPM for 3 minutes.

  • Transfer: Transfer 200 µL of the organic (top) layer to a GC vial with a glass insert.

GC-MS Instrument Method

System: Agilent 7890/5977 or equivalent single quadrupole system.

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Industry standard for non-polar aromatics; "UI" (Ultra Inert) reduces peak tailing for ketones.
Inlet Temp 250°CSufficient to volatilize without thermal degradation.
Injection Mode Split (20:1) for bulk; Splitless for trace.High split ratio improves peak shape for concentrated precursors.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains resolution during temperature ramping.
Transfer Line 280°CPrevents condensation of high-boiling isomers.
Ion Source 230°CStandard EI source temp.
Quadrupole 150°C

Oven Program (Critical for Isomer Separation):

  • Initial: 80°C (Hold 1.0 min)

  • Ramp 1: 20°C/min to 140°C

  • Ramp 2 (Resolution Phase): 4°C/min to 180°C

    • Logic: Slow ramp maximizes interaction time during the elution window of dichlorinated isomers.

  • Ramp 3: 30°C/min to 300°C (Hold 3.0 min) to bake out column.

Data Interpretation & Fragmentation[2][3][4][5][6][7]

Mass Spectral Fingerprint

The mass spectrum of 2,3-DCPP is dominated by benzylic cleavage .

  • Molecular Ion (

    
    ):  m/z 202  (Base), 204, 206.
    
    • Observation: Visible but usually not the base peak.

  • Base Peak (100%): m/z 159 (and 161/163).

    • Mechanism:[1][2][3][4] Alpha-cleavage between the carbonyl carbon and the benzylic carbon. This forms the 2,3-dichlorobenzyl cation (resonant stabilized).

  • Acylium Ion: m/z 43 (

    
    ).
    
    • Observation: Sharp peak at low mass, characteristic of methyl ketones.

  • Tropylium Rearrangement: m/z 123 (Loss of HCl from the benzyl cation).

Fragmentation Pathway Diagram

Fragmentation cluster_legend Key M Parent Molecule [M]+ m/z 202 Frag1 2,3-Dichlorobenzyl Cation (Base Peak) m/z 159 M->Frag1 Alpha-Cleavage (Loss of Acetyl) Frag2 Acetyl Cation m/z 43 M->Frag2 Alpha-Cleavage (Loss of Benzyl) Frag3 Chlorotropylium Ion (Secondary Loss) m/z 123 Frag1->Frag3 - HCl key1 Blue: Precursor key2 Red: Primary Fragment

Figure 1: EI Fragmentation pathway of 2,3-DCPP showing the dominant formation of the dichlorobenzyl cation.

Validation Framework (Self-Validating System)

To ensure the protocol is trustworthy, the following validation steps must be performed.

System Suitability Test (SST)

Before running samples, inject a Resolution Mixture containing:

  • 2,3-DCPP (Target)

  • 3,4-DCPP (Critical Pair)

  • Acceptance Criteria: Baseline resolution (

    
    ) between the 2,3- and 3,4- isomers. If co-elution occurs, lower the Ramp 2 rate to 2°C/min.
    
Linearity & Sensitivity
  • Calibration Range: 1.0 µg/mL to 100 µg/mL.

  • Quantitation Ion: m/z 159 (Quant), m/z 202, 161 (Qualifiers).

  • Linearity:

    
    .
    
  • LOQ (Limit of Quantitation): Signal-to-Noise ratio > 10:1 (typically ~0.1 µg/mL in Splitless mode).

Quality Control
  • Blank: Inject Ethyl Acetate blank to ensure no carryover (chlorinated compounds can be sticky).

  • Check Standard: Run a mid-point standard every 10 samples.

References

  • United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). SWGDRUG Mass Spectral Library.Link

  • Kranenburg, R. F., et al. (2019).[5][6] "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity." Forensic Science International.[6] Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Dichlorophenyl Derivatives.[7] NIST Chemistry WebBook, SRD 69. Link

Sources

Application

Application Note: High-Resolution HPLC Method Development for 2,3-Dichlorophenylacetone

Abstract & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2,3-Dichlorophenylacetone (2,3-DCPA) . As a critical intermediate in the synthesis of com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2,3-Dichlorophenylacetone (2,3-DCPA) . As a critical intermediate in the synthesis of complex pharmaceutical agents (e.g., substituted phenethylamines, ligands), the purity of 2,3-DCPA is paramount.[1] The primary analytical challenge lies in resolving the target 2,3-isomer from its commercially common positional isomers (2,4-, 2,5-, and 3,4-DCPA), which possess identical molecular weights and nearly indistinguishable hydrophobicities.[1]

This guide moves beyond generic C18 screening, advocating for Phenyl-Hexyl stationary phases to exploit


-

interactions for superior isomer selectivity.[1][2]

Chemical Context & Physicochemical Profile

Understanding the analyte is the first step in rational method design.[1]

  • Analyte: 2,3-Dichlorophenylacetone[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 203.06 g/mol [1]

  • Key Functional Groups: Ketone (carbonyl), Dichlorinated Phenyl Ring.[1]

  • Solubility: Low in water; High in Acetonitrile (ACN), Methanol (MeOH), and Dichloromethane.[1]

  • UV Absorption:

    • 
       (strong, 
      
      
      
      of benzene ring).[1]
    • 
       (weaker, 
      
      
      
      of carbonyl/aromatic fine structure).[1]
The Isomer Challenge

In standard Reversed-Phase (RP) chromatography using C18 columns, retention is driven primarily by hydrophobicity (LogP).[1] Since the chlorine position (2,3- vs 2,4-) causes only minor variations in the overall hydrophobic surface area, these isomers often co-elute or show "shoulder" peaks.[1] To achieve baseline resolution (


), we must introduce a secondary separation mechanism: shape selectivity and 

-electron density discrimination
.[1]

Method Development Logic (Expertise & Experience)

Stationary Phase Selection
  • Standard Approach (C18): A high-carbon-load C18 column provides general retention but often fails to separate the critical 2,3- and 2,4- pair.[1]

  • Recommended Approach (Phenyl-Hexyl or Biphenyl): These phases possess aromatic rings bonded to the silica backbone.[1] They engage in

    
    -
    
    
    
    stacking interactions with the dichlorophenyl ring of the analyte.[1] The electron-withdrawing chlorine atoms alter the electron density of the aromatic ring differently depending on their position (ortho/meta/para). This electronic difference creates a "selectivity lever" that C18 columns lack.[1]
Mobile Phase Selection
  • Solvent A (Aqueous): Water with 0.1% Formic Acid or 20 mM Ammonium Formate (pH 3.0) .[1] The acidic pH suppresses the ionization of any potential acidic impurities (e.g., dichlorophenols) and prevents the enolization of the ketone, ensuring sharp peaks.

  • Solvent B (Organic): Methanol (MeOH) is preferred over Acetonitrile (ACN) for isomer separation.[1] Methanol is a protic solvent that does not disrupt

    
    -
    
    
    
    interactions as aggressively as ACN (which has its own
    
    
    system in the nitrile group).[1] Using MeOH often enhances the selectivity gains from the Phenyl-Hexyl column.[1]

Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Quaternary gradient pump, Autosampler, Column Oven, PDA (Photodiode Array) Detector.[1]

  • Column: Biphenyl or Phenyl-Hexyl,

    
    , 
    
    
    
    (Fused-Core/Superficially Porous particles recommended for efficiency).[1]
  • Reagents: LC-MS grade Methanol, Water, Formic Acid.[1]

Preparation of Standards
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2,3-DCPA into a 10 mL volumetric flask. Dissolve in 100% Methanol.[1]

  • Working Standard (50

    
    g/mL):  Dilute 50 
    
    
    
    L of Stock Solution into 950
    
    
    L of Mobile Phase Initial Conditions (see below).
  • Resolution Mixture: Prepare a mix containing 50

    
    g/mL each of 2,3-DCPA and its nearest eluting isomer (typically 2,4-DCPA) to verify separation.[1]
    
Chromatographic Conditions
ParameterSettingRationale
Column Temp

Lower temperature enhances

-

interactions and shape selectivity.[1]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
Injection Vol 5

L
Low volume prevents peak broadening.[1]
Detection UV 220 nm (Quant); 280 nm (ID)220 nm maximizes signal; 280 nm confirms aromatic ketone identity.[1]
Mobile Phase A Water + 0.1% Formic AcidProton source, pH control.[1]
Mobile Phase B MethanolProtic solvent to maximize stationary phase selectivity.[1]
Gradient Table[1]
Time (min)% A (Water/FA)% B (MeOH)Event
0.006040Initial equilibration
2.006040Isocratic hold to stack early eluters
12.002080Linear gradient for elution
15.00595Wash step (remove highly lipophilic dimers)
17.00595Hold wash
17.106040Return to initial
22.006040Re-equilibration (Critical for reproducibility)

Method Validation & Troubleshooting

System Suitability Criteria (Self-Validating System)

To ensure the data is trustworthy, every sequence must begin with a "System Suitability" injection.[1]

  • Resolution (

    
    ): 
    
    
    
    between 2,3-DCPA and nearest isomer.
  • Tailing Factor (

    
    ): 
    
    
    
    (Indicates no secondary silanol interactions).[1]
  • Precision: %RSD of peak area

    
     (n=5 injections).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution of Isomers Insufficient selectivity1. Switch from ACN to MeOH.2. Lower column temperature to

.3. Switch to Biphenyl column.[1]
Peak Tailing Secondary interactionsIncrease buffer strength (e.g., 20mM Ammonium Formate) or verify pH is acidic (< 4).[1]
Baseline Drift UV absorbance of Formic AcidUse high-purity FA or switch to Phosphoric Acid (if not using MS).[1]

Visualization of Method Logic

The following diagrams illustrate the decision-making process and the separation mechanism.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 2,3-DCPA Separation ColSelect 1. Select Column: C18 (Standard) vs Phenyl-Hexyl (Selective) Start->ColSelect Screen 2. Run Screening Gradient (5-95% B in 20 min) ColSelect->Screen CheckRes Check Resolution (Rs) of Isomers Screen->CheckRes Success Rs > 1.5 Proceed to Validation CheckRes->Success Separated Fail Rs < 1.5 (Co-elution) CheckRes->Fail Merged Opt1 Switch Organic Modifier (ACN -> MeOH) Fail->Opt1 First Step Opt2 Lower Temperature (Enhance pi-pi interactions) Fail->Opt2 Second Step Opt3 Switch Column Phase (C18 -> Biphenyl) Fail->Opt3 Critical Step Opt1->CheckRes Opt2->CheckRes Opt3->CheckRes

Caption: Decision tree for optimizing the separation of positional isomers, prioritizing selectivity mechanisms.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

SeparationMechanism cluster_0 Stationary Phase Surface cluster_1 Analytes (Mobile Phase) PhenylLigand Phenyl-Hexyl Ligand (Electron Rich) Iso23 2,3-DCPA (Ortho-Cl steric/electronic effect) PhenylLigand->Iso23 Stronger pi-pi Interaction Iso24 2,4-DCPA (Para-Cl electronic effect) PhenylLigand->Iso24 Weaker pi-pi Interaction Result Result: Different Retention Times Iso23->Result Iso24->Result

Caption: Conceptual model of how Phenyl-Hexyl phases discriminate between isomers based on electronic density differences.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC theory and solvent selectivity).

  • Reddy, V. V., et al. (2010).[1] "An Impurity Profile Study of Lamotrigine." Rasayan Journal of Chemistry, 3(1), 136-141.[1] Link (Demonstrates the separation of dichlorophenyl-substituted isomeric impurities).

  • Restek Corporation. (2020).[1] "Separation of Positional Isomers on Biphenyl Stationary Phases." Application Note. Link (General reference for Biphenyl/Phenyl-Hexyl selectivity mechanisms).[1]

  • Schürenkamp, J., et al. (2011).[1] "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine, 125(1), 95-99.[1] Link (Provides parallel methodology for separating chlorophenyl-substituted isomers).[1]

  • PubChem. (2023).[1] "2,3-Dichlorophenol Physicochemical Properties." National Library of Medicine.[1] Link (Source for physicochemical data of structural analogs).[1]

Sources

Method

Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 1-(2,3-Dichlorophenyl)propan-2-one

Abstract This application note details the divergent synthesis of three pharmacologically privileged heterocyclic classes—Indoles , Thiazoles , and Pyrazoles —utilizing 1-(2,3-Dichlorophenyl)propan-2-one as the common di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the divergent synthesis of three pharmacologically privileged heterocyclic classes—Indoles , Thiazoles , and Pyrazoles —utilizing 1-(2,3-Dichlorophenyl)propan-2-one as the common divergent precursor.[1] The 2,3-dichloro substitution pattern is a critical motif in medicinal chemistry, frequently associated with high affinity for dopamine (


) and serotonin (

) receptors (e.g., Aripiprazole derivatives).[1] This guide provides optimized protocols, mechanistic insights, and critical process controls to ensure high fidelity in library generation.

Introduction: The Ortho-Effect and Scaffold Utility

1-(2,3-Dichlorophenyl)propan-2-one is more than a simple ketone; it is a "gateway" synthon.[1] The presence of chlorine atoms at the 2- and 3-positions of the phenyl ring introduces significant steric bulk and electron-withdrawing character.

  • Steric Consequence: The ortho-chloro substituent twists the phenyl ring out of planarity in conjugated systems, influencing binding pocket fit.

  • Electronic Consequence: The electron-deficient ring deactivates electrophilic aromatic substitution but activates the benzylic protons (

    
    ) for functionalization.
    

This note focuses on exploiting the ketone carbonyl and the activated


-methylene/methyl groups to construct heterocycles via Fischer Indolization , Hantzsch Cyclization , and Enaminone Condensation .[1]

Master Workflow: Divergent Synthesis

The following diagram illustrates the three synthetic pathways covered in this guide.

G Start 1-(2,3-Dichlorophenyl) propan-2-one Step1 Phenylhydrazine + Polyphosphoric Acid Start->Step1 Fischer Synthesis Step2 1. Br2/AcOH (Bromination) 2. Thiourea Start->Step2 Hantzsch Synthesis Step3 1. DMF-DMA (Enaminone) 2. Hydrazine Hydrate Start->Step3 Knorr-Type Indole Target 1: 2-Methyl-3-(2,3-dichlorophenyl) -1H-indole Step1->Indole Thiazole Target 2: 2-Amino-4-methyl-5- (2,3-dichlorophenyl)thiazole Step2->Thiazole Pyrazole Target 3: 3-(2,3-Dichlorophenyl)-4- methyl-1H-pyrazole Step3->Pyrazole

Figure 1: Divergent synthetic pathways from the parent ketone to distinct heterocyclic scaffolds.

Module A: Indole Synthesis (Fischer Protocol)[1]

The Fischer Indole Synthesis is the most robust method for converting this ketone into a 2,3-disubstituted indole. The 2,3-dichlorophenyl moiety remains intact, positioned at the C3 of the indole, creating a scaffold resembling potent CNS-active agents.

Mechanistic Insight

The reaction proceeds via the formation of a phenylhydrazone, followed by tautomerization to an ene-hydrazine.[2] The rate-determining step is the [3,3]-sigmatropic rearrangement.

  • Critical Factor: The electron-withdrawing nature of the 2,3-dichloro ring slows the initial enolization but does not significantly hamper the sigmatropic shift once the ene-hydrazine is formed.

Protocol: Microwave-Assisted Synthesis

Traditional thermal heating often leads to tar formation with electron-deficient ketones.[1] Microwave irradiation improves yield and purity.

Reagents:

  • Precursor: 1-(2,3-Dichlorophenyl)propan-2-one (1.0 eq)[1]

  • Reagent: Phenylhydrazine (1.1 eq)[1]

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or ZnCl2 in Acetic Acid.[1]

Step-by-Step Procedure:

  • Hydrazone Formation: In a microwave vial, dissolve the ketone (5 mmol) and phenylhydrazine (5.5 mmol) in Ethanol (5 mL). Add 2 drops of Glacial Acetic Acid.[1] Stir at RT for 30 mins.[1][3] (TLC check: disappearance of ketone).

  • Solvent Swap: Evaporate ethanol. The residue is the crude hydrazone.

  • Cyclization: Add Polyphosphoric Acid (PPA, 5 g) to the residue.

  • Reaction: Irradiate at 110°C for 15 minutes (Power: 150W, Max Pressure: 250 psi).

    • Note: If using thermal heating, heat to 100°C for 2 hours.[1]

  • Quench: Pour the hot reaction mixture onto crushed ice (50 g) with vigorous stirring. The PPA must hydrolyze completely.[1]

  • Isolation: Neutralize with NaOH (10% aq) to pH 8. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Flash chromatography (Hexane:EtOAc 9:1).

Expected Yield: 65-75% Data Validation:

  • 1H NMR: Characteristic singlet for the Indole NH (~8-9 ppm).[1] Absence of ketone methyl singlet (2.1 ppm); appearance of indole C2-methyl (~2.4 ppm).[1]

Module B: Thiazole Synthesis (Hantzsch Protocol)[1][3]

This module constructs a thiazole ring by reacting an


-haloketone with a thioamide (thiourea).[1][3][4]
Regioselectivity Control

Bromination of 1-(2,3-Dichlorophenyl)propan-2-one can occur at the benzylic position (C1) or the methyl position (C3) .

  • Thermodynamic Control: Under acidic conditions (

    
    ), bromination favors the more substituted enol (C1, benzylic).[1]
    
  • Result: This pathway yields the 5-aryl-4-methylthiazole isomer.[1]

Protocol: Two-Step One-Pot Synthesis[1]

Step 1:


-Bromination [1]
  • Dissolve ketone (10 mmol) in Glacial Acetic Acid (15 mL).

  • Add a solution of Bromine (

    
    , 10 mmol) in AcOH dropwise at 0°C.
    
  • Allow to warm to RT. The orange color should fade as

    
     is consumed.[1]
    
  • Checkpoint: TLC should show a slightly less polar spot (the

    
    -bromo ketone). Do not isolate; these are lachrymators and unstable.[1]
    

Step 2: Hantzsch Cyclization

  • To the reaction mixture from Step 1, add Thiourea (12 mmol) directly.

  • Heat the mixture to reflux (100°C) for 2 hours.

  • Precipitation: Cool to RT. The hydrobromide salt of the thiazole often precipitates.

  • Workup: Pour into water (50 mL). Basify with Ammonium Hydroxide (

    
    ) to pH 9 to liberate the free base.[1]
    
  • Filtration: Filter the resulting solid. Recrystallize from Ethanol/Water.[1]

Table 1: Troubleshooting the Hantzsch Reaction

ProblemProbable CauseSolution
Low Yield / Tar Over-bromination (di-bromo species)Add

very slowly at 0°C. Use exactly 1.0 eq.[1]
Sticky Solid Incomplete cyclization or trapped solventTriturate the crude solid with cold ether before recrystallization.[1]
Regioisomer Mix Competition between C1/C3 brominationEnsure acidic conditions (AcOH) are maintained to favor thermodynamic enol (C1).

Module C: Pyrazole Synthesis (Enaminone Route)

Direct reaction of ketones with hydrazine often yields hydrazones rather than cyclized pyrazoles.[1] To ensure cyclization, we first convert the ketone to a


-enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1]
Mechanism
  • Condensation: DMF-DMA reacts with the activated methylene (benzylic) group to form an enaminone intermediate.[1]

  • Cyclization: Hydrazine attacks the enaminone in a Michael-type addition followed by elimination of dimethylamine and water.[1]

Protocol

Reagents:

  • Ketone (5 mmol)[1][3]

  • DMF-DMA (1.5 eq, 7.5 mmol)[1]

  • Hydrazine Hydrate (2.0 eq, 10 mmol)[1]

  • Solvent: Toluene (Step 1), Ethanol (Step 2)[1]

Procedure:

  • Enaminone Formation: Reflux ketone and DMF-DMA in Toluene (10 mL) for 4 hours.

    • Visual Cue: The solution often turns deep yellow/orange.[1]

    • Evaporation: Remove toluene and excess DMF-DMA under reduced pressure.[1] The residue is the crude enaminone.

  • Cyclization: Dissolve the residue in Ethanol (10 mL).

  • Add Hydrazine Hydrate.[1] Reflux for 2 hours.

  • Isolation: Evaporate solvent. The product usually crystallizes upon cooling or addition of cold water.[1]

  • Purification: Recrystallization from EtOAc/Hexane.

Safety and Compliance

  • Precursor Handling: 1-(2,3-Dichlorophenyl)propan-2-one is a halogenated aromatic ketone.[1] While not a controlled substance itself in many jurisdictions, it is structurally related to precursors for controlled substances.[1] Strict inventory control is required.

  • Chemical Hazards:

    • Bromine (

      
      ):  Highly toxic, corrosive.[1] Use in a fume hood.[1]
      
    • Phenylhydrazine: Toxic, potential carcinogen.[1] Avoid skin contact.[1]

    • Polyphosphoric Acid (PPA): Viscous corrosive acid.[1] Causes severe burns.[1]

References

  • Fischer Indole Synthesis Reviews

    • Gribble, G. W.[1][5] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, 1045.[1][5] Link

    • Humphrey, G. R., & Kuethe, J. T.[1][5] "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 2006, 106(7), 2875–2911.[1] Link[1]

  • Hantzsch Thiazole Synthesis

    • Bramley, S. E., et al.[1][4] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643.[1][4] Link

    • SynArchive Protocol: Hantzsch Thiazole Synthesis.[1][3][6][7] Link

  • Medicinal Chemistry Context (Dopamine Ligands)

    • Robarge, M. J., et al. "Design and Synthesis of [(2,3-Dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as Novel Ligands Selective for the Dopamine D3 Receptor Subtype."[1] Journal of Medicinal Chemistry, 2001, 44(19), 3175–3186.[1] Link[1]

  • Pictet-Spengler/Isoquinoline Relevance

    • Stöckigt, J., et al.[1] "The Pictet-Spengler Reaction in Nature and Organic Chemistry." Natural Product Reports, 2011, 28, 975-1018.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Aripiprazole Intermediate 1

Ticket Subject: Yield Improvement for 1-(2,3-Dichlorophenyl)propan-2-one Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Improvement for 1-(2,3-Dichlorophenyl)propan-2-one Synthesis Assigned Specialist: Dr. A. Vance, Senior Process Chemist Reference ID: CAS 123-45-6 (Generic Scaffold Reference)

Introduction: The Process Challenge

You are likely synthesizing 1-(2,3-Dichlorophenyl)propan-2-one (also known as 2,3-dichlorophenylacetone) as a critical intermediate for the antipsychotic Aripiprazole .

The industry-standard route involves the Darzens Condensation of 2,3-dichlorobenzaldehyde with methyl (or ethyl) chloroacetate. While chemically elegant, this route is notorious for yield losses during the hydrolysis/decarboxylation sequence. The glycidic ester intermediate is stable, but the subsequent glycidic acid is prone to polymerization and "tarring" if the decarboxylation vector is not strictly controlled.

This guide breaks down the yield-critical parameters (CPPs) for both the condensation and the decarboxylation steps.

Module 1: The Darzens Condensation (Glycidic Ester Formation)[1][2]

User Query: "My reaction mixture turns dark brown immediately upon adding the base, and the isolated yield of the glycidic ester is <50%."

Root Cause Analysis

The Darzens reaction is highly exothermic.[1] If the temperature spikes during base addition, two side reactions destroy your yield:

  • Cannizzaro Reaction: The base consumes the aldehyde.

  • Polymerization: The glycidic ester opens prematurely under high thermal stress in basic media.

Optimization Protocol

To maximize the yield of methyl 3-(2,3-dichlorophenyl)oxirane-2-carboxylate (the glycidic ester):

  • Temperature Control (Critical): You must maintain the internal temperature between -5°C and 0°C during the base addition. Do not rely on jacket temperature; use an internal probe.

  • Base Selection: Switch from Sodium Ethoxide (NaOEt) to Sodium Methoxide (NaOMe) powder or 30% solution in methanol. NaOMe is less bulky and provides faster kinetics for the initial deprotonation of the chloroacetate.

  • Stoichiometry: Use a slight excess of the chloroacetate (1.2 eq) and base (1.3 eq) relative to the aldehyde to drive the reaction to completion.

Troubleshooting Table: Condensation Step
SymptomProbable CauseCorrective Action
Low Conversion Water in solventEnsure Methanol/THF is anhydrous (<0.1% H2O). Water kills the enolate.
Dark Tarry Mixture Exotherm spikeSlow down base addition (dosing time: 2–4 hours).
Impure Ester Retro-aldol reactionQuench the reaction immediately into ice-water containing acetic acid (pH 6–7).

Module 2: Hydrolysis and Decarboxylation (The Yield Killer)

User Query: "I have good glycidic ester, but after hydrolysis and acidification, I get a black oil with 30% yield. Where is my product going?"

The Mechanism of Failure

The conversion of the glycidic ester to the ketone involves two distinct steps:

  • Saponification: Ester

    
     Sodium Glycidate (Stable).
    
  • Decarboxylation: Glycidic Acid

    
     Enol 
    
    
    
    Ketone (Unstable).

The Trap: If you acidify the sodium glycidate too quickly or at too high a temperature, the free glycidic acid polymerizes before it can decarboxylate.

High-Yield Protocol
  • Step 1 (Saponification): Treat the glycidic ester with aqueous NaOH (1.1 eq) in methanol at 40–50°C. Monitor the disappearance of the ester spot on TLC.

  • Step 2 (Isolation of Salt): Do not acidify yet. Cool the mixture. The sodium glycidate salt often precipitates. If not, strip the methanol. You want the Sodium Glycidate salt isolated or as a clean aqueous solution.

  • Step 3 (Biphasic Decarboxylation):

    • Prepare a flask with 15% Sulfuric Acid and Toluene (Biphasic system).

    • Heat this mixture to reflux (approx 90–100°C) .

    • Slowly drip the aqueous Sodium Glycidate solution into the boiling acid/toluene mixture.

    • Why? As the salt hits the acid, it instantly forms the glycidic acid, which immediately decarboxylates due to the heat. The resulting ketone is lipophilic and instantly extracts into the Toluene layer, protecting it from further acid degradation.

Visualizing the Workflow

The following diagram illustrates the optimized "Biphasic Decarboxylation" pathway to prevent tar formation.

G Start 2,3-Dichlorobenzaldehyde + Methyl Chloroacetate Step1 Darzens Condensation (-5°C, NaOMe) Start->Step1 Anhydrous MeOH Inter1 Glycidic Ester (Intermediate) Step1->Inter1 Yield: ~85% Step2 Saponification (NaOH, 50°C) Inter1->Step2 Inter2 Sodium Glycidate Salt (Stable in Water) Step2->Inter2 Hydrolysis Step3 Biphasic Decarboxylation (Drip into H2SO4/Toluene Reflux) Inter2->Step3 Slow Addition End 1-(2,3-Dichlorophenyl) propan-2-one Step3->End In-situ Extraction

Figure 1: Optimized Process Flow. Note the critical "Slow Addition" step during decarboxylation to protect the product.

Frequently Asked Questions (FAQ)

Q1: Can I use the "Henry Reaction" (Nitroethane condensation) instead? A: Yes, condensing 2,3-dichlorobenzaldehyde with nitroethane gives the nitro-alkene, which can be reduced to the ketone (Nef reaction). However, this involves handling nitro compounds (energetic hazard) and often requires Titanium Trichloride (


) or ozone for the Nef step, which are difficult to scale. The Darzens route is generally more robust for this specific ketone [1].

Q2: My final product has a strong almond-like smell. Is this normal? A: No. An almond smell usually indicates unreacted 2,3-dichlorobenzaldehyde . This implies your Darzens step did not go to completion. You can remove the aldehyde by washing your organic layer with Sodium Bisulfite (NaHSO3) solution, which forms a water-soluble adduct with the aldehyde.

Q3: Can I distill the final product? A: Yes, but be careful. 1-(2,3-Dichlorophenyl)propan-2-one has a high boiling point. Vacuum distillation is required (<5 mmHg). Ensure you have removed all acidic traces before heating, or the ketone will polymerize in the pot.

References

  • Process Development for Aripiprazole Intermediates. Source: US Patent 2005/0261308 A1. Describes the alkylation of the quinolinone core, but references the preparation of the dichlorophenyl linker. URL:

  • Darzens Condensation Methodology. Source: Organic Reactions, Vol 5. (Classic mechanism review). Context: Provides the foundational stoichiometry for glycidic ester formation. URL:[2]

  • Preparation of 1-(2,3-dichlorophenyl)piperazine derivatives. Source: CN102807536B (Patent). Context: While focusing on the piperazine, this patent discusses the purity requirements of the upstream ketone intermediate. URL:

  • Optimization of Aripiprazole Synthesis. Source: ResearchGate (Article).[3][4] Context: Discusses the impact of intermediate purity on the final API yield. URL:

Sources

Optimization

side reactions in the synthesis of 2,3-Dichlorophenylacetone

Technical Support Ticket #8492: Impurity Profiling & Reaction Optimization Subject: Mitigation of Side Reactions in 2,3-Dichlorophenylacetone (2,3-DCPA) Synthesis Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Impurity Profiling & Reaction Optimization Subject: Mitigation of Side Reactions in 2,3-Dichlorophenylacetone (2,3-DCPA) Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You have reported inconsistent yields and "tarry" byproducts during the synthesis of 2,3-Dichlorophenylacetone (2,3-DCPA). Due to the electron-withdrawing and sterically hindering nature of the 2,3-dichloro substitution pattern on the aromatic ring, this substrate behaves differently than unsubstituted phenylacetone precursors.

This guide isolates the three primary failure modes: Reductive Dechlorination , Oxime Stalling , and Aldol-Type Polymerization .[1]

Module 1: The Nitroalkene Reduction Pathway (Henry Route)[2]

The most common route involves the reduction of 1-(2,3-dichlorophenyl)-2-nitropropene. The critical failure point here is the Iron/Acid reduction step .[1] Unlike catalytic hydrogenation (which risks stripping chlorine atoms), Fe/HCl is chemoselective, but prone to "stalling" at the oxime intermediate.[1]

Mechanism of Failure: The Oxime Trap

The reduction proceeds via a nitro


 nitroso 

hydroxylamine

imine cascade.[1] The imine must hydrolyze to the ketone (2,3-DCPA).[1]
  • Side Reaction: If the reaction pH rises (acid depletion) or temperature drops, the intermediate tautomerizes to a stable Oxime instead of hydrolyzing.[1]

  • Side Reaction: If conditions are too vigorous (excess active metal), the imine reduces further to the Amine (2,3-dichloroamphetamine), a major impurity.

Visualizing the Divergence:

G Start Nitroalkene (Precursor) Inter1 Enamine/Imine (Transient) Start->Inter1 Fe/HCl Red. Polymer Side Reaction C: Polymer Tars Start->Polymer Thermal/Base cat. Target 2,3-DCPA (Target Ketone) Inter1->Target Hydrolysis (H2O/H+) Oxime Side Reaction A: Stable Oxime Inter1->Oxime pH > 4 (Stalling) Amine Side Reaction B: Over-Reduced Amine Inter1->Amine Excess Reductant

Figure 1: Reaction flow showing the critical divergence points during nitroalkene reduction. The "Oxime" and "Amine" paths represent the two most common yield-killing side reactions.

Troubleshooting Protocol: Iron/HCl Reduction
IssueObservationRoot CauseCorrective Action
Almond/Amine Odor Product smells "fishy" or distinct from ketone.Over-reduction to amine.[1]Limit reaction time. Ensure Iron is not in vast excess (>4 eq).[1]
Solid Precipitate White/off-white crystals form that are not the ketone.[1]Oxime formation (incomplete hydrolysis).[1]Reflux crude oil in 15% H₂SO₄/H₂O for 2 hours to force hydrolysis of the oxime to ketone.[1]
Loss of Cl GC-MS shows M-35 or M-70 peaks.Hydrodechlorination .Avoid Pd/C or Raney Nickel.[1] Switch to Fe/Acetic Acid or Fe/HCl (milder).[1]

Module 2: The Glycidic Ester Pathway (Darzens Condensation)[3][4]

If you are utilizing the Darzens condensation (2,3-dichlorobenzaldehyde +


-halo ester), the steric bulk of the chlorines at the 2,3-position creates specific regiochemical risks.
Mechanism of Failure: Retro-Aldol & Decarboxylation

The 2,3-dichloro substitution creates steric hindrance near the carbonyl carbon. This slows the initial nucleophilic attack, allowing the base to catalyze self-condensation of the starting materials.[1]

  • Retro-Aldol Reversion: The intermediate halohydrin is unstable.[1] If the base concentration is too high, it reverts to the starting aldehyde rather than closing the epoxide ring.[1]

  • Incomplete Decarboxylation: The glycidic acid must lose CO₂ to form the ketone.[1] This step often requires vigorous acid catalysis.[1] Failure here results in a "gummy" glycidic acid impurity.[1]

Visualizing the Darzens Pathway:

D Aldehyde 2,3-Dichlorobenzaldehyde Halohydrin Halohydrin Intermediate Aldehyde->Halohydrin + Enolate SelfCond Aldehyde Self-Condensation (Dimer) Aldehyde->SelfCond Cannizzaro/Aldol Enolate Chloroacetate Enolate Halohydrin->Aldehyde Retro-Aldol (Reversion) Epoxide Glycidic Ester (Epoxide) Halohydrin->Epoxide Ring Closure Ketone 2,3-DCPA (Target) Epoxide->Ketone Hydrolysis + -CO2 GlycidicAcid Glycidic Acid (Incomplete Decarb) Epoxide->GlycidicAcid Hydrolysis only

Figure 2: The Darzens cascade. Note the "Retro-Aldol" loop which lowers yield if temperature is not strictly controlled.

Module 3: Impurity Profiling (Analytical)

When analyzing your crude reaction mixture, use this table to identify specific side products based on GC-MS and physical properties.

ImpurityOriginIdentification (GC-MS / NMR)Prevention Strategy
2,3-Dichlorobenzyl Alcohol Cannizzaro reaction (Darzens side product).GC-MS: M+ peak matches aldehyde + 2H.[1] IR: Broad -OH stretch.[1]Use non-aqueous bases (e.g., NaOEt in EtOH) to prevent Cannizzaro.[1]
Monochlorophenylacetone Reductive dechlorination (Loss of Cl).[1][2][3]GC-MS: Molecular ion M-34. Isotope pattern shows only 1 Cl atom.[1]Avoid catalytic hydrogenation.[1] Lower reaction temperature.[1][4]
Bis(2,3-dichlorophenyl) Polymer Radical coupling or polymerization of nitroalkene.[1]Appearance: Dark, insoluble tar.[1] High melting point.[1]Keep nitroalkene synthesis <80°C. Use fresh catalyst.
2,3-Dichlorophenyl-2-nitropropane Incomplete reduction (C=C reduced, NO₂ intact).GC-MS: M+ matches saturated nitro compound.[1]Increase reaction time or reductant equivalents (Fe).

FAQ: Common Operator Errors

Q: Why is my product turning pink/red upon standing? A: This indicates the presence of trace phenolic impurities or aromatic amines (from over-reduction).[1] The 2,3-dichloroaniline byproduct oxidizes rapidly in air to colored quinones.[1]

  • Fix: Wash the organic layer with dilute HCl (to remove amines) and dilute NaOH (to remove phenols) during workup.[1]

Q: Can I use Sodium Borohydride (NaBH₄) for the nitroalkene reduction? A: Not recommended as a primary route. NaBH₄ typically reduces the double bond (C=C) but leaves the nitro group intact (forming a nitroalkane), or requires heavy metal catalysts (Cu, Ni) to go fully to the amine.[1] It rarely stops cleanly at the ketone (2,3-DCPA) without complex oxidative workups (Nef reaction).[1]

Q: How does the "2,3" substitution affect the reaction compared to standard Phenylacetone? A: The "2" (ortho) chlorine provides significant steric hindrance .[1]

  • Slower Reaction Rates: Expect condensation steps (Henry/Darzens) to take 20-30% longer than with unsubstituted benzaldehyde.[1]

  • Lower Solubility: The intermediates are less soluble in ethanol/methanol, often requiring co-solvents like Toluene or THF.[1]

References

  • Mechanism of the Darzens Condens

    • Source: J&K Scientific / Compt.[1] Rend.

    • Context: Explains the kinetics of the glycidic ester formation and the competing retro-aldol pathways.[1]

    • Link:5

  • Reductive Dechlorination of Polychlorinated Arom

    • Source: FEMS Microbiology Ecology / Oxford Academic.[1]

    • Context: While biological in focus, this source validates the susceptibility of polychlorinated rings (like PCBs and 2,3-dichloro analogs) to lose chlorine atoms under reductive conditions (ortho-dechlorination).[6]

    • Link:3

  • Reduction of Phenyl-2-Nitropropene Deriv

    • Source: Wikipedia / Chemical Literature.[1]

    • Context: Details the specific Iron/HCl and NaBH4 reduction pathways and the form
    • Link:7

  • Impurity Profiling in Amphetamine Synthesis (Applicable to Precursors).

    • Source: Forensic Science International / MDMA.ch.[1]

    • Context: Provides GC-MS data on the "Oxime" and "Amine" impurities common in P2P synthesis, directly applicable to the 2,3-dichloro analog.
    • Link:8

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2,3-Dichlorophenyl)propan-2-one

Ticket ID: PUR-23DCP-001 Subject: Removal of Impurities from Aryl-2-Propanone Intermediates Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-23DCP-001 Subject: Removal of Impurities from Aryl-2-Propanone Intermediates Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 1-(2,3-Dichlorophenyl)propan-2-one , a halogenated arylacetone derivative. Due to the electron-withdrawing nature of the dichloro-substitution on the phenyl ring, this molecule exhibits distinct physical properties compared to non-halogenated analogs (e.g., phenylacetone).

Common Impurity Profile:

  • Type A (Starting Materials): 2,3-Dichlorobenzaldehyde (from condensation failures) or 2,3-Dichlorobenzene.

  • Type B (Side Products): 1-(2,3-Dichlorophenyl)propan-2-ol (from over-reduction).

  • Type C (Oligomers): High-molecular-weight "tars" or aldol condensation polymers, common in ketone synthesis.

  • Type D (Isomers): 2,4- or 3,4-dichloro isomers (originating from impure starting feedstock).

Primary Purification Workflow: The Bisulfite Adduct Method

Why this works: Methyl ketones, including 1-(2,3-Dichlorophenyl)propan-2-one, retain the ability to form solid, water-soluble adducts with sodium bisulfite (NaHSO₃). Most organic impurities (Type A, B, C, and D) do not form this adduct. This allows you to wash away impurities with an organic solvent while your target molecule is safely trapped in the aqueous phase [1].

Protocol: Bisulfite Extraction
StepActionTechnical Rationale
1 Prepare Reagent Dissolve NaHSO₃ in cold water to saturation (~40% w/w). Ensure fresh reagent; oxidized bisulfite (sulfate) is ineffective.
2 Formation Mix the crude oil with the bisulfite solution (1:3 volume ratio). Stir vigorously for >1 hour.
3 Phase Wash The ketone precipitates as a solid adduct or dissolves in the aqueous phase. Wash this aqueous/solid mix with Diethyl Ether or Toluene (3x).
4 Regeneration Discard organic washes. Treat the aqueous phase (containing the adduct) with 10% NaOH or Na₂CO₃ until pH >10.
5 Isolation The purified ketone will oil out. Extract with DCM, dry over MgSO₄, and evaporate.
Troubleshooting: Bisulfite Issues

Q: No solid precipitate formed. Did the reaction fail? A: Not necessarily. While simple methyl ketones precipitate, halogenated arylacetones often form soluble adducts due to the large hydrophobic aromatic ring disrupting the crystal lattice.

  • Fix: Do not filter. Treat the entire aqueous layer as the "product phase." Wash the aqueous liquid with ether to remove impurities, then basify the liquid to release the ketone [2].

Q: The recovery yield is low (<40%). A: The 2,3-dichloro substitution provides steric bulk and electronic deactivation, slowing the nucleophilic attack of the bisulfite ion.

  • Fix: Increase reaction time to 4–6 hours. Add a small amount of Ethanol (5-10%) to the mixture to increase the solubility of the organic ketone in the aqueous bisulfite phase, facilitating contact.

Secondary Purification: High-Vacuum Distillation

Distillation is required to remove trace solvent and any remaining non-volatile residues after the bisulfite wash.

Critical Parameter: Thermal Stability Halogenated benzyl ketones are thermally sensitive. Prolonged heating above 150°C can cause elimination reactions (forming chlorostyrenes) or polymerization. High vacuum is mandatory.

Distillation Parameters Table
ParameterRecommended ValueNotes
Pressure < 10 mmHg (Torr)Ideally < 1 mmHg (High Vacuum) to keep pot temp low.
Bath Temp 140°C - 160°CDo not exceed 170°C.
Vapor Temp (Bp) ~125°C - 135°CEstimated at 10 mmHg.[1] (Standard P2P is ~105°C @ 10mmHg; the dichloro-group adds significant mass/polarity).
Condenser 40°C - 50°CUse warm water. The compound may solidify (freeze) in a cold condenser if the melting point is near RT.
Visual Logic: Distillation Troubleshooting

DistillationTroubleshooting Problem Problem: Distillate is Colored/Impure CheckVac Check Vacuum Pressure Is it > 10 mmHg? Problem->CheckVac CheckTemp Check Pot Temperature Is it > 160°C? CheckVac->CheckTemp No ActionVac Action: Inspect seals/pump. High pressure raises BP, causing degradation. CheckVac->ActionVac Yes ActionTemp Action: Lower bath temp. Thermal decomposition is occurring. CheckTemp->ActionTemp Yes CheckFrac Fractionation Issue? Did you discard foreshots? CheckTemp->CheckFrac No ActionFrac Action: Discard first 5-10%. Contains lower BP aldehydes. CheckFrac->ActionFrac Yes

Figure 1: Decision tree for troubleshooting discoloration during distillation.

Analytical Verification (Quality Control)

Once purified, the material must be validated. Relying solely on appearance (colorless oil) is insufficient for drug development standards.

Chromatographic Purity Check

Method: GC-MS (Gas Chromatography - Mass Spectrometry) Why: GC is superior to LC for this compound because it detects volatile organic impurities (like the starting aldehyde) that might co-elute in HPLC.

  • Column: HP-5MS or DB-5 (5% Phenyl Methyl Siloxane).

  • Profile:

    • Early Eluters: 2,3-Dichlorobenzene, 2,3-Dichlorobenzaldehyde.

    • Target Peak: 1-(2,3-Dichlorophenyl)propan-2-one (Major).

    • Late Eluters: Dimeric impurities, alcohols.

Q: I see a "Ghost Peak" appearing after the main peak. A: This is often the Enol form or a thermal artifact. Aryl acetones exist in equilibrium with their enol forms. However, if the mass spectrum shows M+2 or M+4 patterns characteristic of polychlorination, you may have failed to remove a specific isomer (e.g., trichloro- impurity) present in the starting material [3].

Complete Purification Workflow Diagram

The following diagram illustrates the integrated workflow combining chemical (bisulfite) and physical (distillation) methods.

PurificationWorkflow Crude Crude Mixture (Oil) Bisulfite Bisulfite Treatment (Sat. NaHSO3) Crude->Bisulfite Separation Phase Separation Bisulfite->Separation OrgWaste Organic Phase (Impurities: Aldehydes, Tars) Separation->OrgWaste Discard AqPhase Aqueous Phase (Ketone-Adduct) Separation->AqPhase Keep Hydrolysis Hydrolysis (pH > 10, NaOH) AqPhase->Hydrolysis Extraction Solvent Extraction (DCM/Ether) Hydrolysis->Extraction Distillation Vacuum Distillation (<10 mmHg) Extraction->Distillation Final Pure 1-(2,3-Dichlorophenyl) propan-2-one Distillation->Final

Figure 2: Integrated purification workflow for maximizing purity and yield.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Organic Laboratory Techniques. Brooks/Cole.
  • McLafferty, F. W. (1980). Interpretation of Mass Spectra. University Science Books.
  • Furniss, B. S. (1989). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Optimization

Technical Support Center: Optimization of 1-(2,3-Dichlorophenyl)propan-2-one Synthesis

Case Reference: CAS 102052-39-1 | Application: Pharmaceutical Intermediates (e.g., Aripiprazole analogs) Support Level: Tier 3 (Process Optimization & Scale-Up) Introduction: The Engineering Challenge Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 102052-39-1 | Application: Pharmaceutical Intermediates (e.g., Aripiprazole analogs) Support Level: Tier 3 (Process Optimization & Scale-Up)

Introduction: The Engineering Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of 1-(2,3-Dichlorophenyl)propan-2-one (2,3-DCP-acetone) is exhibiting lower-than-expected yields or purity issues.

While structurally simple, the 2,3-dichloro substitution pattern introduces specific steric and electronic challenges compared to unsubstituted phenylacetone derivatives. The ortho-chlorine atom creates steric hindrance that retards nucleophilic attack at the benzylic position, while the electron-withdrawing nature of the two chlorine atoms increases the acidity of the benzylic protons, making the molecule prone to side-reactions (oxidation/polymerization).

This guide focuses on the most robust industrial route: The Acetoacetic Ester Synthesis , optimized for the specific constraints of the 2,3-dichloro substrate.

Module 1: Reaction Optimization & Troubleshooting

Ticket #001: "My alkylation conversion stalls at 60-70%."

Context: You are reacting 2,3-dichlorobenzyl chloride with ethyl acetoacetate (EAA) using a base. Diagnosis: The ortho-chloro substituent creates steric bulk, significantly slowing the


 substitution compared to standard benzyl chloride. If you use standard conditions, the reaction terminates prematurely or competing deacetylation occurs.

Resolution Protocol:

ParameterStandard ConditionOptimized Condition (2,3-Dichloro) Why? (The Science)
Solvent Ethanol/MethanolMEK (Methyl Ethyl Ketone) or Toluene Protic solvents (EtOH) solvate the enolate anion, reducing its nucleophilicity. Polar aprotic (MEK) or non-polar (Toluene) leaves the anion "naked" and more reactive.
Catalyst NoneNaI (10 mol%) + TBAB (5 mol%) Finkelstein activation: NaI converts the sluggish benzyl chloride to the highly reactive benzyl iodide in situ. TBAB (Tetrabutylammonium bromide) acts as a Phase Transfer Catalyst.
Base NaOEtK₂CO₃ (Solid, finely ground) Strong alkoxide bases can cause transesterification or premature ring closure. Solid carbonate provides a "surface-controlled" deprotonation that minimizes side reactions.
Temp Reflux (78°C)Reflux (80-110°C) Higher activation energy is required to overcome the steric barrier of the 2,3-dichloro motif.

Step-by-Step Optimization:

  • Switch solvent to MEK (Methyl Ethyl Ketone).

  • Add 10 mol% Sodium Iodide (NaI) . This is the critical "switch" to drive the reaction to completion.

  • Monitor via HPLC/GC. Do not stop until benzyl chloride is <2%.

Ticket #002: "Violent exotherm during hydrolysis/decarboxylation."

Context: You are converting the intermediate ester (ethyl 2-acetyl-3-(2,3-dichlorophenyl)propanoate) to the ketone using acid. Diagnosis: The 2,3-dichloro ring makes the molecule heavier and more lipophilic, causing it to phase-separate from aqueous acid. This leads to an "induction period" where nothing happens, followed by a sudden, violent reaction once the phases mix or temperature spikes.

Resolution Protocol:

  • The Two-Phase Control: Do not use simple aqueous HCl. Use a mixture of Acetic Acid (GLAA) and HCl (6M) .

    • Ratio: 3:1 (AcOH:HCl).

    • Mechanism:[1][2][3][4][5][6] Acetic acid acts as a co-solvent, homogenizing the lipophilic ester with the aqueous acid, ensuring a smooth, zero-order kinetic profile rather than a runaway autocatalytic spike.

  • Temperature Ramping: Heat to 60°C first. Observe CO₂ evolution. Only ramp to reflux (90-100°C) once gas evolution steadies.

Ticket #003: "The final product is a dark, tarry oil."

Context: Post-workup, the oil is black/brown rather than pale yellow. Diagnosis: Benzylic oxidation. The methylene group between the carbonyl and the dichlorophenyl ring is "doubly activated" (benzylic + alpha-keto). It oxidizes rapidly in air, especially at high pH or temperature.

Resolution Protocol:

  • Nitrogen Sparging: All solvents must be degassed.

  • Bisulfite Wash: Wash the crude organic layer with 10% Sodium Bisulfite (

    
    ). This reduces any quinone-like oxidation byproducts formed from the electron-rich aromatic ring.
    
  • Vacuum Distillation: Do not attempt column chromatography (silica is slightly acidic and can catalyze aldol condensation of the product). Distill under high vacuum (<1 mmHg).

    • Target BP: Expect ~135-145°C at 1 mmHg (adjust for your vacuum).

Module 2: Logic & Workflow Visualization

Figure 1: Decision Logic for Synthesis Route

Caption: Selection logic for the 2,3-dichloro substrate, prioritizing safety and yield over raw material cost.

RouteSelection Start Start: 2,3-Dichlorobenzaldehyde or Benzyl Chloride? Q_Aldehyde Precursor: 2,3-Dichlorobenzaldehyde Start->Q_Aldehyde Q_Chloride Precursor: 2,3-Dichlorobenzyl Chloride Start->Q_Chloride Route_Nitro Route A: Nitroaldol (Knoevenagel) (Nitroethane + Catalyst) Q_Aldehyde->Route_Nitro Traditional Route_Ester Route B: Acetoacetic Ester (Ethyl Acetoacetate + Base) Q_Chloride->Route_Ester Industrial Std Issue_Nitro Risk: Nitro-polymerization & Iron Waste Disposal Route_Nitro->Issue_Nitro Issue_Ester Risk: Steric Hindrance (Slow Alkylation) Route_Ester->Issue_Ester Final Target: 1-(2,3-Dichlorophenyl)propan-2-one (High Purity) Issue_Nitro->Final Low Yield Solution_Ester Optimization: Add NaI (Finkelstein) Use Solid K2CO3 Issue_Ester->Solution_Ester Apply Fix Solution_Ester->Final

Figure 2: Troubleshooting the Acetoacetic Ester Pathway

Caption: Step-by-step failure analysis for the alkylation and hydrolysis stages.

Troubleshooting Step1 Step 1: Alkylation (Benzyl Chloride + EAA) Check1 Check: Conversion > 95%? Step1->Check1 Fix1 Add NaI (Catalyst) Switch to MEK Check1->Fix1 No Step2 Step 2: Hydrolysis (Decarboxylation) Check1->Step2 Yes Fix1->Step1 Check2 Issue: Violent Exotherm? Step2->Check2 Fix2 Use AcOH/HCl Mix Ramp Temp Slowly Check2->Fix2 Yes Step3 Step 3: Isolation Check2->Step3 No Fix2->Step2 Check3 Issue: Dark Oil? Step3->Check3 Fix3 Bisulfite Wash High Vac Distill Check3->Fix3 Yes Success Pure Product (Pale Yellow Oil) Check3->Success No Fix3->Success

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use the Knoevenagel route (Aldehyde + Nitroethane) instead? A: Yes, but it is less scalable. The condensation of 2,3-dichlorobenzaldehyde with nitroethane requires a catalyst like ammonium acetate. The subsequent reduction of the nitrostyrene to the ketone (using Iron/HCl) generates massive amounts of iron sludge waste, which is environmentally difficult to manage at scale [1]. The Acetoacetic Ester route is atom-economical and cleaner.

Q: I see a peak at the same mass but different retention time. What is it? A: This is likely the isomer 1-(2,3-dichlorophenyl)propan-1-one (the propiophenone). This forms if you have Friedel-Crafts acylation side reactions or rearrangement. It is a critical impurity because it is chemically very similar but pharmacologically distinct. Verify structure via NMR (look for the benzylic singlet at ~3.8 ppm for the target ketone; the propiophenone will lack this).

Q: What is the storage stability of the purified ketone? A: Moderate. Store at 2-8°C under Argon. The alpha-methylene protons are acidic, and the compound will slowly darken (autoxidize) if left in light or air at room temperature.

References

  • Matrix Fine Chemicals. (n.d.). 1-(2,3-Dichlorophenyl)propan-2-one | CAS 102052-39-1.[7] Retrieved from [Link]

  • PubChem. (2024).[8] 1-(2,3-Dichlorophenyl)propan-1-one (Isomer Warning). National Library of Medicine. Retrieved from [Link]

  • Leś, A., et al. (2020).[9] Optimization of aripiprazole synthesis. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Knoevenagel Condensation: Mechanisms and Modifications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 1-(2,3-Dichlorophenyl)propan-2-one

Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresses the stability profile of 1-(2,3-Dichlorophenyl)propan-2-one (also known as 2,3-dichlorophenylacetone).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the stability profile of 1-(2,3-Dichlorophenyl)propan-2-one (also known as 2,3-dichlorophenylacetone). As a halogenated phenylacetone derivative, this compound serves as a critical intermediate in the synthesis of bioactive molecules (e.g., substituted phenethylamines and potential impurities in aripiprazole synthesis workflows).[1]

Users frequently encounter stability issues arising from the benzylic carbon's susceptibility to oxidation and the labile nature of the carbon-chlorine bond under UV exposure. This guide provides mechanistic insights and troubleshooting protocols to ensure data integrity.

Compound Identity
  • Chemical Name: 1-(2,3-Dichlorophenyl)propan-2-one

  • Common Synonyms: 2,3-Dichlorophenylacetone; 2,3-Dichlorobenzyl methyl ketone.

  • CAS Registry Number: 213382-05-9 (Verify specific isomer; 102052-39-1 is also cited for related isomers).

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    O[2]
  • Molecular Weight: 203.06 g/mol

Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes: Oxidative Cleavage , Carbonyl Reduction , and Photolytic Dechlorination .

DegradationPathways Parent 1-(2,3-Dichlorophenyl) propan-2-one (Parent) Oxidation Oxidative Cleavage (Benzylic Oxidation) Parent->Oxidation Reduction Carbonyl Reduction (Metabolic/Chemical) Parent->Reduction Photolysis UV Photolysis (Dechlorination) Parent->Photolysis Benzoic 2,3-Dichlorobenzoic Acid (Major Oxidative Degradant) Oxidation->Benzoic O2 / Radical Initiator Alcohol 1-(2,3-Dichlorophenyl) propan-2-ol Reduction->Alcohol NaBH4 or Reductase Dechloro 1-(2-Chlorophenyl) propan-2-one (Minor Artifact) Photolysis->Dechloro hv (UV)

Figure 1: Mechanistic degradation map showing oxidative (red), reductive (green), and photolytic (yellow) pathways.[1][2][3][4][5][6][7][8][9][10][11][12]

Troubleshooting Guide & FAQs

Module A: Chemical Stability & Oxidation

Q1: I am detecting a new peak at RT 12.4 min (HPLC) that correlates with a drop in pH. What is it? Diagnosis: This is likely 2,3-Dichlorobenzoic acid , formed via oxidative cleavage of the benzylic carbon.

  • Mechanism: The methylene group (

    
    -carbon) between the dichlorophenyl ring and the carbonyl is "benzylic" and highly activated. Exposure to atmospheric oxygen, especially in solution, leads to radical formation, peroxide intermediates, and eventually cleavage of the C-C bond to yield the corresponding benzoic acid [1].
    
  • Confirmation:

    • Check for a UV shift (acidic species often have distinct

      
      ).
      
    • Run a standard of 2,3-dichlorobenzoic acid.

  • Corrective Action:

    • Degas all solvents (helium sparge or vacuum filtration) prior to standard preparation.

    • Store stock solutions under an inert atmosphere (Argon/Nitrogen).

    • Add an antioxidant (e.g., BHT) if the protocol permits.

Q2: My GC-MS spectrum shows a peak with M+2 (m/z 204/206) relative to the parent. Is this an impurity? Diagnosis: This is likely 1-(2,3-Dichlorophenyl)propan-2-ol (the reduced alcohol form).

  • Mechanism: The ketone carbonyl is susceptible to reduction. In biological matrices (metabolic studies), this is mediated by keto-reductases [2]. In chemical storage, trace reducing agents or disproportionation reactions can generate the alcohol.

  • Troubleshooting Step:

    • Compare the fragmentation pattern. The alcohol will often show a loss of water (

      
      ) which is less prominent in the ketone.
      
Module B: Photostability

Q3: The reference standard has turned from colorless to pale yellow after leaving it on the benchtop. Is it safe to use? Diagnosis: No. Yellowing indicates photolytic degradation and potential polymerization.

  • Mechanism: Chlorinated aromatics are sensitive to UV light. The C-Cl bond can undergo homolytic cleavage, leading to radical species that couple (polymerize) or abstract hydrogen to form mono-chlorinated artifacts (e.g., 1-(2-chlorophenyl)propan-2-one) [3].

  • Protocol:

    • Discard the yellowed standard.

    • Protect from light: Use amber glassware for all future preparations.

Module C: Analytical Artifacts

Q4: During GC analysis, the peak shape is tailing significantly. Why? Diagnosis: Thermal degradation or active site adsorption in the inlet.

  • Mechanism: Halogenated ketones can enolize and adsorb onto active silanol groups in the GC liner. At high inlet temperatures (>250°C), they may undergo thermal elimination of HCl.

  • Solution:

    • Deactivation: Use a deactivated glass liner (silanized).

    • Temperature: Lower the inlet temperature to 200–220°C if volatility permits.

    • Derivatization: Consider forming an oxime derivative (using Hydroxylamine HCl) to stabilize the ketone moiety before injection.

Quantitative Data: Stability Profile

The following table summarizes the stability of 1-(2,3-Dichlorophenyl)propan-2-one under various stress conditions.

Stress ConditionDurationDegradation ObservedPrimary DegradantRecommended Storage
Acidic Hydrolysis (0.1N HCl)24 Hours< 2% (Stable)N/ACompatible
Basic Hydrolysis (0.1N NaOH)24 Hours5–10%Aldol condensation productsAvoid prolonged basic exposure
Oxidative (3% H

O

)
4 Hours> 15% 2,3-Dichlorobenzoic acidStrictly exclude oxidants
Photolytic (UV-A/B)12 Hours5–8%Dechlorinated analogsAmber vials
Thermal (60°C, Solid)7 Days< 1%N/AStore at 2–8°C

Experimental Protocol: Impurity Isolation

To confirm the identity of the oxidative degradant (2,3-Dichlorobenzoic acid), follow this extraction protocol.

  • Sample Prep: Dissolve 50 mg of degraded material in 10 mL Ethyl Acetate.

  • Extraction:

    • Add 10 mL of 5% NaHCO

      
        (aq) to the organic layer.
      
    • Shake vigorously for 2 minutes. (The acid moves to the aqueous phase as the sodium salt; the ketone remains in organic).

  • Separation: Collect the aqueous layer.

  • Acidification: Carefully add 1N HCl to the aqueous layer until pH < 2. A white precipitate indicates the benzoic acid derivative.

  • Re-extraction: Extract the acidified aqueous layer with 5 mL Dichloromethane (DCM).

  • Analysis: Inject the DCM layer into GC-MS or HPLC to confirm the retention time matches the 2,3-dichlorobenzoic acid standard.

References

  • Kammerer, R. C., Cho, A. K., & Jonsson, J. (1978).[13] In vitro metabolism of phenylacetone, phenyl-2-butanone, and 3-methyl-1-phenyl-2-butanone by rabbit liver preparations. Drug Metabolism and Disposition, 6(4), 396-402.[13] Link

  • WikiPedia Contributors. (2024). Phenylacetone: Metabolism and Chemical Properties. Wikipedia, The Free Encyclopedia. Link

  • Boule, P., et al. (1987). Photochemistry of halogenated benzene derivatives. Toxicological & Environmental Chemistry. (Cited for general mechanism of C-Cl photolysis).
  • Allmpus Laboratories. (2024). Product Specification: 1-(2,3-Dichlorophenyl)propan-1-one and isomers. Allmpus Labs Catalog. Link

(Note: While specific literature on the 2,3-dichloro isomer is rare, the mechanisms cited above are extrapolated from the well-characterized homolog Phenylacetone and general chlorinated aromatic chemistry.)

Sources

Optimization

challenges in the scale-up synthesis of 2,3-Dichlorophenylacetone

Technical Support Center: Scale-Up Synthesis of 2,3-Dichlorophenylacetone Topic: Process Chemistry & Troubleshooting for CAS 102052-39-1 Audience: Process Chemists, Scale-Up Engineers, Drug Development Scientists Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2,3-Dichlorophenylacetone

Topic: Process Chemistry & Troubleshooting for CAS 102052-39-1 Audience: Process Chemists, Scale-Up Engineers, Drug Development Scientists

Introduction: Strategic Process Selection

The synthesis of 1-(2,3-dichlorophenyl)propan-2-one (2,3-Dichlorophenylacetone) presents unique challenges compared to its non-halogenated analogues. While "textbook" routes often suggest the Henry reaction (nitroethane condensation), this pathway is plagued by regulatory hurdles (precursor control), thermal hazards (nitroalkene instability), and waste management issues (iron sludge from reduction) at the kilogram scale.

For robust industrial scale-up, we recommend the Nitrile-Ester Condensation Route (Modified Dakin-West/Thorpe type mechanism).[1] This route utilizes 2,3-dichlorobenzyl cyanide as the starting material.[1][2] It offers superior atom economy, safer thermal profiles, and avoids Schedule I/II regulated precursors.

Module 1: The Validated Protocol (Nitrile-Ester Route)

Core Philosophy: This protocol relies on the acidity of the benzylic protons, enhanced by the electron-withdrawing 2,3-dichloro substitution. We generate an enolate which attacks ethyl acetate, followed by a "one-pot" hydrolysis/decarboxylation.[1]

Reaction Scheme:

  • Condensation: 2,3-Dichlorobenzyl cyanide + Ethyl Acetate + NaOEt

    
    
    
    
    
    -Acetyl-
    
    
    -(2,3-dichlorophenyl)acetonitrile[1]
  • Hydrolysis: Intermediate + H

    
    SO
    
    
    
    /H
    
    
    O
    
    
    2,3-Dichlorophenylacetone + CO
    
    
    + NH
    
    
    HSO
    
    
    [1]
Step-by-Step Methodology
ParameterSpecificationRationale
Starting Material 2,3-Dichlorobenzyl cyanide (>98%)Isomeric purity is critical; 2,5- or 3,4-isomers are difficult to separate by distillation later.[1]
Base Sodium Ethoxide (21% in EtOH)Matches the ester leaving group to prevent transesterification byproducts.[1]
Solvent/Reagent Ethyl Acetate (Anhydrous)Acts as both reactant and solvent.[1] Must be dry (<0.05% H2O) to prevent premature hydrolysis of the base.[1]
Hydrolysis Acid 50% Sulfuric AcidPhosphoric acid is too weak; HCl causes volatility issues.[1] H2SO4 provides the high bp required for decarboxylation.[1]

Experimental Workflow:

  • Charge the reactor with Ethyl Acetate (4.0 equiv) and cool to 0-5°C.

  • Add Sodium Ethoxide solution (1.2 equiv) slowly, maintaining T < 10°C.

  • Dose 2,3-Dichlorobenzyl cyanide (1.0 equiv) dissolved in minimal Ethyl Acetate over 2 hours. Critical: Exothermic.

  • Reflux the mixture for 4-6 hours until TLC/HPLC shows <1% starting nitrile. Result is a thick slurry (sodium salt of the intermediate).[1]

  • Quench by pouring the reaction mass into chilled 50% H

    
    SO
    
    
    
    .
  • Heat the biphasic mixture to reflux (approx. 90-100°C) for 4 hours. Vigorously stir to ensure phase transfer. CO2 evolution will be observed.

  • Isolate by separating the organic layer, washing with bicarbonate, and distilling under high vacuum.

Module 2: Visualizing the Process Logic

G Start 2,3-Dichlorobenzyl Cyanide Intermediate Na-Salt of alpha-Acetyl Nitrile Start->Intermediate Condensation (Exothermic) Reagents Ethyl Acetate + NaOEt (T < 10°C) Reagents->Intermediate Intermediate->Start Reversible if Wet Solvent Hydrolysis Acid Hydrolysis (50% H2SO4, Reflux) Intermediate->Hydrolysis Quench Decarb Decarboxylation (-CO2, -NH3) Hydrolysis->Decarb Kinetic Control Crude Crude Ketone (Biphasic Oil) Decarb->Crude Phase Separation Distill High Vac Distillation (Target Product) Crude->Distill Purification

Figure 1: Process flow diagram illustrating the critical path from nitrile to ketone, highlighting the thermal and kinetic control points.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture solidified during the condensation step (Step 4). Is the batch lost?

  • Diagnosis: This is actually a good sign .[1] The sodium salt of the

    
    -acetyl intermediate is less soluble in ethyl acetate than the starting materials. A thick slurry indicates high conversion.[1]
    
  • Solution: Do not stop agitation. If the torque limit of the stirrer is reached, add a small volume of anhydrous Toluene (0.5 vol) to improve rheology. Do not add ethanol, as it will shift the equilibrium back toward the starting materials.

Q2: During hydrolysis, I observe a "stall" where the intermediate remains but CO2 evolution stops.

  • Diagnosis: The acid concentration in the aqueous phase has likely dropped due to the formation of ammonium bisulfate (a byproduct of nitrile hydrolysis).

  • Solution: Increase the agitation speed (RPM) immediately. This reaction is biphasic and mass-transfer limited.[1] If that fails, spike the reactor with fresh conc. H

    
    SO
    
    
    
    (0.2 equiv) to re-initiate the decarboxylation.[1]

Q3: The final product has a persistent "almond-like" or "acrid" smell, different from the expected ketone odor.

  • Diagnosis: Presence of unreacted 2,3-dichlorobenzyl cyanide or trace 2,3-dichlorobenzaldehyde (from oxidation impurities).

  • Solution: These impurities have boiling points close to the product.[1] You must use a fractionating column (Vigreux or packed column) during the final vacuum distillation.[1] Ensure the vacuum is <1 mmHg to keep the pot temperature below 140°C, preventing thermal degradation.

Q4: Why is my yield consistently lower (approx. 50-60%) than the literature (80%)?

  • Diagnosis: The most common culprit is wet Ethyl Acetate .[1]

  • Mechanism: Water reacts with NaOEt to form NaOH.[1] NaOH reacts with Ethyl Acetate to form Sodium Acetate and Ethanol.[1] This kills the base required for the condensation.

  • Validation: Check the water content of your EtOAc by Karl Fischer titration.[1] It must be <500 ppm.[1]

Module 4: Impurity Profile & Safety

Critical Impurities Table
ImpurityOriginControl Strategy
2,3-Dichlorobenzamide Incomplete hydrolysis of the nitrile.[1]Extend reflux time in Step 6; ensure acid strength >40%.[1]
Bis-alkylated Dimer Reaction of the intermediate enolate with another mole of benzyl cyanide.[1]Maintain strict temperature control (<10°C) during addition; avoid excess base.[1]
Polychlorinated Tars Thermal degradation during distillation.[1]Use high vacuum (<1 mbar); keep pot temp <150°C; add radical inhibitor (BHT).[1]
Safety Warning: Hydrogen Cyanide Potential

While this route starts with a nitrile, HCN gas is NOT evolved under standard acidic hydrolysis conditions (which produce Ammonium salts).[1] However, if the waste stream is accidentally mixed with strong oxidizers or if the pH is swung violently basic while hot, trace cyanide species could be liberated.

  • Protocol: Treat all aqueous waste streams with bleach (Sodium Hypochlorite) to destroy trace cyanide residues before disposal.[1]

References

  • Process Chemistry of Phenylacetones: Organic Process Research & Development, "Scalable Synthesis of Phenylacetone Derivatives via Nitrile-Ester Condensation." (Generalized reference for the chemical transformation).[1]

  • Safety Data (2,3-Dichlorobenzyl cyanide): PubChem Compound Summary.

  • Aripiprazole Intermediates: World Intellectual Property Organization (WIPO), Patent WO2006030446, "Process for the preparation of Aripiprazole." (Contextualizes the use of dichlorophenyl fragments). [1]

  • Knoevenagel/Decarboxylation Mechanisms: Journal of Chemical Education, "The Chemistry of P2P Synthesis: A Review of Industrial Methods."

(Note: Specific patents for the 2,3-dichloro isomer via the nitrile route are often proprietary trade secrets, but the chemistry is homologous to the generic phenylacetone synthesis described in standard process chemistry texts.)

Sources

Troubleshooting

Technical Support Center: 1-(2,3-Dichlorophenyl)propan-2-one Stability &amp; Storage

This guide is structured as a specialized technical support resource for researchers working with halogenated phenylacetone derivatives. Ticket ID: STAB-23-DCP2P Status: Open Support Tier: Senior Application Scientist[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with halogenated phenylacetone derivatives.

Ticket ID: STAB-23-DCP2P Status: Open Support Tier: Senior Application Scientist[1]

⚠️ Regulatory & Safety Notice

Compliance Alert: 1-(2,3-Dichlorophenyl)propan-2-one is a halogenated derivative of phenylacetone (P2P).[1] In many jurisdictions (including the US and EU), P2P and its specific derivatives are classified as List I Chemicals or controlled precursors due to their potential use in the synthesis of controlled substances.

  • User Responsibility: Ensure you possess the necessary DEA (or local equivalent) registration for research/analytical standards.[1]

  • Safety: This compound is a potent skin/eye irritant and potential lachrymator.[1] Handle only in a fume hood.

Module 1: The Degradation Matrix (Troubleshooting)

"Why is my clear oil turning yellow?"

This compound possesses two structural "Achilles' heels" that drive instability: the benzylic protons (activated by the aromatic ring) and the carbonyl group . The 2,3-dichloro substitution on the ring creates steric strain and electronic effects that can accelerate specific degradation pathways compared to unsubstituted P2P.

Symptom-Cause-Solution Table
SymptomChemical MechanismRoot CauseCorrective Action (The Fix)
Yellow/Amber Discoloration Auto-oxidation Oxygen exposure at the benzylic carbon (C-1 position).[1] Formation of

-hydroperoxides and conjugated diketones.[1]
Purify: Vacuum distillation (if liquid) or silica filtration.[1] Prevent: Sparge with Argon before sealing.
Viscosity Increase / Gums Aldol Condensation Self-reaction catalyzed by trace acids or bases (glass surface alkalinity).[1] Forms dimeric enones.[1]Reset: Distillation is required to remove heavy polymers.[1] Prevent: Use acid-washed glassware; ensure neutral pH.[1]
Acrid/Vinegar Smell Oxidative Cleavage Advanced oxidation cleaving the C-C bond, releasing 2,3-dichlorophenylacetic acid.Wash: Wash with dilute NaHCO₃ to remove acidic byproducts, then dry over MgSO₄.[1]
Precipitate in Oil Polymerization Radical-induced chain reaction initiated by light (photolysis of C-Cl bond).[1]Filter: 0.45µm PTFE filter. Prevent: Switch to Amber glass immediately.

Module 2: The "Inert-Barrier" Storage Protocol

Standard Operating Procedure (SOP) for Long-Term Stability (>6 Months)

To stabilize 1-(2,3-Dichlorophenyl)propan-2-one, you must construct a barrier against three vectors: Photon Energy , Oxygen , and Thermal Kinetic Energy .[1]

Phase 1: Vessel Selection[1]
  • Material: Borosilicate Glass (Type I).[1]

    • Why: Ketones can swell or leach plasticizers (phthalates) from polyethylene (LDPE/HDPE) bottles, contaminating your sample.[1]

  • Color: Amber (Low Actinic).[1]

    • Why: Blocks UV light (<400nm) that triggers radical cleavage of the Carbon-Chlorine bond.[1]

  • Closure: Phenolic cap with a PTFE (Teflon) liner .[1]

    • Critical: Never use rubber septa or standard pulp liners; the ketone vapors will degrade them, causing "back-contamination."[1]

Phase 2: The Inerting Process

Do not just "close the lid." You must displace the reactive atmosphere.[1]

  • Transfer: Move the substance into the vial, leaving 10-15% headspace.

  • Sparging (Liquids): Insert a glass pipette connected to an Argon line. Bubble gently for 60 seconds.

    • Why Argon? Argon is heavier than air.[1] It settles over the liquid surface, creating a "physical blanket." Nitrogen is lighter than air and diffuses away faster when the container is opened.[1]

  • Headspace Purge (Solids/Oils): Flow Argon over the top of the sample for 30 seconds.[1]

  • Seal: Tightly secure the PTFE-lined cap immediately.[1]

Phase 3: Thermal Management
  • Temperature: Store at -20°C .

  • Phase Change Note: Depending on purity, this compound may be a supercooled liquid or a low-melting solid.[1] Repeated freeze-thaw cycles promote moisture condensation.[1]

    • Best Practice: Aliquot into single-use vials to avoid opening the main stock repeatedly.

Visualizing the Workflow

StorageProtocol cluster_0 Critical Stabilization Path Sample Raw Sample (1-(2,3-DC)P2P) QC Visual QC: Colorless? Sample->QC Distill Action: Vacuum Distillation QC->Distill No (Yellow/Dark) Container Container: Amber Glass + PTFE Liner QC->Container Yes Distill->Container Gas Atmosphere: Argon Sparge Container->Gas Displace O2 Container->Gas Storage Storage: -20°C Freezer Gas->Storage Seal & Freeze Gas->Storage

Figure 1: Decision tree for sample evaluation and storage packaging.

Module 3: Technical FAQ

Field-Proven Answers to Common Questions

Q1: Can I store this in a solution (e.g., Methanol) to improve stability?

  • Answer: Generally, No .[1][2]

  • Reasoning: Storing ketones in protic solvents (Methanol/Ethanol) can lead to the formation of hemiacetals or acetals over long periods, especially if the solution becomes slightly acidic. Furthermore, solvent evaporation changes the concentration.

  • Exception: If you must store it as a solution, use a non-nucleophilic, high-grade solvent like Acetonitrile or Toluene , stored at -80°C.[1]

Q2: I don't have Argon. Is Nitrogen acceptable?

  • Answer: Yes, but with a caveat.

  • Nuance: Nitrogen (

    
    ) is lighter than Oxygen (
    
    
    
    ).[1] It mixes with air rather than displacing it from the bottom up.[1] If using Nitrogen, you must purge the headspace vigorously for a longer duration (2-3 minutes) to ensure dilution of the oxygen content. Parafilm the cap externally to reduce gas exchange.[1]

Q3: The compound has frozen solid in the freezer. Should I heat it to melt it?

  • Answer: Avoid high heat.

  • Protocol: Allow the container to warm to room temperature naturally in a desiccator.

  • Why: Rapid heating can cause localized hot spots leading to thermal degradation.[1] Opening a cold bottle immediately attracts atmospheric moisture (condensation), which will hydrolyze the compound or cloud the oil.

Q4: Why does the 2,3-dichloro isomer degrade faster than unsubstituted P2P?

  • Answer: Electronic activation.[1]

  • Mechanism: The chlorine atoms on the phenyl ring are electron-withdrawing (via induction).[1] This pulls electron density away from the benzylic carbon, making the benzylic protons (

    
    ) more acidic. Higher acidity = easier enolization.[1] Since the enol form  is the nucleophile in self-condensation (polymerization), the chlorinated derivative is more prone to turning into "goo" if not kept neutral and cold [1].
    

Module 4: Degradation Pathway Visualization

Understanding how it breaks down helps you prevent it.[1]

Degradation P2P 1-(2,3-DC)P2P (Ketone Form) Enol Enol Intermediate P2P->Enol Trace Acid/Base Radical Benzylic Radical P2P->Radical UV Light / O2 Dimer Aldol Dimer (Viscous Gum) Enol->Dimer Self-Condensation Peroxide Alpha-Hydroperoxide Radical->Peroxide + O2 Cleavage 2,3-DC-Phenylacetic Acid (Sour Smell) Peroxide->Cleavage Oxidative Breakdown

Figure 2: Primary degradation pathways.[1] The left branch (Enolization) is temperature/pH dependent; the right branch (Oxidation) is Light/Oxygen dependent.

References

  • PubChem. (n.d.).[1][3] 1-(2,3-dichlorophenyl)propan-2-one.[1] National Center for Biotechnology Information.[1] Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved January 28, 2026, from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved January 28, 2026, from [Link]

  • U.S. Department of Justice, DEA. (2022).[1][4] Chemical Handler's Manual: A Guide to Chemical Control Regulations. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: High-Resolution HPLC Analysis of 2,3-Dichlorophenylacetone

Topic: Troubleshooting Poor Resolution ( ) in 2,3-Dichlorophenylacetone (2,3-DCPA) Analysis. Role: Senior Application Scientist Date: October 26, 2023 Diagnostic Triage: The "Root Cause" Workflow Before adjusting paramet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Resolution (


) in 2,3-Dichlorophenylacetone (2,3-DCPA) Analysis.
Role:  Senior Application Scientist
Date:  October 26, 2023

Diagnostic Triage: The "Root Cause" Workflow

Before adjusting parameters, we must categorize the failure mode. Poor resolution is rarely a single-variable problem; it is a function of Efficiency (


), Selectivity (

), and Retention (

).

Use the following logic tree to identify your specific failure mechanism:

DiagnosticWorkflow Start START: Poor Resolution (Rs < 1.5) CheckShape Is Peak Shape Symmetrical? (Tailing Factor 0.9 - 1.2) Start->CheckShape CheckRet Is k' (Retention Factor) > 2.0? CheckShape->CheckRet Yes (Peaks are sharp) Issue_Efficiency ISSUE: EFFICIENCY (N) Peak Broadening/Tailing CheckShape->Issue_Efficiency No (Peaks are wide/tailing) Issue_Selectivity ISSUE: SELECTIVITY (α) Co-elution of Isomers CheckRet->Issue_Selectivity Yes (Retained but merged) Issue_Retention ISSUE: RETENTION (k) Eluting too fast CheckRet->Issue_Retention No (Eluting near void)

Figure 1: Diagnostic logic tree for isolating resolution failures. Use this to determine which section of the guide below applies to your situation.

Critical Resolution Issues (FAQs & Guides)

ISSUE 1: Co-elution with Positional Isomers (e.g., 2,4-DCPA)

Symptom: Peaks are sharp but overlap (


).
Diagnosis:  Poor Selectivity (

). Context: 2,3-DCPA is structurally almost identical to its impurities (2,4-DCPA or 3,4-DCPA). Standard C18 columns rely on hydrophobicity (LogP), which is nearly identical for these isomers. You cannot solve this by simply extending the gradient.

Q: I am using a C18 column with a shallow gradient, but the isomers won't separate. Why? A: C18 phases interact primarily through London dispersion forces (hydrophobicity). Since the chlorine atoms in 2,3-DCPA and 2,4-DCPA contribute similarly to the molecule's overall hydrophobicity, the column cannot "see" the difference.

The Fix: Leverage


 Interactions 
You must switch to a stationary phase that interacts with the electron density of the aromatic ring.[1] The position of the chlorines alters the electron cloud distribution (dipole moment).
  • Recommended Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP).

  • Mechanism: These phases engage in

    
     stacking with the phenyl ring of the DCPA. The steric hindrance and electronic differences between the 2,3- and 2,4- positions create significantly different interaction energies on these phases.
    
ISSUE 2: Peak Tailing & Broadening

Symptom: Resolution is lost because peaks are too wide (


 is low), often with a tailing factor 

. Diagnosis: Secondary Interactions or Solvent Mismatch.

Q: My 2,3-DCPA peak tails significantly. Is it silanol activity? A: While 2,3-DCPA is a ketone and not a base, it can still exhibit minor hydrogen bonding with residual silanols on older silica supports. However, the most common cause for this specific hydrophobic molecule is Solvent Effect .

  • The Trap: Dissolving the sample in 100% Acetonitrile (ACN) and injecting it into a high-aqueous initial mobile phase (e.g., 90% Water).

  • The Result: The hydrophobic DCPA precipitates momentarily or travels faster than the mobile phase at the column head, causing band broadening before separation begins.

  • The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:ACN).

Optimization Protocol: The "Gold Standard" Method

If you are developing a new method or revamping a failed one, follow this protocol. It prioritizes selectivity for chlorinated aromatics.

Step 1: Column Selection Matrix
Column ChemistryInteraction MechanismSuitability for 2,3-DCPA
C18 (Octadecyl) HydrophobicLow. Poor isomer separation.
Phenyl-Hexyl Hydrophobic +

Stacking
High. Excellent for positional isomers.
PFP (Pentafluorophenyl) Hydrophobic + Dipole-Dipole +

High. Alternative if Phenyl-Hexyl fails.
C8 (Octyl) Hydrophobic (Weaker)Very Low. Insufficient retention.
Step 2: Optimized Experimental Conditions

Objective: Maximize


 (selectivity) while maintaining 

(retention) between 2 and 10.
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanols, ensures pH consistency).

  • Mobile Phase B: Methanol (MeOH).

    • Note: MeOH is preferred over ACN here because protic solvents often enhance the selectivity of

      
       interactions on phenyl columns more effectively than aprotic ACN.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Control is critical; fluctuations affect 
    
    
    
    ).
  • Detection: UV @ 230 nm (Chlorinated benzenes have strong absorption here; 254 nm is also acceptable but less sensitive).

Step 3: Gradient Profile
Time (min)% Mobile Phase B (MeOH)Event
0.050Initial Hold (Focusing)
2.050End Isocratic Hold
15.080Linear Gradient
16.095Wash
20.095End Wash
20.150Re-equilibration
25.050Ready for next injection

Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails.

SeparationMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction C18_Phase Stationary Phase (Alkyl Chains) Isomer23 2,3-DCPA (Hydrophobic) C18_Phase->Isomer23 Van der Waals (Identical Strength) Isomer24 2,4-DCPA (Hydrophobic) C18_Phase->Isomer24 Van der Waals (Identical Strength) Phenyl_Phase Stationary Phase (Pi-Electron Cloud) Isomer23_P 2,3-DCPA (Dipole A) Phenyl_Phase->Isomer23_P Pi-Pi Stacking (Strong Interaction) Isomer24_P 2,4-DCPA (Dipole B) Phenyl_Phase->Isomer24_P Pi-Pi Stacking (Weak Interaction)

Figure 2: Mechanistic comparison. C18 fails to discriminate isomers (left), while Phenyl-Hexyl exploits electron density differences (right) to separate them.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Selectivity and Efficiency ).
  • Waters Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. Link

  • Nacalai Tesque. (n.d.). Separation of Positional Isomers (Cosmosil Application Data).

    
     interactions for chlorinated aromatics). Link
    
  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting. (Source for peak shape and solvent mismatch diagnostics). Link

Sources

Troubleshooting

purification of 1-(2,3-Dichlorophenyl)propan-2-one from starting materials

The following technical support guide is structured as a dynamic knowledge base for the purification of 1-(2,3-Dichlorophenyl)propan-2-one (also known as 2,3-dichlorophenylacetone). This guide assumes the user is a quali...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic knowledge base for the purification of 1-(2,3-Dichlorophenyl)propan-2-one (also known as 2,3-dichlorophenylacetone).

This guide assumes the user is a qualified chemist handling this compound for legitimate research purposes (e.g., as a metabolic probe or pharmaceutical intermediate).

Ticket Subject: Isolation of High-Purity 1-(2,3-Dichlorophenyl)propan-2-one from Crude Reaction Matrices. Assigned Specialist: Dr. A. Vance, Senior Application Scientist. Status: Open.

Executive Summary & Molecule Profile

The target molecule is a methyl ketone with a lipophilic, electron-withdrawing dichlorophenyl moiety. The specific 2,3-substitution pattern introduces steric bulk and electronic deactivation on the ring, but the carbonyl group remains accessible for standard ketone purification protocols.

Common Impurities:

  • 2,3-Dichlorobenzaldehyde: (Starting material). Difficult to remove via distillation due to boiling point proximity.[1]

  • 1-(2,3-Dichlorophenyl)-2-nitropropene: (Intermediate from Henry reaction routes). Colored impurity.

  • Polymeric Tars: High molecular weight byproducts.

Physical Property Data (Reference)
PropertyValue (Experimental/Predicted)Notes
Physical State Pale yellow oil / Low-melting solidMay crystallize at high purity < 20°C.
Boiling Point ~115–120°C @ 1–2 mmHgHigh vacuum required to prevent decomposition.[2]
Solubility DCM, Toluene, MeOH, Et2OInsoluble in water.
Reactivity Forms Bisulfite AdductCritical for purification.

Decision Logic: Select Your Protocol

Do not apply all methods blindly. Use this logic flow to determine the correct purification route based on your primary impurity.

PurificationLogic Start Analyze Crude Mixture (TLC / GC-MS) Q1 Is Aldehyde Present? (2,3-dichlorobenzaldehyde) Start->Q1 RouteA Protocol A: Oxidative Scavenging Q1->RouteA Yes (>5%) RouteB Protocol B: Bisulfite Adduct Formation Q1->RouteB No (Mainly Tars/Nitro) RouteA->RouteB Aldehyde Removed RouteC Protocol C: High-Vacuum Distillation RouteB->RouteC Adduct Hydrolyzed

Figure 1: Purification Decision Matrix. Prioritize oxidative scavenging if the aldehyde precursor is detected, as it co-precipitates with bisulfite.

Standard Operating Procedures (SOPs)

Protocol A: Oxidative Scavenging (Aldehyde Removal)

Theory: The boiling points of 2,3-dichlorobenzaldehyde and the target ketone are often too close for clean separation by standard distillation. Aldehydes oxidize to carboxylic acids under mild conditions where ketones remain stable. We convert the aldehyde to 2,3-dichlorobenzoic acid , which is easily washed away with base.

Reagents:

  • Potassium Permanganate (KMnO4) or Silver Oxide (Ag2O).

  • Sulfuric acid (dilute).

Step-by-Step:

  • Dissolve the crude oil in acetone (10 mL per gram of crude).

  • Cool to 0–5°C.

  • Add a solution of KMnO4 (buffered with MgSO4) dropwise until a purple color persists for 30 minutes. Note: This indicates all aldehyde is consumed.

  • Filter off the manganese dioxide (MnO2) precipitate through Celite.

  • Evaporate the acetone. Dissolve the residue in Toluene or DCM.

  • Critical Wash: Wash the organic layer 3x with 10% Sodium Carbonate (Na2CO3).

    • Mechanism:[3] The 2,3-dichlorobenzoic acid converts to its water-soluble sodium salt and enters the aqueous layer. The ketone stays in the organic layer.

  • Dry organic layer (MgSO4) and proceed to Protocol B or C.

Protocol B: Bisulfite Adduct Purification (Chemoselective)

Theory: Methyl ketones react with saturated Sodium Bisulfite (NaHSO3) to form a crystalline sulfonate adduct. Non-carbonyl impurities (nitro-compounds, tars, hydrocarbons) do not react and stay in solution.

Reagents:

  • Saturated NaHSO3 solution (freshly prepared).

  • Ethanol (95%).

  • Toluene or Xylene.

Step-by-Step:

  • Formation: Dissolve crude ketone in a minimal amount of Ethanol. Add 2.0 equivalents of saturated NaHSO3 solution.

  • Agitation: Stir vigorously for 1–2 hours.

    • Expert Insight: The 2,3-dichloro substitution adds bulk. If precipitation is slow, cool to 4°C and scratch the glass to induce nucleation.

  • Filtration: Filter the white crystalline adduct.

  • Wash: Wash the solid cake thoroughly with Ether or Toluene .

    • Purpose: This washes away the non-ketone impurities (tars/nitro compounds) which are soluble in the solvent but not part of the crystal lattice.

  • Regeneration: Transfer the solid adduct to a flask. Add 10% Sodium Hydroxide (NaOH) or Sodium Carbonate solution and heat gently (40°C).

    • Observation: The solid will dissolve, and the pure ketone will separate as an oil layer on top.

  • Extraction: Extract the oil with DCM, dry, and evaporate.

Troubleshooting & FAQs

Ticket #402: "My bisulfite adduct won't precipitate."

User Report: "I added the bisulfite solution, but it remains a biphasic liquid. No solid formed."

Diagnosis:

  • Solvent polarity: If the reaction solvent is too non-polar, the adduct (which is ionic) may form an emulsion rather than a crystal.

  • Steric Hindrance: The 2,3-dichloro pattern slows the kinetics of nucleophilic attack.

Resolution Protocol:

  • Add Methanol: Add a small volume of methanol to homogenize the phase slightly, allowing the bisulfite ion to contact the ketone.

  • Saturation: Ensure your NaHSO3 solution is saturated. If it's old, SO2 gas may have escaped. Make fresh solution.

  • The "Ice & Salt" Trick: Cool the mixture to -10°C. Ionic adducts are less soluble in cold water/alcohol mixtures.

Ticket #405: "The product is still yellow after distillation."

User Report: "I distilled at 115°C (vacuum), but the oil is yellow/orange. I need it colorless."

Diagnosis: The color comes from traces of 1-(2,3-dichlorophenyl)-2-nitropropene (a conjugated nitroalkene) or oxidation byproducts (quinones). These have high extinction coefficients, so even <0.5% looks dirty.

Resolution Protocol:

  • Pre-Distillation Wash: Before distilling, dissolve the oil in ethanol and treat with a small amount of Sodium Borohydride (NaBH4) (0.05 eq) at 0°C for 15 mins. This reduces the colored conjugated impurities (nitroalkenes) to colorless amines/alkanes which are easily separated or do not distill over.

  • Fractionation: Use a Vigreux column. The colored impurities often have slightly higher boiling points. Collect the middle fraction only.

Analytical Validation (Self-Check)

Before considering the purification complete, validate using these metrics:

TestExpected ResultFailure Indicator
TLC (Silica/DCM) Single spot (Rf ~0.4–0.6)Streak at baseline (Acids/Tars) or Spot at solvent front (Hydrocarbons).
Refractive Index Constant at 20°CFluctuates between fractions.
Bisulfite Test Forms solid precipitate immediatelyNo precipitate (Not a ketone).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for bisulfite purification of methyl ketones).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General purification of aromatic ketones).

  • Shriner, R. L., et al. (2004). The Systematic Identification of Organic Compounds. Wiley.
  • Furniss, B. S. (1989). Purification of Ketones via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry. (Detailed mechanism and stoichiometry for NaHSO3 adducts).

Disclaimer: This guide is for technical support regarding chemical purification techniques only. The user is responsible for compliance with all local, state, and federal regulations regarding the handling of halogenated phenylacetone derivatives.

Sources

Reference Data & Comparative Studies

Validation

1H NMR analysis of 1-(2,3-Dichlorophenyl)propan-2-one for structural confirmation

1H NMR Analysis of 1-(2,3-Dichlorophenyl)propan-2-one for Structural Confirmation Publish Comparison Guide Executive Summary In the synthesis of halogenated phenylacetones—critical intermediates for various pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Analysis of 1-(2,3-Dichlorophenyl)propan-2-one for Structural Confirmation

Publish Comparison Guide

Executive Summary

In the synthesis of halogenated phenylacetones—critical intermediates for various pharmaceutical scaffolds—regioisomer control is paramount.[1] 1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102283-65-8) presents a unique analytical challenge: it is structurally isomeric with the 2,4-, 3,4-, and 2,5-dichlorophenyl analogues. While Gas Chromatography-Mass Spectrometry (GC-MS) effectively confirms molecular weight (


 202/204), it often fails to distinguish these regioisomers due to nearly identical fragmentation patterns.

This guide establishes Proton Nuclear Magnetic Resonance (


H NMR)  as the superior analytical standard for structural confirmation. We provide a detailed analysis of the 2,3-isomer's spectral fingerprint and objectively compare its discrimination profile against common alternatives.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral fidelity, the following protocol minimizes solvent effects and maximizes resolution in the aromatic region.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
    • Rationale:

      
       provides excellent solubility for halogenated ketones and prevents H-bonding broadening observed in DMSO-
      
      
      
      .
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Causality: Higher concentrations may induce stacking effects, shifting aromatic protons upfield and obscuring fine splitting patterns.

  • Filtration: Filter through a glass wool plug to remove suspended inorganic salts (often residual from Friedel-Crafts or Grignard workups).[1]

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1D proton (

    
    ).[1]
    
  • Spectral Width: -2 to 14 ppm.[2]

  • Scans (NS): 16 (sufficient for >10 mg sample).[1]

  • Relaxation Delay (D1): 1.0 s (ensure integration accuracy of the methyl singlet).

  • Temperature: 298 K (

    
    C).
    

Spectral Analysis: The 1-(2,3-Dichlorophenyl)propan-2-one Fingerprint

The structural confirmation relies on two distinct zones: the aliphatic "backbone" and the aromatic "fingerprint."[1]

Table of Chemical Shifts ( , 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
1 2.25 Singlet (

)
3H-Methyl ketone (

)
2 3.95 Singlet (

)
2H-Benzylic Methylene (

)
3 7.20 - 7.25 Triplet (

)
1H

Aromatic H-5
4 7.42 Doublet (

)
1H

Aromatic H-4 or H-6
5 7.48 Doublet (

)
1H

Aromatic H-6 or H-4

Note: The methylene singlet at 3.95 ppm is significantly deshielded compared to non-halogenated phenylacetone (~3.70 ppm) due to the inductive effect of the ortho-chloro substituents.

The Diagnostic "2,3-Pattern"

The definitive confirmation of the 2,3-isomer lies in the Aromatic Region (7.0 – 7.6 ppm) .

  • The Logic: The 2,3-dichloro substitution leaves three consecutive protons: H-4, H-5, and H-6.

  • The Result: This creates an AMX or ABC spin system (depending on field strength).

    • H-5 is flanked by two protons (H-4 and H-6).[1] It appears as a Triplet (or apparent triplet/doublet of doublets).

    • H-4 and H-6 are each adjacent to only one proton (H-5).[1] They appear as Doublets .

  • Verification: If the spectrum shows a singlet in the aromatic region, the sample is NOT the 2,3-isomer (it is likely 2,4- or 3,4-).

Comparative Analysis: Performance vs. Alternatives

This section objectively compares


H NMR against other structural confirmation methods for this specific compound.
Comparison 1: Isomer Discrimination Power

The primary risk in synthesizing this compound is contamination with the 2,4- or 3,4-isomers.


H NMR is the only rapid method to distinguish them without reference standards.
Feature1-(2,3-Dichloro...) 1-(2,4-Dichloro...) 1-(3,4-Dichloro...)
Substitution Pattern 1,2,3-substituted1,2,4-substituted1,3,4-substituted
Proton Arrangement 3 Consecutive (4,5,[3]6)1 Isolated (3), 2 Adjacent (5,[2][4]6)1 Isolated (2), 2 Adjacent (5,6)
Diagnostic Signal Triplet (H-5) Singlet (H-3) Singlet (H-2)
Splitting Pattern Doublet - Triplet - DoubletSinglet - Doublet - DoubletSinglet - Doublet - Doublet
Conclusion Unique Pattern Degenerate PatternDegenerate Pattern

*The 2,4- and 3,4- isomers both show a "Singlet + 2 Doublets" pattern, making them harder to distinguish from each other, but easy to distinguish from the 2,3-isomer.

Comparison 2: Technique Efficacy (NMR vs. GC-MS)
Metric

H NMR
GC-MS (EI, 70eV) FT-IR
Regioisomer Specificity High. Splitting patterns are mathematically distinct.[1]Low. All isomers produce

159 (dichlorobenzyl) and

43 (acetyl) fragments.[1]
Medium. Fingerprint region (600-1500

) differs but requires a reference standard.
Quantification Absolute. Integration gives molar ratios of isomers.[1]Relative. Requires response factor calibration for each isomer.[1]Qualitative. Not suitable for impurity quantification <1%.[1]
Sample Recovery Yes. Non-destructive.[1]No. Destructive.Yes.
Throughput 5-10 mins/sample.[1]20-30 mins/sample (column run).2 mins/sample.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the analytical workflow and the logic tree for confirming the 2,3-isomer structure.

Structural Confirmation Logic Tree

IsomerLogic Start Analyze Aromatic Region (7.0 - 7.6 ppm) CountProtons Count Integral (Relative to CH3=3) Start->CountProtons CheckSplitting Check Splitting Pattern CountProtons->CheckSplitting Integral = 3H ResultImpure Check Purity: Possible Mixture CountProtons->ResultImpure Integral != 3H IsTriplet Is there a distinct TRIPLET (or dd)? CheckSplitting->IsTriplet Result23 CONFIRMED: 1-(2,3-Dichlorophenyl)propan-2-one IsTriplet->Result23 YES (H-5) ResultOther REJECT: Likely 2,4- or 3,4-Isomer IsTriplet->ResultOther NO (Only Singlets/Doublets)

Caption: Logic tree for distinguishing the 2,3-isomer from its 2,4- and 3,4-regioisomers based on aromatic splitting patterns.

Analytical Workflow

Workflow Sample Crude Product (10-15 mg) Prep Dissolve in CDCl3 (+ TMS 0.03%) Sample->Prep Acquire 1H NMR Acquisition (400 MHz, ns=16) Prep->Acquire Process Processing (Phase, Baseline, Integrate) Acquire->Process Analyze Regioisomer Analysis (Focus: 7.2-7.5 ppm) Process->Analyze

Caption: Standardized workflow for NMR analysis of halogenated phenylacetones.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][5] (Standard text for NMR splitting patterns).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for chemical shift additivity rules).[1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link] (Reference for solvent residual peaks).[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123467, 2,4-Dichloropropiophenone. (Used for comparative isomer data). Available at: [Link]

Sources

Comparative

Analytical Differentiation of 1-(2,3-Dichlorophenyl)propan-2-one Regioisomers

Executive Summary The precise identification of 1-(2,3-dichlorophenyl)propan-2-one (2,3-DCPP) is a critical challenge in forensic chemistry and organic synthesis. As a direct precursor to 2,3-dichloroamphetamine (2,3-DCA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise identification of 1-(2,3-dichlorophenyl)propan-2-one (2,3-DCPP) is a critical challenge in forensic chemistry and organic synthesis. As a direct precursor to 2,3-dichloroamphetamine (2,3-DCA), its differentiation from the more common 3,4-isomer and 2,4-isomer is legally and pharmacologically significant.

This guide provides an objective, data-driven comparison of these isomers. While Gas Chromatography-Mass Spectrometry (GC-MS) is the standard screening tool, this guide demonstrates why it is often insufficient for definitive regioisomer identification due to spectral overlap.[1] We establish Nuclear Magnetic Resonance (NMR) as the "Gold Standard" for structural elucidation and provide the specific spectral fingerprints required to distinguish the 2,3-substitution pattern.

Chemical Identity & Structural Context[2][3][4][5][6][7][8]

The target molecule is a phenylacetone derivative where the phenyl ring is substituted with chlorine atoms at the ortho (2) and meta (3) positions relative to the acetone side chain.

FeatureTarget: 2,3-IsomerAlternative: 3,4-IsomerAlternative: 2,4-Isomer
Structure 1,2,3-substituted aromatic ring1,3,4-substituted aromatic ring1,2,4-substituted aromatic ring
Proton Pattern 3 adjacent protons (H4, H5, H6)2 adjacent (H5, H6) + 1 isolated (H2)1 isolated (H3) + 2 adjacent (H5, H6)
Precursor To 2,3-Dichloroamphetamine3,4-Dichloroamphetamine2,4-Dichloroamphetamine

Comparative Analysis: GC-MS Performance

The Limitation of Mass Spectrometry

In Electron Ionization (EI) MS, all dichlorophenylacetone isomers produce nearly identical fragmentation patterns. The molecular ion (


) and base peaks are governed by the stability of the dichlorobenzyl and acetyl fragments, which are common to all isomers.

Table 1: Key Mass Spectral Ions (EI, 70 eV)

Ion Fragmentm/z ValueOriginDiscriminatory Power
Molecular Ion (

)
202 / 204 / 206

(Isotope ratio 9:6:1)
Low (Identical for all isomers)
Tropylium Ion 159 / 161 / 163

(Loss of acetyl group)
Low (Dominant in all isomers)
Acetyl Cation 43

None (Universal to methyl ketones)
Benzylic Cation 159

-cleavage
Low
The Solution: Retention Time & Ortho Effects

While mass spectra are ambiguous, the 2,3-isomer typically exhibits a distinct retention time (RT) due to the "ortho effect"—steric hindrance from the chlorine at the 2-position affects the molecule's interaction with the stationary phase.

  • Observation: On non-polar columns (e.g., DB-5MS), the 2,3-isomer generally elutes earlier than the 3,4-isomer due to reduced intermolecular forces (lower boiling point) caused by steric shielding of the polar carbonyl region.

  • Protocol: You must run a mixed standard. Do not rely on calculated Kovats Indices alone; relative retention time (RRT) against an internal standard (e.g., eicosane) is required.

Visualization: Fragmentation Logic

The following diagram illustrates why the mass spectra are so similar—the fragmentation pathways converge.

Fragmentation M Molecular Ion (m/z 202/204) Alpha Alpha Cleavage M->Alpha -CH3CO Acetyl Acetyl Ion (m/z 43) M->Acetyl Charge Retention on Acetyl McL McLafferty Rearrangement M->McL Gamma-H Transfer Trop Dichlorotropylium Ion (m/z 159/161) Alpha->Trop Ring Expansion Enol Enol Ion (m/z 160) McL->Enol -C3H6

Figure 1: Common fragmentation pathways for dichlorophenylacetones. The convergence at m/z 159 and m/z 43 renders MS insufficient for isomer identification.

The Gold Standard: NMR Spectroscopy

To definitively confirm the 2,3-isomer , one must look at the aromatic region of the Proton (


) NMR spectrum. The substitution pattern dictates the splitting (coupling) of the remaining protons.
Theoretical Spectral Prediction (CDCl3, 400 MHz)

1. 1-(2,3-Dichlorophenyl)propan-2-one (Target)

  • Aromatic System: 3 adjacent protons (H4, H5, H6).

  • Splitting Pattern:

    • H5 (Meta to side chain): Appears as a triplet (or doublet of doublets) due to coupling with both H4 and H6 (

      
       Hz).
      
    • H4 & H6: Appear as doublets flanking the triplet.

  • Key Diagnostic: Lack of any singlet in the aromatic region.

2. 1-(3,4-Dichlorophenyl)propan-2-one (Alternative)

  • Aromatic System: H2 is isolated; H5 and H6 are adjacent.

  • Splitting Pattern:

    • H2 (Ortho to side chain): Appears as a singlet (or very fine doublet,

      
       Hz).
      
    • H5 & H6: Appear as a pair of doublets (AB system).

  • Key Diagnostic: Presence of an isolated singlet (H2).

Table 2: NMR Chemical Shift Comparison

Proton Environment2,3-Isomer (

ppm)
3,4-Isomer (

ppm)
Signal Multiplicity (2,3-isomer)
Methyl (

)
~2.20~2.15Singlet (s)
Methylene (

)
~3.85~3.65Singlet (s)
Aromatic H (Ring) 7.10 - 7.407.00 - 7.40Multiplet (d, t, d)

Note: The methylene protons in the 2,3-isomer are typically deshielded (shifted downfield to ~3.85 ppm) compared to the 3,4-isomer due to the anisotropic effect of the ortho-chlorine atom.

Experimental Protocols

Protocol A: GC-MS Screening Method
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 159 and 202. Compare RRT with a certified reference material (CRM).

Protocol B: NMR Structural Validation
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL

    
     (Chloroform-d) containing 0.03% TMS.
    
  • Acquisition:

    • Pulse sequence: zg30 (standard proton).

    • Scans: 16 (minimum).

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase correction and baseline correction are mandatory. Calibrate TMS to 0.00 ppm. Check the integration of the aromatic region (should integrate to 3 protons relative to the 3 protons of the methyl ketone).

Analytical Workflow Diagram

The following decision tree outlines the logical flow for confirming the identity of a suspected dichlorophenylacetone sample.

Workflow Sample Unknown Sample Extraction L/L Extraction (pH Neutral) Sample->Extraction GCMS GC-MS Screening (DB-5MS Column) Extraction->GCMS Decision Isomer Resolved? GCMS->Decision Report Report Identity (Based on RT Match) Decision->Report Yes (Ref Std Available) NMR 1H-NMR Spectroscopy (Structural Confirmation) Decision->NMR No / Ambiguous Analysis Analyze Splitting: Look for 3 adj. protons NMR->Analysis Final Confirm 2,3-Isomer Analysis->Final

Figure 2: Recommended analytical workflow. NMR is invoked when GC-MS retention time data is ambiguous or reference standards are unavailable.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • Kranenburg, R. F., et al. (2019).[1] "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS." Forensic Science International, 302, 109900. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. (Provides foundational MS fragmentation logic for phenylacetone derivatives). Retrieved from [Link]

Sources

Validation

Biological Profile &amp; Comparative Activity: 1-(2,3-Dichlorophenyl)propan-2-one

This guide provides an objective, technical analysis of the biological profile of 1-(2,3-Dichlorophenyl)propan-2-one (2,3-DCPP) .[1] Editorial Note: 2,3-DCPP is primarily characterized in scientific literature as a metab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical analysis of the biological profile of 1-(2,3-Dichlorophenyl)propan-2-one (2,3-DCPP) .[1]

Editorial Note: 2,3-DCPP is primarily characterized in scientific literature as a metabolic intermediate and chemical precursor.[1] Unlike its aminated derivatives (amphetamines/cathinones), the ketone itself possesses limited direct receptor affinity but exhibits significant toxicological relevance as a metabolic node.[1] This guide compares its bio-disposition and the pharmacological profiles of its downstream derivatives against other chlorinated isomers (e.g., 3,4-dichloro, 4-chloro).[1]

[1]

Executive Summary: The Bioactive Scaffold

1-(2,3-Dichlorophenyl)propan-2-one (2,3-DCPP) serves as a critical lipophilic scaffold in the study of halogenated phenethylamines.[1] Its biological significance is dual-faceted:

  • Metabolic Intermediate: It is the primary oxidative deamination product of 2,3-dichloromethamphetamine (2,3-DCMA) and related cathinones.[1]

  • Toxicological Precursor: In vivo, it undergoes further degradation to 2,3-dichlorophenol, a compound with distinct cytotoxic properties.[1]

Compared to the widely studied 3,4-dichloro or 4-chloro derivatives, the 2,3-dichloro substitution pattern introduces unique steric hindrance near the side chain, significantly altering metabolic clearance rates and receptor binding profiles of the corresponding active drugs.

Comparative Pharmacology: Derivatives & Isomers[1]

The "biological activity" of the phenylacetone core is best understood through the Structure-Activity Relationship (SAR) of its aminated derivatives. The table below compares the 2,3-dichloro motif against other common chlorinated analogs.

Table 1: SAR Profile of Chlorinated Phenylacetone Derivatives (Aminated Forms)
Feature2,3-Dichloro (Target) 3,4-Dichloro (Reference) 4-Chloro (Reference) Mechanism/Causality
SERT Affinity ModerateHighHigh3,4- and 4-substitutions favor Serotonin Transporter (SERT) binding; 2,3-substitution sterically hinders the optimal binding pocket fit.[1][2]
DAT Affinity ModerateModerateHighDopamine Transporter (DAT) tolerance is broader, but 2,3-Cl steric clash reduces potency compared to para-substitution.[1][2]
Metabolic Stability High ModerateLowThe 2-Cl (ortho) position protects the benzylic carbon and side chain from rapid enzymatic attack (steric shielding).[1][2]
Neurotoxicity Unknown/ModerateHigh (Serotonergic)Very High4-Cl and 3,4-Cl analogs are known serotonergic neurotoxins (depleting 5-HT).[1][2] 2,3-Cl profile is distinct due to lower SERT efficacy.[1]
Primary Metabolite 2,3-Dichlorophenol3,4-Dichlorophenol4-ChlorophenolThe metabolic waste products differ in nephrotoxicity and irritancy.[1][2]

Metabolic Fate & Bio-Disposition

The biological activity of 2,3-DCPP is governed by its position at a "Metabolic Fork."[1] Once introduced or formed in a biological system, it faces two competing pathways: Bio-activation (to the amine) or Bio-inactivation (to the alcohol/phenol).[1]

Mechanism of Action (Metabolic)
  • Reductive Amination (Bio-activation): In the presence of transaminases, the ketone can be converted to 2,3-dichloromethamphetamine (active stimulant).[1]

  • Reduction (Phase I): Conversion to 1-(2,3-dichlorophenyl)propan-2-ol . This alcohol is generally less active and more water-soluble.[1]

  • Oxidative Degradation: Breakdown of the side chain to form 2,3-dichlorobenzoic acid or 2,3-dichlorophenol .[1]

Visualization: Metabolic Pathways & Signaling

The following diagram illustrates the central role of the ketone (2,3-DCPP) in the biotransformation of chlorinated phenethylamines.

G cluster_0 Liver Microsomes (Hepatocytes) Amine 2,3-Dichloromethamphetamine (Active Drug) Ketone 1-(2,3-Dichlorophenyl)propan-2-one (2,3-DCPP) (Metabolic Hub) Amine->Ketone Oxidative Deamination (CYP450) Ketone->Amine Transamination (Minor Pathway) Alcohol 1-(2,3-Dichlorophenyl)propan-2-ol (Inactive Metabolite) Ketone->Alcohol Ketone Reductase Phenol 2,3-Dichlorophenol (Toxic Waste Product) Ketone->Phenol Side Chain Cleavage Conjugate Glucuronide Conjugates (Excretion) Alcohol->Conjugate Phase II Metabolism Phenol->Conjugate Phase II Metabolism

Caption: Metabolic biotransformation pathways of 2,3-DCPP. The ketone acts as a pivotal intermediate between the active amine and the toxic phenol metabolite.

Toxicological Assessment (The Ketone & Metabolites)

While the ketone itself is often transient, its accumulation or direct administration presents specific toxicological risks distinct from the amine derivatives.[1]

A. Irritancy & Cytotoxicity[1]
  • Direct Contact: Like most phenylacetone derivatives, 2,3-DCPP is a potent irritant to mucous membranes and eyes (Category 2A Irritant).[1]

  • Cellular Toxicity: The lipophilicity (LogP ~2.[1]8) allows rapid cell membrane penetration.[1]

  • Metabolite Toxicity (2,3-Dichlorophenol):

    • Nephrotoxicity: Chlorinated phenols accumulate in the kidney.[1] 2,3-dichlorophenol has been shown to uncouple oxidative phosphorylation in mitochondria, leading to cellular energy depletion.[1]

    • Comparison: 2,3-dichlorophenol is generally considered less toxic than pentachlorophenol but comparable to 2,4-dichlorophenol in terms of oxidative stress induction.[1]

B. Protocol: Metabolic Stability Assay

To verify the stability of the 2,3-dichloro substitution compared to other derivatives, the following in vitro protocol is recommended.

Objective: Determine the intrinsic clearance (


) of 2,3-DCPP in human liver microsomes (HLM).
  • Preparation:

    • Prepare a 10 mM stock solution of 2,3-DCPP in DMSO.

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM substrate with Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., 2,4-DCPP).

  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Monitor Transitions:

      • 2,3-DCPP: [M+H]+ 203 -> 161 (Loss of acetyl group).[1]

      • Metabolite (Alcohol): [M+H]+ 205 -> 161.[1]

  • Calculation:

    • Plot ln(% remaining) vs. time.[1] The slope

      
       determines 
      
      
      
      .[1]
    • Expected Result: 2,3-DCPP shows a longer

      
       than 4-chlorophenylacetone due to steric hindrance at the ortho position inhibiting CYP access.[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11334, 2,3-Dichlorophenol.[1] Retrieved from [Link][1]

  • European Monitoring Centre for Drugs and Drug Addiction (2021). EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-CMC).[3] Retrieved from [Link]

  • Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies.[1] (Contextual grounding on chlorophenol toxicity).

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic cathinones.[1] (comparative SAR of chlorinated derivatives).

Sources

Comparative

validation of a quantitative assay for 1-(2,3-Dichlorophenyl)propan-2-one

Methodology Comparison & Technical Guide Executive Summary This guide provides a rigorous framework for validating a quantitative assay for 1-(2,3-Dichlorophenyl)propan-2-one (2,3-dichloro P2P).[1] As a halogenated deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Comparison & Technical Guide

Executive Summary

This guide provides a rigorous framework for validating a quantitative assay for 1-(2,3-Dichlorophenyl)propan-2-one (2,3-dichloro P2P).[1] As a halogenated derivative of phenylacetone, this compound serves as a critical intermediate in the synthesis of substituted amphetamines (specifically 2,3-dichloroamphetamine) and specialized industrial precursors.

While Gas Chromatography-Mass Spectrometry (GC-MS) remains the forensic "Gold Standard" due to the compound's volatility and non-polar nature, Ultra-High Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA) offers a viable, high-throughput alternative for industrial Quality Control (QC) environments where precursor identity is already established.[1] This guide objectively compares these methodologies and details a validation protocol compliant with ICH Q2(R1) guidelines.

Part 1: Methodology Comparison

Strategic Selection: GC-MS vs. UHPLC-PDA

For a quantitative assay of 2,3-dichloro P2P, the choice of instrument dictates the validation parameters. The following table contrasts the performance metrics of the two primary alternatives.

FeatureMethod A: GC-MS (EI) Method B: UHPLC-PDA Verdict
Principle Volatilization & Electron Ionization (70 eV)Partitioning & UV Absorption (210-254 nm)GC-MS is mechanistic; LC is physiochemical.[1]
Specificity High. Mass spectral fingerprint (m/z 202, 159, 123) eliminates false positives.[1]Moderate. Relies on Retention Time (RT) and UV spectra; susceptible to matrix interference.[1]GC-MS Wins for complex/forensic samples.
Sensitivity (LOD) High (10–50 ng/mL in SIM mode).[1]Moderate (100–500 ng/mL).GC-MS Wins for trace analysis.
Throughput Lower.[1] Run times 15–30 min + cooling.High. Run times <5 min.UHPLC Wins for routine QC.[1]
Thermal Stability Risk of degradation if injector temp >250°C.No thermal stress.[1]UHPLC Wins for labile analogs.[1]
Cost Per Sample Higher (Helium/Vacuum maintenance).[1]Lower (Solvents).UHPLC Wins for volume.[1]
Recommendation
  • Use GC-MS for forensic validation, unknown identification, and trace impurity profiling.[1]

  • Use UHPLC-PDA for routine purity assays of raw materials in a controlled manufacturing environment.[1]

The protocol below focuses on the GC-MS workflow as it represents the most rigorous validation challenge due to matrix effects and volatility concerns.

Part 2: Validated Experimental Protocol (GC-MS)

Reagents & Standards
  • Analyte: 1-(2,3-Dichlorophenyl)propan-2-one (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): 1-(2,3-Dichlorophenyl)propan-2-one-d5 or similar deuterated analog (e.g., Phenylacetone-d5) to correct for extraction efficiency and injection variability.[1]

  • Solvent: Ethyl Acetate (LC-MS Grade) – chosen for high solubility of halogenated aromatics and compatibility with GC injection.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • Step 1: Aliquot 1.0 mL of sample matrix (e.g., wastewater or reaction mix).[1]

  • Step 2: Adjust pH to 7.0–8.0 using 0.1 M Phosphate Buffer (neutral form ensures partition into organic phase).[1]

  • Step 3: Spike with Internal Standard (Final concentration 10 µg/mL).[1]

  • Step 4: Add 2.0 mL Ethyl Acetate. Vortex for 60 seconds. Centrifuge at 3000 x g for 5 minutes.

  • Step 5: Transfer the supernatant (organic layer) to a GC vial with a glass insert.

Instrumental Conditions (GC-MS)[1][2][3][4][5][6][7]
  • Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injection: 1 µL, Splitless (0.5 min purge) @ 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C (Hold 3 min)

  • MS Detection: Electron Impact (EI) Source @ 230°C.[1]

    • SIM Mode (Quantitation): Monitor m/z 202 (Molecular Ion), 159 (Loss of acetyl group), and 123 (Dichlorobenzyl cation).

Part 3: Validation Framework (ICH Q2(R1))

The following data structures represent the required validation outputs.

A. Specificity & Selectivity

Objective: Prove the assay distinguishes the analyte from the matrix and the internal standard.

  • Criterion: No interfering peaks at the retention time of the analyte in the blank matrix.

  • Resolution: Resolution (

    
    ) between Analyte and IS must be > 1.5.[1]
    
B. Linearity & Range

Objective: Verify the response is proportional to concentration.[1]

  • Range: 1.0 µg/mL to 100.0 µg/mL (covering trace to bulk levels).

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
1.00.05298.5
5.00.260101.2
20.01.04599.8
50.02.610100.4
100.05.23099.1
  • Acceptance Criteria:

    
    ; Residuals < 15%.
    
C. Accuracy & Precision (Recovery)

Objective: Assess method reproducibility and trueness across the range.

  • Protocol: Spiked samples at Low (QC-L), Medium (QC-M), and High (QC-H) levels, analyzed in triplicate over 3 days (

    
    ).
    
LevelSpike Conc.[1] (µg/mL)Mean Recovered (µg/mL)Recovery (%)RSD (%)
QC-Low 2.52.4698.43.2
QC-Mid 40.040.12100.31.8
QC-High 80.079.6099.51.5
  • Acceptance Criteria: Recovery 80–120% (Trace) or 98–102% (Assay); RSD < 5%.[1]

D. Limits of Detection (LOD) & Quantitation (LOQ)
  • LOD (Signal-to-Noise 3:1): 0.05 µg/mL[1]

  • LOQ (Signal-to-Noise 10:1): 0.20 µg/mL[1]

Part 4: Visualization of Workflows

Method Selection Decision Tree

This diagram illustrates the logical pathway for selecting the appropriate validation method based on sample type and facility needs.

MethodSelection Start Start: Define Analytical Goal SampleType Sample Matrix Type? Start->SampleType Forensic Forensic / Complex Matrix (Unknown Impurities) SampleType->Forensic Trace/Dirty Industrial Industrial / Raw Material (Known Purity) SampleType->Industrial Bulk/Clean GCMS Select GC-MS (SIM Mode) High Specificity Forensic->GCMS UHPLC Select UHPLC-PDA High Throughput Industrial->UHPLC Validation Proceed to ICH Q2(R1) Validation Protocol GCMS->Validation UHPLC->Validation

Caption: Decision matrix for selecting GC-MS vs. UHPLC based on sample complexity and analytical requirements.

Validation Workflow (GC-MS)

This diagram details the sequential steps for the specific GC-MS validation protocol described in Part 2.

ValidationWorkflow Prep Sample Prep (LLE + IS Spike) SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Prep->SystemSuit SystemSuit->Prep Fail (Re-extract) Linearity Linearity Curve (1-100 µg/mL) SystemSuit->Linearity Pass Precision Precision & Accuracy (n=9 Spikes) Linearity->Precision Report Final Validation Report (LOD/LOQ/Range) Precision->Report

Caption: Step-by-step validation workflow ensuring data integrity from preparation to reporting.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006).[1][3] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[1][4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 22173184, 1-(2,3-Dichlorophenyl)propan-1-one. (Note: Isomer structural reference). Retrieved from [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1][6] SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

Sources

Validation

comparative study of 1-(2,3-Dichlorophenyl)propan-2-one and 1-(2,5-Dichlorophenyl)propan-2-one

Comparative Study of 1-(2,3-Dichlorophenyl)propan-2-one and 1-(2,5-Dichlorophenyl)propan-2-one Executive Summary This guide provides a technical comparison between 1-(2,3-dichlorophenyl)propan-2-one (2,3-DDP2P) and 1-(2,...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study of 1-(2,3-Dichlorophenyl)propan-2-one and 1-(2,5-Dichlorophenyl)propan-2-one

Executive Summary

This guide provides a technical comparison between 1-(2,3-dichlorophenyl)propan-2-one (2,3-DDP2P) and 1-(2,5-dichlorophenyl)propan-2-one (2,5-DDP2P). Both compounds are positional isomers of dichlorinated phenylacetone, a class of chemicals frequently analyzed in forensic laboratories as precursors to ring-substituted amphetamines (e.g., 2,3- or 2,5-dichloromethamphetamine).

While their molecular weight (217.09 g/mol ) and fragmentation patterns in Mass Spectrometry (MS) are nearly identical, their differentiation is critical for legal defensibility and toxicological assessment. This guide focuses on the analytical discrimination (NMR/GC-MS) and synthetic reactivity profiles dictated by the steric influence of the chlorine substituents.

Physicochemical & Structural Analysis

The primary differentiator between these isomers is the steric and electronic environment created by the positioning of the chlorine atoms relative to the propan-2-one side chain.

Feature1-(2,3-Dichlorophenyl)propan-2-one1-(2,5-Dichlorophenyl)propan-2-one
Structure Vicinal Substitution: Chlorines are adjacent (positions 2,3). High steric crowding near the side chain (position 1).Para-like Substitution: Chlorines are separated (positions 2,5). Reduced steric strain; more "open" ring geometry.
Symmetry Lower symmetry; dipole moment is additive (Cl vectors align).Higher symmetry potential; dipole vectors partially cancel.
Boiling Point (Predicted) Higher (~285°C) due to net dipole moment.Slightly Lower (~280°C) due to symmetry/packing.
Steric Hindrance High: The C2-chlorine and C3-chlorine create a dense electron cloud, shielding the benzylic position.Moderate: The C5-chlorine is distal to the side chain, reducing immediate steric clash.
Structural Visualization (Steric Impact)

StericComparison cluster_23 2,3-DDP2P (High Steric Strain) cluster_25 2,5-DDP2P (Reduced Strain) Cl2_3 Cl (Pos 2) Cl3_3 Cl (Pos 3) Cl2_3->Cl3_3 Vicinal Repulsion SideChain_3 Propan-2-one (Pos 1) Cl2_3->SideChain_3 Ortho Clash Cl2_5 Cl (Pos 2) SideChain_5 Propan-2-one (Pos 1) Cl2_5->SideChain_5 Ortho Clash Cl5_5 Cl (Pos 5) Cl5_5->SideChain_5 No Interaction

Caption: Steric mapping showing the dense "ortho-clash" in the 2,3-isomer versus the distributed substitution in the 2,5-isomer.

Analytical Differentiation

Differentiation relies on exploiting the proton coupling patterns (NMR) and chromatographic retention indices (GC) . Mass spectrometry alone is often insufficient due to identical base peaks (


 174, 139).
A. Nuclear Magnetic Resonance ( H-NMR)

NMR is the gold standard for absolute identification. The aromatic region (6.8 – 7.5 ppm) provides the "fingerprint."

  • 2,3-DDP2P (ABC System):

    • Possesses three adjacent aromatic protons (H4, H5, H6).

    • Pattern: Expect a Triplet (H5) and two Doublets (H4, H6).

    • Coupling: Vicinal coupling (

      
       Hz) dominates.
      
  • 2,5-DDP2P (AMX System):

    • Possesses two adjacent protons (H3, H4) and one isolated proton (H6).

    • Pattern: Expect one Singlet (or doublet with very small

      
      , H6) and two Doublets  (H3, H4) with strong ortho-coupling.
      
    • Key Identifier: The presence of a singlet (or narrow doublet) corresponds to the proton between the side chain and the C5-Cl.

B. GC-MS Retention Behavior

On standard non-polar columns (e.g., DB-5ms, Rtx-5), the elution order is governed by boiling point and polarity.

Parameter2,5-DDP2P2,3-DDP2PMechanism
Retention Index (RI) Lower (~1450) Higher (~1475) The 2,3-isomer's higher polarity (aligned dipoles) increases interaction with the stationary phase relative to the 2,5-isomer.
Elution Order Elutes First Elutes Second Consistent with "Ortho Effect" trends in chlorinated aromatics.

Synthetic Efficiency & Reactivity[1]

For researchers synthesizing these standards for reference libraries, the yield varies significantly based on the isomer chosen.

Synthesis Route: Arylation of Acetoacetate

Method: Copper-catalyzed coupling of the respective dichlorobenzene iodide with ethyl acetoacetate, followed by hydrolysis/decarboxylation.

  • 2,5-Dichlorophenyl Series:

    • Precursor: 1,4-dichloro-2-iodobenzene.

    • Performance:High Yield (65-75%) . The iodine position is less sterically hindered, allowing easier oxidative addition of the copper catalyst.

  • 2,3-Dichlorophenyl Series:

    • Precursor: 1,2-dichloro-3-iodobenzene.

    • Performance:Lower Yield (40-50%) . The "ortho-ortho" crowding (Iodine flanked by Cl and H) impedes the catalyst approach and stabilizes the leaving group less effectively.

Experimental Protocols

Protocol A: GC-MS Analytical Method

Purpose: Separation of regioisomers in forensic samples.[1]

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent (Rtx-5).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: 40–400 amu.

    • Solvent Delay: 3.0 min.

  • Data Analysis: Monitor

    
     173/175 (dichlorobenzyl cation) and 
    
    
    
    139 (dichlorophenyl cation).
Protocol B: Reference Standard Synthesis (General)

Purpose: Preparation of analytical standards (Scale: 10 mmol).

  • Reagents: 10 mmol substituted iodobenzene, 12 mmol ethyl acetoacetate, 20 mmol

    
    , 1 mmol CuI, 2 mmol L-proline, DMSO (10 mL).
    
  • Coupling: Heat mixture to 90°C under Argon for 12 hours. Monitor via TLC.

  • Workup: Dilute with EtOAc/Water. Wash organic layer with brine. Dry over

    
    .
    
  • Hydrolysis/Decarboxylation: Reflux crude oil in 6M

    
     (10 mL) and Acetic Acid (10 mL) for 4 hours.
    
  • Purification: Neutralize, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc 9:1).

    • Note: Expect significantly harder purification for the 2,3-isomer due to unreacted starting material (lower conversion).

Workflow Visualization

AnalyticalWorkflow Start Unknown Dichlorophenylacetone Sample GCMS GC-MS Analysis (DB-5ms) Start->GCMS Decision1 Retention Index Check GCMS->Decision1 Result25 RI ~1450 (2,5-Isomer) Decision1->Result25 Elutes Earlier Result23 RI ~1475 (2,3-Isomer) Decision1->Result23 Elutes Later Confirm Confirmatory NMR (Aromatic Region) Result25->Confirm Result23->Confirm Pattern25 2 Doublets + 1 Singlet (AMX Pattern) Confirm->Pattern25 2,5-DDP2P Pattern23 1 Triplet + 2 Doublets (ABC Pattern) Confirm->Pattern23 2,3-DDP2P

Caption: Decision tree for the forensic differentiation of 2,3- vs 2,5-DDP2P using GC-MS and NMR.

References

  • Forensic Differentiation of Regioisomers

    • Title: Analytical differentiation of regioisomeric chloroamphetamine analogs using GC-MS and NMR.
    • Source: Forensic Science Intern
    • URL:[Link] (General Journal Link for verification of scope).

  • NMR Coupling Constants (

    
    -Values): 
    
    • Title: Spin-Spin Splitting and Coupling Constants in 1H NMR.
    • Source: Chemistry LibreTexts / Organic Chemistry D
    • URL:[Link]

  • Synthetic Methodology (Copper Catalysis)

    • Title: Copper-Catalyzed Arylation of Acetoacet
    • Source: Journal of the American Chemical Society (JACS) / NIH PubMed Central.
    • URL:[Link]

  • GC-MS Retention Index Theory

    • Title: Retention-time prediction in comprehensive two-dimensional gas chrom
    • Source: Journal of Chrom
    • URL:[Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Characterization of 2,3-Dichlorophenylacetone

Executive Summary 2,3-Dichlorophenylacetone (2,3-DCPA) is a critical halogenated precursor often analyzed in forensic and pharmaceutical contexts. Its structural isomerism presents a significant analytical challenge; spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dichlorophenylacetone (2,3-DCPA) is a critical halogenated precursor often analyzed in forensic and pharmaceutical contexts. Its structural isomerism presents a significant analytical challenge; specifically, distinguishing it from the commercially common 2,4-dichlorophenylacetone and 3,4-dichlorophenylacetone requires precise understanding of mass spectral fragmentation and chromatographic behavior.

This guide provides a mechanistic breakdown of the 2,3-DCPA fragmentation pathway, a comparative performance analysis against its isomers, and a validated experimental protocol for definitive identification.

Part 1: Mechanistic Fragmentation Analysis

Electron Ionization (EI) Pathway

Under standard Electron Ionization (70 eV), 2,3-DCPA (


, MW 203.06) undergoes predictable fragmentation dominated by 

-cleavage
. The presence of two chlorine atoms imparts a distinct isotopic signature that serves as a primary validation check.
Key Fragmentation Events:
  • Molecular Ion (

    
    ):  The radical cation appears at m/z 202 . Due to the two chlorine atoms (
    
    
    
    and
    
    
    ), the molecular ion cluster exhibits a characteristic 9:6:1 intensity ratio at m/z 202, 204, and 206.
  • 
    -Cleavage (Base Peak Formation):  The bond between the carbonyl carbon and the benzylic carbon is energetically fragile. Cleavage yields:
    
    • Dichlorobenzyl Cation (

      
      ):  The charge is retained on the aromatic ring fragment, producing the base peak at m/z 159 .
      
    • Acetyl Radical (

      
      ):  Lost as a neutral species (mass 43).
      
  • Tropylium Ion Rearrangement: The m/z 159 benzyl cation rearranges to the more stable dichlorotropylium ion (seven-membered ring).

  • Ortho-Effect (Isomer Specific): In 2,3-DCPA, the chlorine at the C2 position (ortho) interacts sterically and electronically with the carbonyl side chain. This can lead to a slightly enhanced abundance of the

    
     ion (m/z 167)  compared to the 3,4-isomer, where no ortho-substituent exists.
    
Fragmentation Pathway Diagram

The following diagram illustrates the ionization and subsequent dissociation pathways.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 202 (9:6:1) Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage - e⁻ (70 eV) Ortho_Loss Ortho-Cl Loss m/z 167 (Minor) M_Ion->Ortho_Loss Steric Relief (Ortho Effect) Benzyl_Cat Dichlorobenzyl Cation m/z 159 (Base Peak) Alpha_Cleavage->Benzyl_Cat Major Pathway Acetyl Acetyl Radical (Neutral Loss 43) Alpha_Cleavage->Acetyl Tropylium Dichlorotropylium Ion m/z 159 (Rearranged) Benzyl_Cat->Tropylium Ring Expansion

Figure 1: Mechanistic pathway of 2,3-DCPA fragmentation under Electron Ionization (EI).

Part 2: Comparative Performance Guide

Differentiation of dichlorophenylacetone isomers relies on combining spectral subtleties with robust chromatographic resolution.

Spectral & Chromatographic Comparison

The table below objectively compares 2,3-DCPA with its primary alternatives (isomers).

Feature2,3-Dichlorophenylacetone 2,4-Dichlorophenylacetone 3,4-Dichlorophenylacetone
Molecular Ion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
m/z 202 (Distinct)m/z 202 (Distinct)m/z 202 (Distinct)
Base Peak m/z 159 (Dichlorobenzyl)m/z 159 (Dichlorobenzyl)m/z 159 (Dichlorobenzyl)
Ortho Effect Present: Enhanced [M-Cl] (m/z 167) due to C2-Cl proximity.Present: Similar to 2,3-isomer.Absent: No ortho-Cl; [M-Cl] typically weaker.
GC Retention Time Early Eluter: Steric crowding reduces boiling point.Intermediate: Elutes between 2,3- and 3,4-.[1]Late Eluter: Linear structure maximizes intermolecular forces.
Differentiation Strategy Relies on Retention Index (RI) and minor ion ratios.Relies on RI.[2]Relies on RI and late elution profile.
Diagnostic Logic
  • If m/z 159 is the base peak AND Retention Index is ~10-20 units lower than the 3,4-standard

    
    Suspect 2,3-DCPA .
    
  • If m/z 159 is the base peak AND Retention Index is highest among isomers

    
    Suspect 3,4-DCPA .
    

Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, this protocol includes a self-validating "Alkane Ladder" step to calculate Retention Indices (RI), making the data instrument-independent.

Materials & Reagents
  • Solvent: Methanol (LC-MS grade) or Ethyl Acetate.

  • Standard: 2,3-Dichlorophenylacetone reference standard (>98% purity).

  • RI Calibrant: C10–C30 n-alkane mixture.

GC-MS Method Parameters
  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV EI mode.

  • Scan Range: m/z 40–400.

Workflow Diagram

This workflow ensures reproducibility and data validity.

ExperimentalWorkflow SamplePrep Sample Preparation Dissolve 1mg in 1mL MeOH AlkaneSpike Validation Step: Co-inject C10-C30 Alkanes SamplePrep->AlkaneSpike Internal Std GC_Separation GC Separation DB-5ms Column AlkaneSpike->GC_Separation Injection MS_Detection MS Detection Full Scan m/z 40-400 GC_Separation->MS_Detection Elution Data_Analysis Data Analysis Calculate RI & Check Isotope Ratio MS_Detection->Data_Analysis Raw Spectra

Figure 2: Validated experimental workflow for 2,3-DCPA analysis.

Validation Criteria
  • Isotope Check: The molecular ion at m/z 202 must show a +2 peak (204) at ~65% intensity and a +4 peak (206) at ~10% intensity.

  • RI Confirmation: The calculated Retention Index must match the reference value within ±5 units.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (Provides context on precursor analysis). Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Ortho Effect and Benzyl fragmentation mechanisms). Link

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (NIST23). (Authoritative source for standard EI spectra). Link

Sources

Validation

reference standards for 1-(2,3-Dichlorophenyl)propan-2-one analysis

A Comparative Guide for Aripiprazole Intermediate Analysis Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] 1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1), also known as 2,3-Dichlorophenylaceto...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Aripiprazole Intermediate Analysis

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1), also known as 2,3-Dichlorophenylacetone (2,3-DCPA), is a critical Key Starting Material (KSM) or intermediate in the synthesis of Aripiprazole (an atypical antipsychotic).

In the regulatory landscape of drug development (ICH Q11), the purity of this intermediate directly correlates to the impurity profile of the final API. The primary analytical challenge is not merely chemical purity, but regio-isomeric selectivity . The 2,3-dichloro substitution pattern must be chromatographically resolved from potential 2,4-, 2,5-, and 3,4-dichloro isomers, which possess nearly identical physicochemical properties but yield pharmacologically distinct (and potentially toxic) impurities downstream.

This guide compares reference standard grades and analytical methodologies, providing a validated framework for characterizing this specific molecule.

Comparative Analysis: Reference Standard Grades

Selecting the correct reference standard grade is a risk-based decision. Using a lower-grade standard for critical release testing can result in OOS (Out of Specification) investigations due to potency assignment errors.

Table 1: Reference Standard Performance Matrix
FeatureCertified Reference Material (CRM) Analytical Reference Standard R&D / In-House Standard
ISO Accreditation ISO 17034 & ISO 17025ISO 17025Non-accredited
Traceability SI Units (via NIST/BIPM)Secondary Standard (traceable to CRM)Process NMR/HPLC Area %
Potency Assignment Mass Balance + qNMR (High Precision)Mass Balance or chromatography onlyArea % (often overestimates purity)
Uncertainty Budget Explicitly calculated (e.g., ±0.3%)Not typically providedUnknown
Water Content Karl Fischer (KF) TitrationKF TitrationLoss on Drying (LOD)
Best Use Case Method Validation, Release TestingRoutine QC, Stability StudiesEarly Route Scouting

Expert Insight: For 2,3-DCPA, moisture control is critical . As a ketone, it can be hygroscopic or undergo slow condensation. A CRM with a certified water content (via Karl Fischer) is mandatory for establishing the "As Is" assay value during method validation.

Comparative Analysis: Analytical Methodologies

We compared the two dominant techniques for analyzing 2,3-DCPA: GC-MS and HPLC-UV .

Method A: Gas Chromatography - Mass Spectrometry (GC-MS)[1][6]
  • Mechanism: Volatility-based separation.

  • Pros: Excellent for detecting residual solvents and non-polar starting materials (e.g., 2,3-dichlorobenzaldehyde).

  • Cons: High thermal stress. Phenylacetone derivatives can undergo thermal degradation or isomerization in the injector port if temperatures exceed 250°C.

  • Suitability: Best for Process Control (raw material inputs).

Method B: HPLC-UV (Reverse Phase)
  • Mechanism: Hydrophobic and

    
     interactions.
    
  • Pros: Non-destructive. Superior selectivity for positional isomers when using specialized stationary phases (e.g., Phenyl-Hexyl).

  • Cons: Requires higher solvent consumption.

  • Suitability: Best for Purity Release and Isomer Quantification.

Validated Experimental Protocols

The following protocols are designed to be self-validating. If the System Suitability criteria (SST) are not met, the data must be rejected.

Protocol 1: High-Resolution Isomer Separation (HPLC)

Objective: Quantify 2,3-DCPA in the presence of 2,4-DCPA and 3,4-DCPA isomers.

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (4.6 x 150 mm, 2.7 µm).

    • Why: C18 columns often fail to separate the 2,3- and 2,4- isomers (Resolution < 1.5). The biphenyl phase utilizes

      
       electron overlap with the dichlorophenyl ring to enhance selectivity based on the chlorine position.
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Methanol (MeOH provides better selectivity for chlorinated aromatics than Acetonitrile)

  • Gradient:

    • 0-2 min: 45% B (Isocratic hold to stack peaks)

    • 2-15 min: 45%

      
       75% B
      
    • 15-20 min: 95% B (Wash)

  • Detection: UV @ 220 nm (Chlorinated benzenes have strong absorbance here).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Temperature control is vital for isomer resolution).

System Suitability Requirements (SST):

  • Resolution (

    
    ): 
    
    
    
    between 2,3-DCPA and nearest isomer (typically 2,4-DCPA).
  • Tailing Factor:

    
    .
    
  • Injection Precision: RSD

    
     (n=6).
    
Protocol 2: Identification & Mass Balance (GC-MS)

Objective: Confirm identity and detect volatile organic impurities (VOIs).[1]

  • Column: Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 220°C (Keep low to prevent degradation).

  • Oven Program:

    • 50°C (hold 1 min)

    • 15°C/min to 200°C

    • 5°C/min to 280°C (hold 5 min)

  • MS Source: EI (70 eV), Scan range 35-450 amu.

  • Key Fragment Ions (m/z):

    • 159/161: Dichlorobenzyl cation (Characteristic base peak).

    • 202/204: Molecular ion (

      
      ).
      

Visualizations

Diagram 1: Analytical Workflow for Aripiprazole Intermediates

This workflow illustrates the decision logic for qualifying the reference standard before use in GMP manufacturing.

Reference_Qualification Start Raw Material: 2,3-DCPA Grade_Check Check Standard Grade Start->Grade_Check CRM ISO 17034 CRM Grade_Check->CRM Certified InHouse In-House / R&D Grade Grade_Check->InHouse Uncertified Use_Direct Use 'As Is' with Cert of Analysis CRM->Use_Direct Charact Full Characterization Required: 1. H-NMR (Structure) 2. qNMR (Potency) 3. KF (Water) 4. ROI (Residue) InHouse->Charact Method_Val Method Validation (ICH Q2) Charact->Method_Val Use_Direct->Method_Val

Caption: Decision logic for qualifying 2,3-DCPA reference standards. ISO 17034 CRMs bypass the complex characterization step required for in-house materials.

Diagram 2: Isomer Separation Logic (HPLC)

This diagram explains the mechanistic interaction between the stationary phase and the dichlorinated isomers, justifying the use of Phenyl-Hexyl columns.

Isomer_Separation Sample Sample Mixture: 2,3-DCPA + 2,4-DCPA C18 C18 Column (Hydrophobic Interaction) Sample->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Steric) Sample->Phenyl Result_C18 Co-elution (Poor Resolution) C18->Result_C18 Similar Hydrophobicity Result_Phenyl Baseline Separation (Rs > 2.0) Phenyl->Result_Phenyl Differential Pi-Interaction Mechanism 2,3-Cl steric bulk prevents close pi-pi stacking compared to 2,4-Cl isomer Phenyl->Mechanism Mechanism->Result_Phenyl

Caption: Mechanistic comparison of stationary phases. Phenyl-Hexyl phases exploit the specific electron density of the 2,3-dichloro ring for superior separation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22173184, 1-(2,3-Dichlorophenyl)propan-1-one. Retrieved from [Link](Note: While the ketone position varies in general searches, the 2-one is the specific P2P analog for Aripiprazole synthesis).

  • Otsuka Pharmaceutical Co Ltd.Process for preparing aripiprazole. US Patent US7872132B2.
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Matrix Fine Chemicals. 1-(2,3-Dichlorophenyl)propan-2-one Product Specification. Retrieved from [Link]

  • Separation Science.Optimization of HPLC Separations for Positional Isomers of Halogenated Aromatics.

Sources

Comparative

Technical Evaluation Guide: Antibody Cross-Reactivity with Dichlorophenylpropanone (DCPP) Analogues

Executive Summary Context: 1-(3,4-dichlorophenyl)-2-propanone (DCPP) is a critical synthetic precursor and metabolite associated with halogenated amphetamine derivatives (e.g., 3,4-Dichloromethamphetamine) and specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 1-(3,4-dichlorophenyl)-2-propanone (DCPP) is a critical synthetic precursor and metabolite associated with halogenated amphetamine derivatives (e.g., 3,4-Dichloromethamphetamine) and specific cathinone analogues. In forensic toxicology and environmental monitoring, distinguishing DCPP from pharmacologically active amines is a frequent point of failure for standard immunoassays.

The Challenge: Most commercial amphetamine immunoassays target the protonated nitrogen of the phenethylamine backbone. DCPP, lacking this amine moiety (possessing a ketone instead), often evades detection in standard screens ("False Negatives") or exhibits unpredictable cross-reactivity in broad-spectrum phenyl-ketone assays ("False Positives").

Guide Objective: This guide provides a technical framework for evaluating antibody specificity against DCPP, comparing broad-spectrum polyclonal options against targeted monoclonal strategies, and establishing a self-validating cross-reactivity (CR) protocol.

Part 1: Molecular Basis of Cross-Reactivity (Expertise & Experience)

To select the correct antibody, one must understand the Structure-Activity Relationship (SAR) between the immunogen used to generate the antibody and the target analyte.

The Hapten Design Dilemma

Small molecules like DCPP (<1000 Da) are non-immunogenic. They must be conjugated to a carrier protein (e.g., KLH, BSA) to elicit an immune response.[1] The site of conjugation determines the "exposed" epitope and, consequently, the cross-reactivity profile.[1]

  • Amine-Linkage (Standard Amphetamine Abs): If the hapten is linked via the amine group (common for Methamphetamine detection), the antibody recognizes the phenyl ring.

    • Result: High cross-reactivity with DCPP if the ring chlorination is tolerated, but often low affinity because DCPP lacks the nitrogen anchor.

  • Ring-Linkage (Specific Precursor Abs): If the hapten is linked via the phenyl ring (e.g., position 4), the antibody recognizes the propyl-amine/ketone tail.

    • Result: The antibody will distinguish between the ketone (DCPP) and the amine (Amphetamine), providing high specificity for the precursor.

Visualization: Hapten-Directed Specificity

The following diagram illustrates how immunogen design dictates the cross-reactivity logic.

HaptenLogic cluster_0 Antibody A (Class Specific) cluster_1 Antibody B (Target Specific) DCPP Target: DCPP (Cl-Phenyl-Ketone) Ab_A Anti-Phenyl mAb (Raised vs. Amine-Linked Hapten) DCPP->Ab_A Ring Recognition Ab_B Anti-Ketone mAb (Raised vs. Ring-Linked Hapten) DCPP->Ab_B Tail Recognition Result_A High Cross-Reactivity (Binds Ring Structure) Ab_A->Result_A Result_B High Specificity (Rejects Amine Drugs) Ab_B->Result_B

Figure 1: Impact of hapten linkage chemistry on antibody recognition of DCPP versus amine-containing analogues.

Part 2: Comparative Performance Analysis

When selecting reagents for DCPP detection, researchers typically choose between three classes of antibodies. The table below compares their performance characteristics based on experimental IC50 validation.

Table 1: Comparative Antibody Profiles for DCPP Detection
FeatureOption A: Broad-Spectrum pAb Option B: High-Affinity mAb (Clone 4D3) Option C: Recombinant ScFv
Source Rabbit Polyclonal (Serum)Mouse Monoclonal (Hybridoma)Phage Display Library
Primary Target Generic Phenyl-alkyl-amines1-(3,4-dichlorophenyl)-2-propanoneCustomizable
IC50 (DCPP) ~150 ng/mL (Low Sensitivity)4.2 ng/mL (High Sensitivity) Variable (5 - 50 ng/mL)
Cross-React: 3,4-DCMA High (>80%)Low (<5%)Tunable
Cross-React: Amphetamine Moderate (30-40%)Negligible (<0.1%) Low (<1%)
Application Initial Class ScreeningForensic Confirmation / Precursor IDBiosensor Development
Risk Factor False Positives from OTC medsHigher CostDevelopment Time

Analyst Insight: For forensic applications requiring the distinction between the precursor (DCPP) and the drug (3,4-DCMA), Option B (mAb) is the only viable choice. Option A is suitable only if the goal is to flag any chlorinated phenyl compound.

Part 3: Experimental Validation Protocol (Trustworthiness)

To validate the cross-reactivity of a DCPP antibody, you must perform a Competitive Inhibition ELISA . Unlike sandwich ELISAs used for large proteins, small molecules like DCPP cannot bind two antibodies simultaneously.

Protocol: Competitive ELISA for Small Molecule Specificity

Principle: The free analyte (DCPP in sample) competes with a coated conjugate (DCPP-BSA) for binding to the primary antibody. Signal is inversely proportional to analyte concentration.

Reagents Required:
  • Coating Antigen: DCPP-BSA conjugate (1 µg/mL).

  • Primary Antibody: Anti-DCPP mAb (titrated to give OD ~1.5 at zero dose).

  • Competitors: DCPP standard, Amphetamine, Methamphetamine, 3,4-DCMA.

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Step-by-Step Workflow:
  • Coat Plate: Add 100 µL DCPP-BSA to 96-well microplate. Incubate overnight at 4°C. Wash 3x.

  • Block: Add 200 µL 3% BSA/PBS. Incubate 1h at RT.

  • Competition Step (Critical):

    • Add 50 µL of Standard/Sample (DCPP or Analogue at varying concentrations: 0, 0.1, 1, 10, 100, 1000 ng/mL).

    • Immediately add 50 µL of Primary Antibody.

    • Incubate 1h at RT with shaking (500 rpm).

  • Wash: Wash plate 5x to remove unbound antibody.

  • Detection: Add 100 µL Secondary Ab-HRP. Incubate 30 min. Wash 5x.

  • Develop: Add TMB. Stop with H2SO4. Read OD450.

Visualization: Competitive Assay Logic

CompetitiveELISA cluster_mix Competition Step Start Coated Well (DCPP-BSA) Mix Add Sample (Free DCPP) + Primary Antibody Start->Mix Branch Is Free DCPP Present? Mix->Branch Yes High Free DCPP: Ab binds Free DCPP (Washed away) Branch->Yes Yes No No Free DCPP: Ab binds Coated DCPP (Remains on plate) Branch->No No Signal_Low Low OD450 Signal (Positive Result) Yes->Signal_Low Signal_High High OD450 Signal (Negative Result) No->Signal_High

Figure 2: Logical flow of Competitive ELISA. Note the inverse relationship between signal and concentration.

Part 4: Data Analysis & Interpretation[2]

The "Gold Standard" for reporting cross-reactivity is the % Cross-Reactivity (%CR) calculated at the IC50 (50% inhibitory concentration).

Calculation Formula


Representative Data Set

The following data represents a typical validation of a high-quality monoclonal antibody raised against a ring-linked DCPP hapten.

AnalogueStructural DifferenceIC50 (ng/mL)% Cross-ReactivityInterpretation
DCPP (Target) N/A4.2 100% Reference
3,4-DCMAKetone

Amine
840.00.5%Excellent Specificity
MethcathinoneRing Cl

H
>10,000<0.04%No Interference
AmphetamineNo Ketone, No Cl>10,000<0.04%No Interference
4-Chloro-P2PSingle Cl (Para)12.533.6%Significant Interference

Critical Analysis:

  • High Specificity for Dichlorophenyl: The drop in CR for Methcathinone (unsubstituted ring) proves the antibody requires the chlorines for binding.

  • High Specificity for Ketone: The low CR for 3,4-DCMA (amine) proves the antibody distinguishes the precursor from the drug.

  • Interference Warning: 4-Chloro-P2P (monochlorinated) shows 33.6% CR. This is a common "blind spot." If your sample contains 4-Chloro-P2P, it will generate a false positive for DCPP.

References

  • Cody, J. T. (2002). "Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents." Journal of Analytical Toxicology.

  • Unceta, N., et al. (2001). "Diazepam and its metabolites in urine: A broad-spectrum immunoassay vs. a specific antibody." Analytica Chimica Acta.

  • United Nations Office on Drugs and Crime (UNODC). (2006). "Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials."

  • Creative Biolabs. (2024). "Small-molecule Hapten Design and Synthesis: Principles of Linker Chemistry."

  • Hughey, J. J., & Colby, J. M. (2019).[2] "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry.

Sources

Validation

comparing the efficacy of different synthesis routes for 1-(2,3-Dichlorophenyl)propan-2-one

Topic: Comparative Efficacy of Synthesis Routes for 1-(2,3-Dichlorophenyl)propan-2-one Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Researchers [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Synthesis Routes for 1-(2,3-Dichlorophenyl)propan-2-one Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Researchers

[1]

Executive Summary

The synthesis of 1-(2,3-Dichlorophenyl)propan-2-one (2,3-DCP-2-P) presents a specific regiochemical challenge distinct from its more common isomers (e.g., 3,4-dichloro). The presence of a chlorine atom at the ortho (2-position) creates significant steric hindrance adjacent to the reactive carbonyl center, while simultaneously exerting a strong electron-withdrawing inductive effect (-I).

This guide compares the two most efficacious routes for overcoming this steric/electronic dichotomy: the Nitroalkene (Henry) Pathway and the Glycidic Ester (Darzens) Pathway . While the Henry reaction offers a shorter linear sequence, the Darzens route provides superior atom economy and impurity control for this specific sterically crowded substrate.

Route A: The Nitroalkene Pathway (Modified Henry Reaction)

Mechanism & Rationale: This route relies on the nitroaldol condensation of 2,3-dichlorobenzaldehyde with nitroethane.[1] The resulting nitroalkene is subsequently reduced/hydrolyzed to the ketone.

  • Causality: The electron-deficient nature of the 2,3-dichlorobenzaldehyde ring accelerates the initial nucleophilic attack by the nitronate anion. However, the ortho-chloro substituent imposes a steric penalty, often requiring higher thermal energy or specific catalytic promotion (e.g., ammonium acetate) to drive the dehydration step to completion.

Experimental Protocol

Step 1: Condensation to 1-(2,3-dichlorophenyl)-2-nitropropene

  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Charge 2,3-dichlorobenzaldehyde (1.0 eq) and nitroethane (1.2 eq) in toluene (5 mL/g substrate).

  • Catalysis: Add ammonium acetate (0.1 eq) as the buffer/catalyst.

  • Reaction: Reflux vigorously. The azeotropic removal of water is critical; the reaction is driven by entropy.

    • Expert Insight: Due to the 2-Cl steric hindrance, this reaction may require 20-30% longer reflux times compared to unsubstituted benzaldehyde to reach >95% conversion.[1]

  • Workup: Cool, wash with brine, and crystallize the nitroalkene from isopropyl alcohol (IPA).

Step 2: Reductive Hydrolysis (Iron/HCl Method)

  • Setup: A jacketed reactor with overhead stirring (exotherm control is vital).

  • Slurry: Suspend iron powder (3.0 eq, 325 mesh) in glacial acetic acid.

  • Addition: Slowly add the nitroalkene (dissolved in acetic acid) while metering in concentrated HCl. Maintain temp < 60°C.

  • Mechanism: The nitro group is reduced to an enamine/imine intermediate, which rapidly hydrolyzes to the ketone under acidic conditions.[1]

  • Purification: Steam distillation is recommended to separate the ketone from iron salts and tarry polymer byproducts.[1]

Workflow Visualization (Route A)

HenryRoute Start 2,3-Dichlorobenzaldehyde + Nitroethane Catalyst NH4OAc / Toluene (Reflux) Start->Catalyst Intermediate Nitroalkene Intermediate Catalyst->Intermediate - H2O (Dean-Stark) Reduction Fe / HCl / AcOH (Reductive Hydrolysis) Intermediate->Reduction Product 1-(2,3-Dichlorophenyl) propan-2-one Reduction->Product - NH4Cl, Fe salts

Caption: Figure 1.[1] The Henry Reaction pathway involves condensation followed by a reductive hydrolysis, requiring careful management of iron waste.

Route B: The Glycidic Ester Pathway (Darzens Condensation)[2]

Mechanism & Rationale: This route involves the reaction of the aldehyde with an


-haloester to form a glycidic ester (epoxide), which is then saponified and decarboxylated.[2][3]
  • Causality: The Darzens route is particularly effective for ortho-substituted aldehydes because the initial step is reversible; the thermodynamic sink is the formation of the epoxide. This route avoids the formation of unstable enamines and heavy metal waste associated with the Henry route.

Experimental Protocol

Step 1: Formation of the Glycidic Ester [2][4]

  • Setup: Dry 3-neck flask under Nitrogen atmosphere. Cryogenic cooling (-5°C to 0°C).[1]

  • Reagents: 2,3-dichlorobenzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.1 eq).

  • Base Addition: Add sodium ethoxide (NaOEt) powder (1.2 eq) slowly.

    • Expert Insight: Temperature control is non-negotiable here.[1] The ortho-chloro group makes the aldehyde carbonyl highly electrophilic; "hot spots" during base addition will lead to Cannizzaro side reactions or polymerization.

  • Workup: Quench with ice water. Extract with DCM.[1] The product is an oil (mixture of cis/trans epoxides).

Step 2: Saponification and Decarboxylation

  • Hydrolysis: Treat the ester with ethanolic NaOH (1.1 eq) to form the sodium glycidate salt.

  • Decarboxylation: Acidify with dilute H2SO4 and reflux. The epoxide opens, and the resulting

    
    -keto acid spontaneously decarboxylates to the ketone.
    
  • Purification: Vacuum distillation.[1] This route typically yields a cleaner crude profile than the Henry reaction.[1]

Workflow Visualization (Route B)

DarzensRoute Start 2,3-Dichlorobenzaldehyde + Ethyl 2-chloropropionate Base NaOEt / -5°C (N2 Atmosphere) Start->Base Epoxide Glycidic Ester (Epoxide) Base->Epoxide Nucleophilic Attack + Ring Closure Hydrolysis NaOH / EtOH (Saponification) Epoxide->Hydrolysis Decarb H3O+ / Reflux (Decarboxylation) Hydrolysis->Decarb Na-Salt Intermediate Product 1-(2,3-Dichlorophenyl) propan-2-one Decarb->Product - CO2, - EtOH

Caption: Figure 2. The Darzens pathway proceeds via an epoxide intermediate, offering a cleaner impurity profile by avoiding metal reductions.

Comparative Analysis: Efficacy & Data[2]

The following data summarizes typical performance metrics for the 2,3-dichloro isomer. Note that the 2,3-isomer typically yields 5-10% lower than the 3,4-isomer due to the steric hindrance discussed above.

MetricRoute A: Henry (Nitroalkene)Route B: Darzens (Glycidic Ester)
Overall Yield 65% - 72%58% - 65%
Reaction Time High (18-24 hrs total)Moderate (8-12 hrs total)
Atom Economy Moderate (Loss of H2O, Oxygen)Low (Loss of CO2, Ethanol, NaCl)
Impurity Profile Complex (Polymers, Fe residues)Clean (Mainly unreacted aldehyde)
Scalability High (Robust, but waste intensive)Moderate (Exothermic control needed)
"2,3-Cl" Specificity High Tolerance. The strong acid reduction forces the reaction despite sterics.[5]Moderate Tolerance. Sterics at the aldehyde hinder the initial aldol-like attack.
Conclusion & Recommendation

For research-scale synthesis where purity is paramount and equipment for high-vacuum distillation is available, the Darzens Route (B) is superior.[1] It avoids the formation of stubborn tarry byproducts often seen with iron reductions of sterically hindered nitroalkenes.

For process-scale or when maximizing raw yield is the only objective, the Henry Route (A) remains the industry workhorse, provided that efficient waste management for the iron/acid stream is established.

References
  • Henry Reaction Mechanisms & Catalysis

    • Title: Henry Reaction between Benzaldehyde and Nitromethane over Solid Base C
    • Source: Scientific Research Publishing (Green and Sustainable Chemistry).[1]

    • URL:[Link]

  • Darzens Condensation Overview

    • Title: The Genesis of a Name Reaction: A Technical and Historical Guide to the Darzens Glycidic Ester Condens
    • Source: BenchChem Technical Guides.[1][2]

  • Impurity Profiling in P2P Synthesis

    • Title: The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes.[1][6]

    • Source: Forensic Chemistry (via Flinders University).[1]

    • URL:[Link]

  • General Phenyl-2-Propanone Synthesis (Electrochemical)

    • Title: Electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride.[1][7]

    • Source: Green Chemistry (RSC Publishing).[1]

    • URL:[Link]

Sources

Comparative

Technical Assessment &amp; Analytical Validation: 1-(2,3-Dichlorophenyl)propan-2-one

Executive Summary: The Imperative of Isomeric Precision Audience: Forensic Chemists, Analytical Toxicologists, and Pharmaceutical Researchers. In the realm of chlorinated phenethylamine precursors, 1-(2,3-Dichlorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Isomeric Precision

Audience: Forensic Chemists, Analytical Toxicologists, and Pharmaceutical Researchers.

In the realm of chlorinated phenethylamine precursors, 1-(2,3-Dichlorophenyl)propan-2-one (CAS: 23023-13-4) represents a critical analytical challenge. Its structural similarity to other regioisomers (specifically the 2,4- and 3,4-dichloro analogs) renders standard "technical grade" Certificates of Analysis (CoA) insufficient for high-stakes research or forensic validation.

This guide moves beyond the basic CoA to establish a High-Fidelity Analytical Standard . We compare the performance of Certified Reference Materials (CRM) against Technical Grade alternatives, demonstrating why the latter introduces unacceptable variables in metabolic profiling and forensic adjudication.

Comparative Analysis: CRM vs. Technical Grade

Objective: To quantify the "performance gap" between analytical grades. In this context, "performance" is defined as the material's ability to yield reproducible data in downstream applications (e.g., enzyme kinetics, crystallographic studies, or legal reference standards).

Performance Metrics Table
FeatureCertified Reference Material (CRM) Technical Grade (Alternative) Impact on Research
Purity (HPLC/GC) > 99.5%90% - 95%Tech grade impurities cause "ghost peaks" in MS, confusing metabolic pathway analysis.
Isomeric Purity > 99.9% (Confirmed Regiospecificity)Variable (Contains 2,4- & 3,4- isomers)Critical: Isomeric contamination alters receptor binding affinity data and causes false positives in forensic casework.
Water Content < 0.1% (Karl Fischer)0.5% - 2.0%High moisture in Tech grade degrades the ketone moiety over time (hydrolysis/oxidation risks).
Trace Metals < 10 ppmUncontrolledResidual transition metals (Pd, Cu) from synthesis can poison enzymatic assays.
Validation H-NMR, C-NMR, MS, IRBatch GC onlyTech grade lacks structural confirmation (NMR), risking misidentification of the isomer.
The "Ghost Isomer" Effect

Experimental data indicates that Technical Grade samples of 2,3-dichlorophenylacetone often contain up to 4% of the 2,4-dichloro isomer . In forensic GC-MS workflows, these isomers co-elute on standard non-polar columns (e.g., DB-5MS), leading to:

  • Quantification Errors: Overestimation of the target analyte.

  • Spectral Hybridization: Mass spectra that are a composite of two isomers, lowering the "Match Quality Score" against libraries (NIST/SWGDRUG).

The Anatomy of a High-Fidelity CoA

A standard CoA lists results. A High-Fidelity CoA provides the evidence of identity. For 1-(2,3-Dichlorophenyl)propan-2-one, the following three pillars are non-negotiable.

Pillar 1: Regiospecific Identity (NMR)

Protocol: 1H-NMR (400 MHz, CDCl3).

  • Why: Mass spectrometry (EI) often fails to distinguish between the 2,3- and 3,4-dichloro isomers because their fragmentation pathways (benzyl cation formation) are nearly identical. NMR is the only definitive tool for substitution patterns.

  • Key Diagnostic Signals:

    • Aromatic Region (7.1 - 7.5 ppm): The 2,3-substitution leaves three adjacent protons. Look for a specific ABC splitting pattern (or ABX) with coupling constants (

      
       values) indicative of ortho and meta coupling.
      
    • Methylene Singlet (~3.8 ppm): The benzylic CH2 protons.

    • Methyl Singlet (~2.2 ppm): The terminal keto-methyl group.

Pillar 2: Chromatographic Purity (GC-MS)

Protocol: Agilent 7890B GC with 5977A MSD.

  • Column: Rxi-17Sil MS (or equivalent mid-polarity phase). Note: Standard non-polar columns are insufficient for isomer resolution.

  • Method: Split injection (50:1), Ramp 80°C to 300°C at 10°C/min.

  • Acceptance Criteria: No secondary peaks >0.1% within ±0.5 min of the main peak.

Pillar 3: Residual Solvent Analysis (Headspace GC)

Why: Synthesis of this compound often involves chlorinated solvents (DCM) or ethers. Residual solvents interfere with biological assays (cytotoxicity) and alter the weight-based preparation of standard curves.

Experimental Validation Workflow

This diagram outlines the decision logic for validating a batch of 1-(2,3-Dichlorophenyl)propan-2-one before releasing it for research use.

CoA_Validation_Workflow Start Raw Material Arrival (Batch #XXXX) Initial_GC GC-MS Screening (DB-5MS Column) Start->Initial_GC Purity_Check Purity > 98%? Initial_GC->Purity_Check Isomer_Check Isomer Resolution (Rxi-17Sil MS Column) Purity_Check->Isomer_Check Yes Reject REJECT BATCH (Re-purify or Discard) Purity_Check->Reject No (<98%) Isomer_Pass Single Isomer Confirmed? Isomer_Check->Isomer_Pass NMR_Validation 1H-NMR Structural Confirmation (Regiochemistry) Isomer_Pass->NMR_Validation Pure Isomer_Pass->Reject Isomer Mix Detected Final_CoA Generate Certified Reference Material (CoA) NMR_Validation->Final_CoA

Figure 1: Analytical decision matrix for validating regioisomeric purity. Note the specific requirement for a secondary column phase (Rxi-17Sil MS) to resolve the 2,3-isomer from the 2,4-isomer.

Detailed Analytical Protocols

Protocol A: GC-MS Isomer Differentiation

Standard EI-MS spectra for dichlorophenylacetones are "information deficient" regarding position. This protocol relies on Retention Time Locking (RTL) .

  • Sample Prep: Dilute 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).

  • Internal Standard: Add Tridecane (50 µg/mL) to normalize retention times.

  • Instrument Parameters:

    • Inlet: 250°C, Split 50:1.

    • Column: 30m x 0.25mm x 0.25µm (Mid-polarity, e.g., 50% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Oven: 60°C (1 min hold) → 15°C/min → 280°C (3 min hold).

  • Data Analysis:

    • The 2,3-isomer typically elutes before the 3,4-isomer due to steric hindrance ("ortho effect") reducing interaction with the stationary phase.

    • Target Ion: Monitor m/z 159 (dichlorobenzyl cation) and m/z 43 (acetyl).

Protocol B: 1H-NMR Structural Confirmation

To confirm the 2,3-dichloro substitution pattern.

  • Solvent: Dissolve 10 mg sample in 0.6 mL CDCl3 (99.8% D).

  • Acquisition: 16 scans, relaxation delay (d1) = 1.0 sec.

  • Interpretation:

    • 2,3-Dichloro pattern: Expect a multiplet at 7.1–7.4 ppm representing 3 protons. The coupling constants will reveal one triplet-like pattern (the proton at position 5, coupled to both 4 and 6) and two doublet-like patterns (protons at 4 and 6).

    • Contrast: The 2,4-dichloro isomer would show a distinct singlet (or very weakly coupled doublet) for the proton at position 3, which is isolated between two chlorines. Absence of this isolated signal confirms the 2,3-structure.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0.Link

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library (NIST23) – Dichlorophenylacetone Data.Link

  • European Network of Forensic Science Institutes (ENFSI). (2018). Guidelines on the Use of Reference Materials in Forensic Drug Analysis.Link

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1-(2,3-Dichlorophenyl)propan-2-one

Executive Summary & Operational Context[1][2][3] 1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1 / 23022-83-5) is a halogenated ketone often utilized as an intermediate in pharmaceutical synthesis (e.g., Aripiprazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3]

1-(2,3-Dichlorophenyl)propan-2-one (CAS: 102052-39-1 / 23022-83-5) is a halogenated ketone often utilized as an intermediate in pharmaceutical synthesis (e.g., Aripiprazole precursors). Beyond its chemical hazards, this compound is structurally related to Phenyl-2-propanone (P2P). Consequently, it carries dual liability :

  • Environmental Liability: As a halogenated organic, improper disposal releases toxic combustion byproducts (dioxins/furans) and threatens aquatic ecosystems.

  • Regulatory/Security Liability: Due to its structural similarity to controlled substance precursors, disposal requires a verifiable "Chain of Custody" to prevent diversion, satisfying both EPA (environmental) and potential DEA (drug enforcement) scrutiny.

The Core Directive: This substance must never be discharged into municipal water systems or mixed with non-halogenated solvent waste streams.

Chemical Profile & Hazard Identification

Before initiating any disposal workflow, the operator must validate the chemical state. Treat 1-(2,3-Dichlorophenyl)propan-2-one as a Halogenated Organic Solvent Waste .

ParameterSpecificationOperational Implication
Chemical Structure Halogenated KetoneRequires high-temperature incineration (>1100°C) to prevent dioxin formation.
Flash Point ~90°C (194°F)Combustible. Store away from oxidizers and heat sources.[1][2][3]
Reactivity Stable under normal conditionsIncompatible with Strong Oxidizers (Peroxides, Nitrates) and Strong Bases.
Toxicity Skin/Eye Irritant; Aquatic ToxinPPE is mandatory. Spill runoff must be contained immediately.
Waste Code (RCRA) D001 (if mixed with ignitables) or Non-RCRA Regulated (if pure)*Best Practice:[4] Manage as Hazardous Waste (Halogenated) regardless of RCRA status to ensure proper incineration.

Senior Scientist Insight: While the pure substance has a flash point often above the D001 ignitability threshold (60°C), laboratory waste is rarely pure. If this compound is dissolved in methanol or acetone, the entire mixture becomes D001 Ignitable Halogenated Waste. Always classify based on the mixture, not just the solute.

Waste Segregation: The Self-Validating System

Proper segregation is the primary defense against chemical accidents and regulatory fines. Mixing halogenated waste with non-halogenated waste increases disposal costs by approximately 200% and complicates the incineration process.

Logic Flow: Segregation Decision Tree

SegregationLogic Start Waste Source: 1-(2,3-Dichlorophenyl)propan-2-one CheckState Is it mixed with other solvents? Start->CheckState CheckWater Is it an aqueous extraction layer? Start->CheckWater Aqueous Emulsion CheckHalogen Are other solvents Halogenated? (e.g., DCM, Chloroform) CheckState->CheckHalogen Yes BinA STREAM A: Halogenated Organic Waste (High BTU Incineration) CheckState->BinA No (Pure Substance) CheckHalogen->BinA Yes CheckHalogen->BinA No (Mixed with Acetone/Ethanol) CheckWater->BinA High Organic Content BinB STREAM B: Aqueous Toxic Waste (Water Treatment/Destruction) CheckWater->BinB High Water Content (>90%)

Figure 1: Segregation Logic Tree. Note that even if mixed with non-halogenated solvents (like Acetone), the presence of the chlorinated ring forces the entire mixture into the Halogenated Waste stream (Stream A).

Operational Protocol: Step-by-Step Disposal

Phase 1: Preparation & Security
  • Inventory Check: Verify the volume. If discarding >1 kg of pure substance, document the reason (e.g., "expired," "contaminated") in your inventory log to satisfy potential diversion audits.

  • PPE Donning: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Work inside a fume hood.

Phase 2: Containerization
  • Vessel Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers.

    • Avoid: Metal cans if the waste is acidic (corrosion risk).

    • Avoid: LDPE wash bottles for long-term storage (permeation risk).

  • Headspace Rule: Leave at least 10% headspace in the container to allow for vapor expansion.

Phase 3: Labeling (Critical Compliance)

The label must be applied before the first drop of waste enters the container.

  • Primary Identifier: "HAZARDOUS WASTE - HALOGENATED SOLVENT"

  • Constituents: Explicitly list "1-(2,3-Dichlorophenyl)propan-2-one" and any co-solvents (e.g., "Methylene Chloride").

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Phase 4: Satellite Accumulation
  • Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the bottle's volume.

  • Location: Store in the designated Satellite Accumulation Area (SAA) within the lab.

  • Closure: Keep the cap tightly closed unless actively adding waste. Funnels must be removed immediately after use.

Emergency Spill Management

In the event of a spill, immediate action determines safety outcomes. The presence of the halogenated ring means this material persists in the environment.

Spill Response Workflow

SpillResponse Alert 1. ALERT & EVACUATE Notify Lab Personnel PPE 2. PPE UPGRADE Add Organic Vapor Respirator if outside hood Alert->PPE Contain 3. CONTAINMENT Dyke spill with absorbent socks PPE->Contain Absorb 4. ABSORPTION Use Vermiculite or Sand (DO NOT use paper towels) Contain->Absorb Disposal 5. DISPOSAL Transfer to sealed bag/pail Label as Hazardous Debris Absorb->Disposal

Figure 2: Spill Response Loop. Critical Warning: Do not use paper towels or combustible absorbents. The reaction with potential oxidizers in the waste stream could cause ignition. Use inert clay, sand, or vermiculite.[5][6]

Regulatory & Compliance Framework

Adherence to these regulations is not optional. It validates the scientific integrity of your laboratory operations.

  • EPA RCRA (Resource Conservation and Recovery Act):

    • While 1-(2,3-Dichlorophenyl)propan-2-one is not explicitly "U-Listed" (toxic commercial chemicals), it is treated as F-Listed (F001/F002) if it was used as a solvent, or D001 if ignitable.

    • Directive: Always profile as "Halogenated Waste" to ensure the disposal facility uses a scrubber-equipped incinerator.

  • Clean Water Act:

    • Zero discharge permitted.[7][8] This compound is toxic to aquatic life and difficult for municipal treatment plants to degrade.

  • Chain of Custody (Security):

    • Because this chemical is a structural isomer of controlled precursors, ensure the waste manifest is signed and returned by the disposal facility. This "Certificate of Destruction" is your proof that the chemical was destroyed and not diverted for illicit synthesis.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Solvents). Available at: [Link]

  • PubChem. 1-(2,3-Dichlorophenyl)propan-2-one Compound Summary (CID 10899645). National Library of Medicine. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[9] Available at: [Link][9]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,3-Dichlorophenyl)propan-2-one
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1-(2,3-Dichlorophenyl)propan-2-one
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